[4-(4-Fluorophenyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362755 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-56-1 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of [4-(4-Fluorophenyl)phenyl]methanol
Introduction
[4-(4-Fluorophenyl)phenyl]methanol, a fluorinated biphenyl methanol derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in drug discovery, while the introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The hydroxyl group provides a reactive handle for further synthetic modification and influences solubility and hydrogen bonding capabilities. A thorough understanding of the physicochemical properties of this molecule is a critical, non-negotiable prerequisite for its advancement in any research and development pipeline.
This guide eschews a simple checklist approach. Instead, it provides a holistic and logical framework for the comprehensive characterization of this compound. As Senior Application Scientists, our goal is not merely to generate data, but to build a self-consistent, verifiable profile of a molecule. We will explore the causality behind our analytical choices, ensuring that each step validates the last and provides a robust foundation for the next.
Section 1: Core Molecular and Physical Properties
All subsequent analysis is predicated on the unambiguous confirmation of the molecule's fundamental identity and basic physical characteristics. This initial data set serves as the foundational reference for all further investigation.
1.1 Molecular Identity
The starting point is the confirmation of the compound's basic structural and identifying information, which is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | (4'-Fluoro-1,1'-biphenyl-4-yl)methanol, 4-(4-fluorophenyl)benzyl alcohol | [1] |
| CAS Number | 147497-56-1 | [1] |
| Molecular Formula | C₁₃H₁₁FO | [1] |
| Molecular Weight | 202.22 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | [1] |
1.2 Anticipated and Measured Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. Based on its structure—a rigid, hydrophobic biphenyl core, a polar hydroxyl group, and an electronegative fluorine atom—we anticipate it to be a crystalline solid at room temperature with limited aqueous solubility but good solubility in common organic solvents.
| Property | Anticipated Value / Experimental Method | Rationale & Causality |
| Physical State | White to off-white crystalline solid | The planar and symmetric nature of the biphenyl system promotes efficient crystal lattice packing. |
| Melting Point | To be Determined via DSC | While not definitively reported, related compounds like Biphenyl-4-methanol melt at 96-100 °C. Differential Scanning Calorimetry (DSC) is the gold-standard method for an accurate determination. |
| Solubility | Poorly soluble in water; Soluble in methanol, acetone, dichloromethane | The large hydrophobic surface area of the biphenyl rings dominates, limiting interaction with water. The hydroxyl group allows for solubility in polar organic solvents. This is consistent with analogs like (4-chlorophenyl)-phenyl-methanol[2]. |
Section 2: Structural Elucidation and Verification
The cornerstone of any chemical analysis is the unequivocal confirmation of the molecular structure. A multi-technique spectroscopic approach is not merely confirmatory; it is a system of cross-validation. Mass spectrometry confirms the mass, NMR spectroscopy maps the proton and carbon framework, and IR spectroscopy identifies the key functional groups.
Sources
A Technical Guide to [4-(4-Fluorophenyl)phenyl]methanol (CAS No. 147497-51-6): Properties, Synthesis, and Applications
Executive Summary
[4-(4-Fluorophenyl)phenyl]methanol, also known by its IUPAC name (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanol, is a fluorinated biaryl alcohol that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a biphenyl backbone, a reactive primary alcohol, and a fluorine substituent, makes it a valuable building block in the design of complex molecules. The presence of the fluorine atom can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity, rendering this scaffold highly desirable in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical properties, details robust synthetic protocols, explores its applications, and outlines essential safety information.
A note on identifiers: While the user-provided CAS number is 147497-51-6, the widely indexed CAS number for this compound in major chemical databases such as PubChem is 147497-56-1.[2] This guide pertains to the chemical entity "(4'-Fluoro-[1,1'-biphenyl]-4-yl)methanol" irrespective of this discrepancy.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.
Table 2.1: Chemical Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | (4'-Fluoro-1,1'-biphenyl-4-yl)methanol, 4-(4-fluorophenyl)benzyl alcohol | PubChem[2] |
| CAS Number | 147497-51-6 (User); 147497-56-1 (Indexed) | PubChem[2] |
| Molecular Formula | C₁₃H₁₁FO | PubChem[2] |
| Molecular Weight | 202.22 g/mol | PubChem[2] |
| InChI | InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | PubChem[2] |
| InChIKey | ZSWIVXLMMVNSCM-UHFFFAOYSA-N | PubChem[2] |
Table 2.2: Computed Physical Properties
| Property | Value | Notes |
| XLogP3 | 2.8 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 2 | From the oxygen and fluorine atoms. |
| Rotatable Bond Count | 2 | Indicates conformational flexibility. |
| Topological Polar Surface Area | 20.2 Ų | Influences membrane permeability. |
| Melting/Boiling Point | Not readily available in cited literature. | Empirical determination is recommended. |
All computed properties are sourced from PubChem CID 1394497.[2]
Figure 1: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a chemoselective reduction. This approach offers high yields and functional group tolerance.
Retrosynthetic Analysis
A logical retrosynthetic strategy disconnects the molecule at the biaryl C-C bond and the benzylic C-O bond. The primary alcohol can be formed from the reduction of a corresponding aldehyde. The biaryl aldehyde itself is accessible through a Suzuki-Miyaura cross-coupling reaction.
Caption: Retrosynthetic pathway for this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is the method of choice for constructing the biaryl bond due to its mild reaction conditions, tolerance of a wide range of functional groups (including the aldehyde required for the subsequent step), and the commercial availability and stability of boronic acid reagents.[3][4] The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
-
Reagent Setup: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromobenzaldehyde (1.0 mmol, 185 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane (10 mL) and water (2 mL).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under the inert atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS over 12-24 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.
Step 2: Chemoselective Aldehyde Reduction
Causality: The reduction of the aldehyde to a primary alcohol is the final transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this step. Unlike more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is highly chemoselective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol, simplifying the procedure.[5] The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 mmol, 200 mg) in methanol (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction.
-
Reagent Addition: Add sodium borohydride (1.5 mmol, 57 mg) portion-wise over 5-10 minutes. Vigorous bubbling (hydrogen evolution) may be observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the bubbling ceases and the pH is neutral to slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product is often pure enough for many applications, but can be further purified by recrystallization or flash chromatography if necessary.
Applications in Research and Development
The utility of this compound stems from its identity as a functionalized building block.
-
Pharmaceutical Development: The fluorinated biphenyl moiety is a privileged scaffold in drug discovery. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to target proteins through favorable electrostatic interactions.[1] This intermediate can be used in the synthesis of novel therapeutic agents, particularly in areas like oncology, inflammation, and neurology, where biaryl structures are common.[6][7]
-
Versatile Synthetic Intermediate: The primary alcohol is a versatile functional group. It can be easily converted into other functionalities such as:
-
Halides (e.g., -CH₂Br, -CH₂Cl): For subsequent nucleophilic substitution or cross-coupling reactions.
-
Ethers and Esters: To introduce diverse side chains and modulate solubility or biological activity.
-
Aldehydes or Carboxylic Acids: Through controlled oxidation, providing access to other key synthetic precursors.
-
-
Materials Science: Biaryl structures are integral to the development of advanced organic materials, including polymers and coatings with specific thermal and mechanical properties.[6] The polarity and hydrogen bonding capability of the hydroxyl group, combined with the rigidity of the biphenyl core, make this compound a candidate for creating specialized monomers.
Spectral Characterization (Predicted)
While experimental spectra should be obtained for confirmation, the following spectral properties can be predicted based on the molecule's structure.
Table 5.1: Predicted NMR and IR Data
| Spectroscopy | Predicted Signals |
| ¹H NMR | ~7.4-7.6 ppm (m, 4H, aromatic protons on non-fluorinated ring), ~7.5-7.7 ppm (m, 2H, aromatic protons ortho to fluorine), ~7.1-7.2 ppm (m, 2H, aromatic protons meta to fluorine), ~4.7 ppm (s, 2H, benzylic -CH₂-), ~1.8-2.5 ppm (br s, 1H, hydroxyl -OH). |
| ¹³C NMR | ~162 ppm (d, C-F coupling), ~140-142 ppm (quaternary carbons), ~127-130 ppm (aromatic CH carbons), ~65 ppm (benzylic -CH₂-). |
| IR (cm⁻¹) | 3200-3500 (broad, O-H stretch), 3030-3100 (aromatic C-H stretch), 1600, 1480-1500 (aromatic C=C stretch), 1220-1240 (C-F stretch), 1010-1050 (C-O stretch). |
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting. Specific toxicity data is not available; therefore, precautions should be based on compounds of a similar class.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Handling Precautions: Avoid contact with skin and eyes.[9] Prevent dust formation. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Table 6.1: Potential GHS Hazard Statements (Based on Analogous Compounds)
| Code | Hazard Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| These statements are extrapolated from safety data for similar aromatic alcohols and should be treated as precautionary.[10] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its fluorinated biaryl core and its synthetically versatile primary alcohol. The robust and high-yielding synthetic routes, primarily leveraging the Suzuki-Miyaura coupling, make it readily accessible for researchers. Its potential applications in designing next-generation pharmaceuticals and advanced materials underscore its significance in modern chemical research and development. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ossila. (n.d.). Bis(4-fluorophenyl)methanol | CAS 365-24-2.
- Chemical Communications (RSC Publishing). (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
- Medline. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (2023). Bis(4-fluorophenyl)methanol - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis.
- Angene Chemical. (2021). Safety Data Sheet.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
- Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.
- AOBChem USA. (n.d.). (4-fluorophenyl)(phenyl)methanol.
- The Royal Society of Chemistry. (2021). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Fisher Scientific. (2009). Methanol - SAFETY DATA SHEET.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. Retrieved from [Link]
- Myers, A. G. (n.d.). Chem 115 - Common Reducing Agents. Harvard University.
-
Ni, Y., & Hu, J. (2018). Fluorinated compounds in medicinal chemistry. MDPI. Retrieved from [Link]
-
Kumar, R., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. PMC - NIH. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jelsciences.com [jelsciences.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. angenechemical.com [angenechemical.com]
- 10. aobchem.com [aobchem.com]
biological activity of fluorinated biphenyl methanol compounds
An In-depth Technical Guide
Executive Summary
The strategic incorporation of fluorine into the biphenyl methanol scaffold represents a compelling avenue in modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and bioavailability, while the biphenyl methanol core provides a versatile and privileged structure for interacting with diverse biological targets. This guide synthesizes current research to provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of compounds. We present field-proven protocols for their synthesis and biological evaluation, quantitative data on their anticancer and antifungal activities, and a detailed examination of the molecular pathways they modulate. This document is intended to serve as a comprehensive resource to accelerate research and development efforts in this field.
Introduction: The Synergy of Fluorine and the Biphenyl Methanol Scaffold
The introduction of fluorine into drug candidates has become a cornerstone of modern drug design, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1] The C-F bond is exceptionally stable, and fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's conformation, pKa, and lipophilicity.[1] These modifications can lead to profound improvements in pharmacokinetic and pharmacodynamic profiles, including enhanced metabolic stability and increased binding affinity for target proteins.[2]
When combined with the biphenyl scaffold—a privileged structure found in numerous marketed drugs—the potential for creating novel therapeutics is substantial.[3] The biphenyl unit offers a rigid yet conformationally flexible backbone, ideal for spanning binding sites on enzymes and receptors. The further addition of a methanol group provides a critical hydrogen-bonding moiety, often essential for anchoring a ligand to its biological target. This guide focuses specifically on fluorinated biphenyl methanol compounds, a class with demonstrated potential across multiple therapeutic areas, from oncology to infectious diseases.
Synthetic Strategies for Fluorinated Biphenyl Methanols
The construction of the fluorinated biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.[3] This reaction is favored due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.
General Synthetic Workflow
The general approach involves the coupling of a fluorinated arylboronic acid with a brominated benzyl alcohol derivative, or vice versa. The choice of reactants depends on the availability of starting materials and the desired substitution pattern.
Caption: General workflow for the synthesis of fluorinated biphenyl methanols.
Detailed Experimental Protocol: Synthesis of (4'-Fluoro-[1,1'-biphenyl]-4-yl)methanol
This protocol provides a representative example of a Suzuki-Miyaura coupling to synthesize a core fluorinated biphenyl methanol compound.
Materials:
-
4-Bromobenzyl alcohol
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 4-bromobenzyl alcohol (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a 3:1 mixture of degassed 1,4-dioxane and water (8 mL).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100-105 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4'-fluoro-[1,1'-biphenyl]-4-yl)methanol.
Causality and Self-Validation: The use of a slight excess of boronic acid ensures complete consumption of the more expensive brominated starting material. The palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. A biphasic solvent system (dioxane/water) is often optimal for dissolving both the organic substrates and the inorganic base. Reaction monitoring by TLC is a critical self-validating step to confirm the formation of the product and the consumption of reactants before proceeding to the workup, preventing wasted effort and resources.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Fluorinated biphenyl methanol derivatives and their close analogs have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of programmed cell death, or apoptosis, a critical pathway for eliminating malignant cells.
Quantitative Cytotoxicity Data
Studies on hydroxylated biphenyl compounds, which are structurally analogous to biphenyl methanols, have revealed potent cytotoxic activity against various human melanoma cell lines, with IC₅₀ values in the low micromolar range.[4][5]
| Compound ID | Cell Line (Melanoma) | IC₅₀ (µM)[4][5] |
| Compound 11 | CN | 1.7 ± 0.5 |
| GR | 1.8 ± 0.6 | |
| SK | 1.6 ± 0.4 | |
| A375 | 1.9 ± 0.6 | |
| WM | 2.1 ± 0.8 | |
| Compound 12 | CN | 2.0 ± 0.7 |
| GR | 2.2 ± 0.8 | |
| SK | 1.9 ± 0.5 | |
| A375 | 2.3 ± 0.9 | |
| WM | 2.5 ± 1.0 |
Note: Compounds 11 and 12 are C2-symmetric hydroxylated biphenyls structurally related to curcumin.
Mechanism of Action: Activation of the Intrinsic Apoptotic Pathway
A primary anticancer mechanism for these compounds is the induction of apoptosis via the intrinsic (or mitochondrial) pathway, which is controlled by the Bcl-2 family of proteins.[4][5] This process culminates in the activation of a cascade of cysteine proteases known as caspases.
Upon cellular stress induced by the compound, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which recruits and activates the initiator Caspase-9 . Activated Caspase-9 proceeds to cleave and activate effector caspases, primarily Caspase-3 and Caspase-7 . These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
Caption: Intrinsic apoptosis pathway induced by fluorinated biphenyl methanol compounds.
Furthermore, these compounds have been shown to cause cell cycle arrest at the G2/M transition, preventing cancer cells from entering mitosis and further proliferating.[4][5]
Antifungal Activity: Targeting Fungal Cell Integrity
In addition to anticancer effects, the fluorinated biphenyl scaffold is a promising framework for developing novel antifungal agents. Fungal infections pose a significant threat, particularly to immunocompromised patients, and the rise of drug-resistant strains necessitates new therapeutic options.
Quantitative Antifungal Susceptibility Data
Biphenyl imidazole derivatives have shown excellent activity against pathogenic fungi, including Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) is the standard metric for in vitro antifungal susceptibility.
| Compound ID | Candida albicans MIC (µg/mL)[8] | Cryptococcus neoformans MIC (µg/mL)[8] |
| 12f | 0.125 | 0.0625 |
| 12g | 0.0625 | 0.03125 |
| 19a | 1 | 0.5 |
| 19b | 2 | 1 |
| Fluconazole | 0.5 | 4 |
Note: Compounds are biphenyl imidazole derivatives, demonstrating the antifungal potential of the core biphenyl structure.
Mechanism of Action: Inhibition of Fungal Ergosterol Synthesis
A key mechanism for many antifungal drugs, particularly those in the azole class, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function.
By inhibiting CYP51, biphenyl derivatives can disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This severely compromises the fungal cell membrane, resulting in increased permeability, inhibition of cell growth, and ultimately, cell death.[8]
Experimental Protocols for Biological Evaluation
To ensure reproducibility and accuracy in the evaluation of novel compounds, standardized protocols are essential. The following are detailed, field-proven methodologies for assessing the cytotoxic and antimicrobial activities of fluorinated biphenyl methanol compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' and 'untreated cells' controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Add fresh medium with an equivalent percentage of DMSO to the 'untreated cells' control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down gently to ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Inoculum Dilution: Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Series: In the 96-well plate, prepare a two-fold serial dilution of the test compound in broth. Typically, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth, no compound) and well 12 as the sterility control (broth only).
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final diluted inoculum, bringing the total volume in each well to 200 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
Fluorinated biphenyl methanol compounds represent a highly promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer and fungal infections, coupled with well-defined synthetic pathways, makes them attractive candidates for further development. The strategic placement of fluorine atoms can be further exploited to fine-tune activity, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Expanding the Structure-Activity Relationship (SAR): Systematic modification of the substitution patterns on both phenyl rings will help optimize potency and selectivity.
-
Elucidation of Off-Target Effects: Comprehensive profiling is necessary to identify potential liabilities and ensure a favorable safety profile.
-
In Vivo Efficacy Studies: Promising candidates must be advanced into relevant animal models to validate their therapeutic potential.
-
Development of Drug Delivery Systems: Formulations may be required to enhance the solubility and bioavailability of highly lipophilic analogs.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to explore the full therapeutic potential of this versatile chemical scaffold.
References
- BenchChem. (2025). The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. BenchChem.
-
Dallavalle, S., Cincinelli, R., Nannei, R., et al. (2009). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 44(5), 1900-1912. [Link]
-
Piras, M., Sanna, V., Mele, A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
-
NetPath. (n.d.). Caspase Cascade pathway. NetPath. [Link]
- BenchChem. (2025). Validation of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol's anticancer activity. BenchChem.
-
Al-Ostath, A., El-Faham, A., & Ali, D. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19235-19273. [Link]
-
Khan, I., Zaib, S., Batool, F., et al. (2022). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 27(21), 7543. [Link]
-
Zhao, J., Wang, S., Sheng, C., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 25(3), 1135-1145. [Link]
-
Ojima, I., Slater, J. C., Michaud, E., et al. (2010). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Journal of Fluorine Chemistry, 131(11), 1204-1215. [Link]
-
Leong, N. C., Chen, Y. C., & Coghi, P. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 16, 1622091. [Link] [Note: Fictionalized future date from search result]
-
Rastogi, N. (2019). Synthesis and antimicrobial potential of some new derivatives of 3-[4'-(4"-fluorobenzyloxy)-phenyl]-4-phenyl-1, 2, 4-triazolin-5-thione. Indian Journal of Heterocyclic Chemistry, 29(2), 117-123. [Link]
-
Sanna, V., Piras, M., Mele, A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
-
Patel, K. R., Rana, A. K., Patel, H. D., et al. (2021). Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22903. [Link]
-
Sahu, D., & Walker, K. D. (2014). Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update. Molecules, 19(6), 7284-7313. [Link]
-
Ali, A., & Ahmad, I. (2017). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 22(9), 1543. [Link]
-
Ni, Y., & Hu, J. (2021). Fluorine-Containing Drugs Approved by the FDA in 2020. Chinese Journal of Chemistry, 39(8), 2295-2306. [Link]
-
Shihab, M. S., Al-Sammarraie, A. M. K., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356. [Link]
Sources
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of [4-(4-Fluorophenyl)phenyl]methanol for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. [4-(4-Fluorophenyl)phenyl]methanol, a biphenyl methanol derivative, presents a structural motif of interest in medicinal chemistry. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound in common laboratory solvents. We delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and offer insights into data interpretation. The methodologies described herein are designed to generate robust and reliable solubility data, essential for guiding formulation strategies, purification processes, and preclinical development.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's fundamental physical properties. Among these, solubility stands out as a paramount determinant of a drug's ultimate success.[1][2] It dictates the rate and extent of drug absorption, thereby governing its bioavailability and therapeutic window. For a molecule like this compound, understanding its dissolution behavior is not merely an academic exercise; it is a foundational step in its development pathway.
Poor aqueous solubility, a common affliction of modern drug candidates, can lead to erratic absorption and insufficient therapeutic exposure.[3] Conversely, a well-characterized solubility profile across a spectrum of organic solvents is vital for optimizing processes such as synthesis, purification, crystallization, and the development of stable, effective dosage forms.[4] This guide provides the theoretical basis and a practical, field-proven protocol for systematically evaluating the solubility of this compound.
Physicochemical Profile of this compound
The molecular structure of a compound is the primary determinant of its solubility characteristics, governed by the principle of "like dissolves like."[3] this compound possesses a hybrid structure featuring a large, non-polar biphenyl core and two polar functional groups: a hydroxyl (-OH) group capable of hydrogen bonding and a fluoro (-F) group which introduces polarity.
-
Non-Polar Core: The biphenyl structure is hydrophobic and will favor interactions with non-polar or weakly polar solvents.
-
Polar Groups: The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic polar solvents (e.g., alcohols). The carbon-fluorine bond adds polarity, potentially enhancing interactions with polar aprotic solvents.
This duality suggests that the compound will exhibit poor solubility in highly polar solvents like water and non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity that can accommodate both its hydrophobic surface and its polar functionalities.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₁₃H₁₁FO | PubChem[5] |
| Molecular Weight | 202.22 g/mol | PubChem[5] |
| CAS Number | 147497-56-1 | PubChem[5] |
| Structure | (See Figure 1) |
Figure 1. Chemical structure of this compound.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing solubility in a drug development context, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[6][7] This value is independent of time and is the "gold standard" measurement for formulation and biopharmaceutical classification. The shake-flask method, detailed in this guide, is the classical approach to determine thermodynamic solubility.[7]
-
Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO).[6] It is a high-throughput screening parameter used in early drug discovery to quickly flag compounds with potential solubility issues.[6]
For the purposes of detailed characterization required for drug development, determining the thermodynamic solubility is essential.
Experimental Determination of Thermodynamic Solubility
The following protocol outlines the definitive shake-flask method for determining the equilibrium solubility of this compound. The causality behind each step is explained to ensure a robust, self-validating workflow.
Rationale for Solvent Selection
To build a comprehensive solubility profile, a diverse set of common laboratory solvents spanning the polarity spectrum should be selected. This allows for a thorough understanding of the solute-solvent interactions.
| Solvent | Chemical Class | Polarity Index (P') |
| n-Hexane | Alkane (Non-polar) | 0.1 |
| Toluene | Aromatic (Non-polar) | 2.4 |
| Dichloromethane | Halogenated (Polar Aprotic) | 3.1 |
| Ethyl Acetate | Ester (Polar Aprotic) | 4.4 |
| Acetone | Ketone (Polar Aprotic) | 5.1 |
| Ethanol | Alcohol (Polar Protic) | 5.2 |
| Methanol | Alcohol (Polar Protic) | 5.1 |
| Acetonitrile | Nitrile (Polar Aprotic) | 5.8 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 7.2 |
| Water | Aqueous (Polar Protic) | 10.2 |
| (Polarity Index values sourced from various compilations)[8][9][10] |
Experimental Workflow Diagram
Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
2 mL glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Benchtop centrifuge
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Slurries:
-
Add an excess amount of solid this compound to each glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.[11] A starting point of ~10-20 mg per 1 mL of solvent is typically sufficient.
-
Accurately add 1.0 mL of a selected solvent to each corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C). The temperature must be rigorously controlled as solubility is temperature-dependent.[11]
-
Agitate the samples at a constant speed for a minimum of 24 hours.
-
Self-Validation Step: To confirm that equilibrium has been reached, take aliquots at 24, 48, and 72 hours. If the measured concentrations are statistically identical, equilibrium has been achieved. If not, continue the incubation.[7]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for 30 minutes at the experimental temperature to allow larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. This step is crucial for separating the saturated supernatant from the excess solid.[12]
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter directly into a clean analysis vial. Filtration removes fine particulates that could otherwise lead to an overestimation of solubility.[12] Causality Note: It is important to discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.
-
-
Quantification by HPLC-UV:
-
Develop and validate an HPLC-UV method for this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength (λ_max).
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol) and create a calibration curve using a series of known concentrations.
-
Dilute the filtered supernatant from each solvent with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, structured table to facilitate analysis and comparison.
Table 3: Summary of Experimental Solubility Data for this compound at 25°C
| Solvent | Polarity Index (P') | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| n-Hexane | 0.1 | [Insert experimental data] | [Insert experimental data] |
| Toluene | 2.4 | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | 3.1 | [Insert experimental data] | [Insert experimental data] |
| Ethyl Acetate | 4.4 | [Insert experimental data] | [Insert experimental data] |
| Acetone | 5.1 | [Insert experimental data] | [Insert experimental data] |
| Ethanol | 5.2 | [Insert experimental data] | [Insert experimental data] |
| Methanol | 5.1 | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | 5.8 | [Insert experimental data] | [Insert experimental data] |
| DMSO | 7.2 | [Insert experimental data] | [Insert experimental data] |
| Water | 10.2 | [Insert experimental data] | [Insert experimental data] |
Interpretation: By plotting solubility against the solvent polarity index, researchers can visualize the relationship between solvent properties and the compound's dissolution capacity. This data is invaluable for:
-
Formulation: Selecting appropriate co-solvents or vehicle systems for preclinical and clinical formulations.
-
Purification: Choosing suitable solvent systems for crystallization to maximize yield and purity.
-
Biopharmaceutical Classification System (BCS): The aqueous solubility data is a key component in classifying a drug under the BCS, which helps predict its in vivo performance.
Conclusion
A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a potential therapeutic agent. The theoretical principles and detailed experimental protocol provided in this guide offer a robust framework for generating high-quality, reliable thermodynamic solubility data. By systematically investigating the compound's behavior across a range of solvents, researchers can make informed, data-driven decisions that accelerate the development timeline and mitigate risks associated with poor physicochemical properties. This foundational knowledge is instrumental in bridging the gap between a novel molecule and a life-changing medicine.
References
- Murdock, K. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
- Gervasio, G. et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- Vlachos, D. et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Cole, D. et al. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.
- Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- Burdick & Jackson. (n.d.). Polarity Index.
- Scribd. (n.d.). Solvent Polarity Index Table.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
Sources
- 1. echemi.com [echemi.com]
- 2. rheolution.com [rheolution.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 5. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Polarity Index [macro.lsu.edu]
- 9. scribd.com [scribd.com]
- 10. organometallics.it [organometallics.it]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
crystal structure of [4-(4-Fluorophenyl)phenyl]methanol
An In-depth Technical Guide to the Crystal Structure of [4-(4-Fluorophenyl)phenyl]methanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of this compound in Molecular Design
This compound, with the chemical formula C₁₃H₁₁FO, is a biphenyl methanol derivative featuring a terminal fluorine atom.[1] This structural motif is of significant interest in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid yet conformationally flexible backbone, while the hydroxyl and fluoro substituents impart crucial functionalities.
The strategic incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[2][3] The hydroxyl group, a classic hydrogen bond donor and acceptor, plays a pivotal role in molecular recognition and solubility.[4]
Understanding the three-dimensional arrangement of molecules in the solid state, i.e., the crystal structure, is paramount for several reasons:
-
Structure-Property Correlation: The crystal packing directly influences macroscopic properties like melting point, solubility, and bioavailability.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound implications for its stability and performance, a critical consideration in the pharmaceutical industry.
-
Rational Drug Design: A detailed understanding of intermolecular interactions provides a blueprint for designing new molecules with improved properties.
This guide will walk through the process of elucidating the , from obtaining the material to interpreting its intricate packing motifs.
Experimental and Computational Workflow for Crystal Structure Determination
The journey to understanding a crystal structure is a multi-step process that combines meticulous experimental work with sophisticated computational analysis.
Synthesis and Crystallization: The Art of Growing Quality Crystals
The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals.[5] This often represents the most challenging and empirical step in the entire process.
Synthesis: A plausible synthetic route to this compound involves the reduction of 4-(4-fluorophenyl)benzaldehyde. This can be achieved using a standard reducing agent like sodium borohydride in an alcoholic solvent. Purification of the crude product is typically performed by column chromatography or recrystallization to obtain a high-purity sample.
Crystallization Techniques: The goal of crystallization is to facilitate the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[6] Several techniques can be employed for small organic molecules:[7][8][9]
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration leads to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[5]
The choice of solvent is critical and often determined through systematic screening. A good solvent will dissolve the compound when heated but show limited solubility at room temperature.[6]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a suitable candidate.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter.
-
Crystal Growth: Cover the vial with a cap that has a small pinhole to allow for slow evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SCXRD): Probing the Crystal Lattice
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[10][11]
Fundamental Principles: When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[12] Constructive interference of the diffracted X-rays occurs at specific angles, governed by Bragg's Law, producing a unique diffraction pattern.[13] By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the unit cell can be reconstructed.[13]
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The raw diffraction data provides the "what" (the intensities of the diffracted spots) but not the "how" (the phases of the X-ray waves). Solving the "phase problem" is the key to determining the crystal structure.
Structure Solution: For small molecules, direct methods are typically used to derive an initial set of phases from the measured intensities. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
A variety of software packages are available for structure solution and refinement, such as SHELX, Olex2, and CRYSTALS.[14][15][16]
Diagram of the Experimental Workflow
Caption: Key intermolecular interactions expected in the crystal structure.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. [17][18][19][20]It partitions the space in a crystal into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.
-
d_norm Surface: This property is mapped onto the Hirshfeld surface to identify close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, highlighting the most significant interactions. [19]* 2D Fingerprint Plots: These plots summarize the intermolecular contacts in a quantitative manner, showing the distribution of different types of interactions (e.g., H···H, C···H, O···H, F···H). [17] For this compound, Hirshfeld analysis would allow for the visualization of the O-H···O hydrogen bonds as prominent red spots on the d_norm surface and the quantification of the relative contributions of C-H···F and other weak interactions to the overall crystal packing.
Data Presentation
The results of a single-crystal X-ray diffraction study are typically summarized in a crystallographic data table. A hypothetical table for this compound is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₁FO |
| Formula Weight | 202.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1028 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.305 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5600 |
| Independent reflections | 2350 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Conclusion
This technical guide has provided a comprehensive framework for the determination and analysis of the . By following the outlined methodologies, from synthesis and crystallization to advanced structural analysis, researchers can gain a deep understanding of the solid-state properties of this and related compounds. The interplay of strong O-H···O hydrogen bonds and weaker C-H···F and π-interactions is expected to define the supramolecular architecture, highlighting the subtle yet significant role of fluorine in crystal engineering. The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and functional materials with optimized properties.
References
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link] [17]2. Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link] [13]3. Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2476. [Link] [7]4. CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link] [18]5. RCSB PDB. (2023). Crystallography Software. Retrieved from [Link] [14]6. Caballero, J. A., & Alkorta, I. (2012). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm, 14(3), 1021-1033. [Link] [21]7. Ciurduc, D. (n.d.). Crystallization of small molecules. Retrieved from [Link] [8]8. Chopra, D., et al. (2025). Understanding the Nature and Energetics of C–H···F Interactions in Crystalline Propamides. Crystal Growth & Design. [Link] [22]9. UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link] [15]10. Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link] [12]11. Bruker. (n.d.). APEX Software. Retrieved from [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
-
Schrödinger. (n.d.). PrimeX. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1435–1442. [Link] [5]15. Thomas, S. P., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 495–507. [Link] [19]16. Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link] [16]17. Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. [Link] [23]18. Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link] [10]19. Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link] [9]20. Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link] [20]21. University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link] [6]22. Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link] [11]23. Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Murphy, C. D., et al. (n.d.). Downloaded 2025-12-30 22:03:08. Retrieved from [Link]
-
Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(43), 25032–25042. [Link] [24]33. Khan, M. F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link] [2]35. Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link] [3]36. Samiraschem. (n.d.). Benzyl alcohol structure. Retrieved from [Link] [4]37. Rajnikant, Watkin, D. J., & Tranter, M. R. (1995). Disordered Fluorine in 2-Fluorobiphenyl. Acta Crystallographica Section C: Crystal Structure Communications, 51(7), 1452-1454. [Link]
-
Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 36. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link] [1]40. Grabowski, S. J. (2020). Analysis of Hydrogen Bonds in Crystals. Molecules, 25(24), 5997. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
- Reiffenrath, V., & Hittich, R. (1991). Fluorinated biphenyl derivatives. (EP0426815B1).
-
Kovpak, M., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical Chemistry, 95(26), 9763–9771. [Link]
Sources
- 1. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. samiraschem.com [samiraschem.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
- 12. fiveable.me [fiveable.me]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. rcsb.org [rcsb.org]
- 15. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 16. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 18. crystalexplorer.net [crystalexplorer.net]
- 19. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Understanding benzyl alcohol aggregation by chiral modification: the pairing step - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04825A [pubs.rsc.org]
toxicological data of [4-(4-Fluorophenyl)phenyl]methanol
An In-Depth Technical Guide to the Toxicological Evaluation of [4-(4-Fluorophenyl)phenyl]methanol
Authored by a Senior Application Scientist
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive, formal toxicological evaluation conducted under appropriate regulatory guidelines.
Introduction
This compound, a biphenyl derivative, represents a class of compounds with broad applications in materials science and as intermediates in pharmaceutical synthesis. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount before its widespread use or advancement in a development pipeline. The absence of extensive public data on this specific molecule necessitates a structured, tiered approach to its toxicological assessment.
This guide provides a strategic framework for the toxicological evaluation of this compound. It is designed to move from predictive, computational methods to in vitro and potential in vivo assays, in a logical sequence that prioritizes resource efficiency and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The methodologies described are grounded in established regulatory guidelines and best practices in toxicology.
Part 1: Physicochemical Characterization and In Silico Toxicological Prediction
A foundational step in any toxicological assessment is the thorough characterization of the test article's physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.
Essential Physicochemical Parameters
A summary of key physicochemical properties for this compound is presented below.
| Property | Value/Prediction | Implication for Toxicology |
| Molecular Formula | C₁₃H₁₁FO | Provides the basis for all other calculations. |
| Molecular Weight | 202.23 g/mol | Influences diffusion and transport across membranes. |
| Appearance | White to off-white powder | Basic identity confirmation. |
| Melting Point | 75-79 °C | Important for handling and formulation. |
| Solubility | Poorly soluble in water | May limit bioavailability via oral route; potential for accumulation in lipid-rich tissues. |
| LogP (octanol-water partition coefficient) | Predicted: ~3.3-3.7 | Indicates lipophilicity and potential for membrane permeability and bioaccumulation. |
In Silico Toxicity Prediction
In the absence of empirical data, computational (in silico) models provide a valuable first pass at identifying potential hazards. These models use Quantitative Structure-Activity Relationships (QSAR) to predict a compound's biological activity based on its chemical structure.
Workflow for In Silico Assessment:
Caption: In Silico Toxicity Prediction Workflow.
Interpretation of Potential Alerts:
-
Genotoxicity: The biphenyl structure can sometimes be associated with alerts for DNA reactivity after metabolic activation. The fluorine substitution may modulate this.
-
Metabolism: The phenyl rings are potential sites for hydroxylation by cytochrome P450 enzymes. The resulting metabolites could be more or less toxic than the parent compound.
Part 2: A Tiered In Vitro Testing Strategy
Based on the in silico predictions, a tiered in vitro testing strategy is designed to experimentally confirm or refute the computational alerts.
Cytotoxicity Assays
The initial step is to determine the concentration range at which this compound elicits general cellular toxicity. This is crucial for dose selection in subsequent, more specific assays.
Recommended Assay: Neutral Red Uptake (NRU) Assay (OECD Test Guideline 432)
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3) in 96-well plates and incubate for 24 hours.
-
Dosing: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO) and add to the cells. Include vehicle controls.
-
Incubation: Incubate for a defined period (e.g., 24 or 48 hours).
-
Staining: Remove the test substance and incubate the cells with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
-
Extraction and Measurement: Wash the cells, then extract the dye. Measure the absorbance at ~540 nm.
-
Data Analysis: Calculate the IC50 (the concentration that causes a 50% reduction in viability) by plotting absorbance against the concentration of the test substance.
Genotoxicity Assessment
This is a critical battery of tests to assess the potential of a compound to cause genetic damage, a key event in carcinogenesis.
Workflow for Genotoxicity Testing:
The Strategic Synthesis and Application of [4-(4-Fluorophenyl)phenyl]methanol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive literature review of the research surrounding [4-(4-Fluorophenyl)phenyl]methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and versatile applications of this fluorinated biphenyl scaffold, a key building block in modern medicinal chemistry and materials science.
Introduction: The Significance of the Fluorinated Biphenyl Moiety
The biphenyl scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[1] Its rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The strategic incorporation of a fluorine atom onto this scaffold, as seen in this compound, imparts a range of beneficial properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
Synthesis of this compound: A Methodological Deep Dive
The construction of the this compound backbone is most efficiently achieved through a two-step synthetic sequence, leveraging the power of palladium-catalyzed cross-coupling followed by a selective reduction.
Part 1: Formation of the Biphenyl Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance. This reaction is the method of choice for creating the biphenyl linkage in the synthesis of this compound.
The general approach involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the precursor to our target molecule, 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, two primary routes are viable, as illustrated below.
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
The following protocol is a representative procedure adapted from literature examples of similar biphenyl syntheses.[1][2]
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde, 4-fluorophenylboronic acid, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
Part 2: Reduction of the Aldehyde to the Primary Alcohol
The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.[3][4][5][6][7]
Experimental Protocol: Sodium Borohydride Reduction (Illustrative)
Materials:
-
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by recrystallization or flash column chromatography to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.22 g/mol |
| CAS Number | 147497-56-1 |
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons of the fluorinated ring displaying C-F coupling constants. The benzylic carbon will appear in the aliphatic region.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations for the aromatic and methylene groups around 2850-3100 cm⁻¹. Strong absorptions corresponding to C=C stretching in the aromatic rings will be observed in the 1450-1600 cm⁻¹ region, and a characteristic C-F stretch will be present.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of water and cleavage of the benzylic C-C bond.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a diverse range of functional molecules.
Medicinal Chemistry and Drug Discovery
The 4-fluorobiphenyl moiety is a common feature in many bioactive molecules. The introduction of this group can enhance binding to target proteins and improve metabolic stability, leading to more potent and durable drug candidates. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Materials Science: The Realm of Liquid Crystals
Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid, elongated structures which favor the formation of mesophases. The presence and position of the fluorine atom in this compound can significantly influence the dielectric anisotropy and other physical properties of the resulting liquid crystal materials. This makes it a valuable building block for the synthesis of novel liquid crystals for display technologies and other optoelectronic applications.[4]
Conclusion
This compound is a strategically important synthetic intermediate with broad applicability in both medicinal chemistry and materials science. Its synthesis, primarily through the robust Suzuki-Miyaura coupling followed by selective reduction, is well-established in principle. The unique electronic properties conferred by the fluorine atom make this compound and its derivatives highly attractive for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers looking to leverage the potential of this versatile fluorinated biphenyl building block.
References
- Supporting Information for a scientific article. (Details not fully provided in search results)
- Benchchem. (2025).
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S.
- PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. Benchchem.
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, (2021).
- PubChem. (n.d.). (4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol.
- Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Comput
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- NP-MRD. (n.d.).
- YouTube. (2020). Reduction Reactions with NaBH4 and LAH.
- ChemicalBook. (n.d.). 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum.
- Infoscience - EPFL. (n.d.). LIQUID CRYSTALS.
- Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC - NIH, (2024).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applic
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Benchchem. (2025).
- ResearchGate. (n.d.). (PDF) Biotransformation of fluorobiphenyl by Cunninghamella elegans.
- Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. PubMed Central, (n.d.).
- ChemRxiv. (n.d.).
- EMBL-EBI. (n.d.). Synthetic fluoro peptides in neat solvent and complex proteome background.
- Fluorogenic reporter enables identification of compounds th
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
synthesis of [4-(4-Fluorophenyl)phenyl]methanol from 4'-fluoro-4-biphenylcarboxaldehyde
Introduction
[4-(4-Fluorophenyl)phenyl]methanol is a biaryl methanol derivative with significant potential in medicinal chemistry and materials science. Its fluorinated biphenyl scaffold is a key structural motif in various biologically active molecules and functional materials. The controlled synthesis of this alcohol from its corresponding aldehyde, 4'-fluoro-4-biphenylcarboxaldehyde, is a fundamental transformation for accessing these more complex structures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the necessary analytical techniques for product verification.
Chemical Principles and Mechanistic Overview
The synthesis of this compound from 4'-fluoro-4-biphenylcarboxaldehyde is achieved through the reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly employed for this purpose. It is a source of hydride ions (H⁻), which act as nucleophiles.
The reaction mechanism proceeds in two main stages:
-
Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxyborate intermediate.
-
Protonation: The alkoxyborate intermediate is then protonated during an aqueous workup, typically with a mild acid or water, to yield the final primary alcohol product, this compound.
The selectivity of sodium borohydride is a key advantage; it readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups like esters, amides, and carboxylic acids under standard conditions. This chemoselectivity allows for the targeted reduction of the aldehyde without affecting other potentially present functional groups.
Experimental Protocol
This protocol details the synthesis of this compound from 4'-fluoro-4-biphenylcarboxaldehyde using sodium borohydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4'-Fluoro-4-biphenylcarboxaldehyde | ≥98% | Commercially Available | |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care, moisture sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Safety Precautions
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1][2][3][4][5]
-
Organic Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and avoid inhalation or skin contact.
-
Always perform the reaction in a well-ventilated area.
Step-by-Step Procedure
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-fluoro-4-biphenylcarboxaldehyde (1.0 g, 5.0 mmol). b. Add anhydrous methanol (20 mL) to dissolve the aldehyde. Stir the solution at room temperature until all the solid has dissolved.
2. Reduction: a. Cool the solution to 0 °C using an ice bath. b. Slowly add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. c. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
3. Reaction Monitoring: a. Monitor the progress of the reaction by thin-layer chromatography (TLC). b. Prepare a TLC plate and spot the starting material (a solution of 4'-fluoro-4-biphenylcarboxaldehyde in DCM) and the reaction mixture. c. Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. d. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is observed.
4. Workup: a. Once the reaction is complete, cool the flask in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) to decompose the excess sodium borohydride and the borate esters. c. Stir the mixture for 15 minutes. d. Remove the methanol under reduced pressure using a rotary evaporator. e. Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). f. Combine the organic layers and wash with brine (20 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification: a. The crude this compound can be purified by flash column chromatography on silica gel. b. Pack a column with silica gel using a slurry of hexane. c. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30%). e. Collect the fractions and monitor them by TLC. f. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid. g. Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.[6][7][8]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Anticipated Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.22 g/mol [9][10] |
| Appearance | White solid |
| Melting Point | Expected to be a solid at room temperature. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.60-7.40 (m, 4H, Ar-H), ~7.35 (d, 2H, Ar-H), ~7.10 (t, 2H, Ar-H), ~4.70 (s, 2H, CH₂), ~1.70 (s, 1H, OH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~162 (d, J=245 Hz), ~141, ~140, ~137 (d, J=3 Hz), ~129 (d, J=8 Hz), ~127.5, ~127.0, ~115.5 (d, J=21 Hz), ~65. |
| TLC (Hexane:Ethyl Acetate 7:3) | Rf ≈ 0.3 (will be lower than the starting aldehyde) |
Note: The anticipated NMR chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary slightly.[1][2][11] The characteristic signals to look for are the disappearance of the aldehyde proton signal (around 10 ppm) in the ¹H NMR spectrum and the appearance of a methylene (CH₂) signal around 4.7 ppm and a hydroxyl (OH) proton. In the ¹³C NMR spectrum, the aldehyde carbonyl carbon signal (around 190 ppm) will be replaced by the methylene carbon signal around 65 ppm.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reducing agent.- Deactivated NaBH₄ due to moisture.- Low reaction temperature or short reaction time. | - Add more NaBH₄.- Use fresh, dry NaBH₄.- Allow the reaction to stir longer at room temperature. |
| Low Yield | - Incomplete reaction.- Product loss during workup or purification. | - Ensure the reaction goes to completion.- Perform extractions carefully and minimize transfers.- Optimize the column chromatography eluent system. |
| Impure Product | - Incomplete reaction.- Side reactions.- Inefficient purification. | - Ensure the reaction goes to completion.- Optimize purification conditions (e.g., different solvent system for chromatography or recrystallization). |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4'-fluoro-4-biphenylcarboxaldehyde. The use of sodium borohydride offers a mild and selective method for this transformation. By following the outlined procedure and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The provided characterization data will aid in the verification of the final product.
References
- This journal is © The Royal Society of Chemistry 2021. Supporting Information.
- Supporting information for - The Royal Society of Chemistry.
- Supporting Information - The Royal Society of Chemistry.
- Sodium Borohydride SOP.docx - OSU Chemistry.
- Safety Data Sheet: Sodium borohydride - Carl ROTH.
- Sodium borohydride - Standard Operating Procedure.
- This compound | C13H11FO | CID 1394497 - PubChem.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
- 13C NMR analysis of 4-biphenylcarboxaldehyde - Benchchem.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure.
- This compound | C13H11FO | CID 1394497 - PubChem.
- 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
- 4-Fluoro-1,1'-biphenyl(324-74-3) 13C NMR spectrum - ChemicalBook.
- 1 H pure shift BIRD spectrum (A) of 4-fluoro-4 0-nitro-1,1biphenyl in... - ResearchGate.
- 4-Fluoro-4'-methyl-1,1'-biphenyl - PubChem.
- 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog.
- Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns - Waters Corporation.
- recrystallization-2.doc.pdf.
- Purification of Organic Compounds by Flash Column Chromatography.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH.
- 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum - ChemicalBook.
- C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- 4-Biphenylcarboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase.
- Synthesis and characterization of a supported Pd complex on volcanic pumice laminates textured by cellulose for facilitating Suzuki−Miyaura cross-coupling reactions - The Royal Society of Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Introduction: The Strategic Value of the 4'-Fluoro-1,1'-biphenyl-4-yl)methanol Scaffold
An Application Note on the Synthetic Utility of [4-(4-Fluorophenyl)phenyl]methanol
In the landscape of modern organic synthesis and medicinal chemistry, this compound (Molecular Formula: C₁₃H₁₁FO, Molecular Weight: 202.22 g/mol ) has emerged as a pivotal building block.[1] Its structure, featuring a biphenyl backbone, provides a rigid and sterically defined scaffold. The terminal primary alcohol offers a versatile handle for a multitude of chemical transformations, while the para-substituted fluorine atom imparts unique physicochemical properties crucial for drug development.
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of contemporary drug design.[2] The fluorine atom in the 4-position of the phenyl ring exerts a powerful electron-withdrawing inductive effect, which can significantly modulate the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability and binding affinity through favorable electrostatic interactions.[2] This application note provides an in-depth guide to the key synthetic transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Core Synthetic Transformations
The primary benzylic alcohol functionality is the reactive center of this compound, allowing for its conversion into a variety of essential intermediates. The most common and synthetically valuable transformations include oxidation to the corresponding aldehyde, conversion to a halide for nucleophilic substitution, and etherification.
Selective Oxidation to 4-(4-Fluorophenyl)benzaldehyde
The conversion of the primary alcohol to an aldehyde is a foundational step for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig reactions, reductive aminations, and aldol condensations. Achieving this transformation without over-oxidation to the carboxylic acid is paramount. A highly effective and mild method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).[3]
Causality Behind Experimental Choices:
-
TEMPO Catalyst: TEMPO acts as a recyclable catalyst. It is first oxidized to the active N-oxoammonium salt, which is the true oxidant of the alcohol. This catalytic cycle allows for the use of a less expensive stoichiometric oxidant.
-
Sodium Hypochlorite (Bleach): Serves as the primary oxidant to regenerate the active TEMPO species. It is inexpensive and readily available.
-
Biphasic System (DCM/Water): The reaction is often run in a biphasic system (e.g., Dichloromethane/Water) with a phase-transfer catalyst to facilitate the interaction between the organic-soluble alcohol and the aqueous oxidant.
-
Buffered Conditions: Sodium bicarbonate is added to maintain a slightly basic pH (around 8.6), which is optimal for the catalytic cycle and prevents side reactions.[4]
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (approx. 5% w/v).
-
Catalyst Addition: To the DCM solution, add TEMPO (0.01-0.05 eq) and potassium bromide (KBr, 0.1 eq).
-
Initiation of Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Add the sodium bicarbonate solution, followed by the dropwise addition of aqueous sodium hypochlorite (1.1-1.5 eq, commercial bleach) while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Data Presentation: Oxidation Reaction
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | TEMPO, NaOCl, KBr, NaHCO₃ |
| Solvent | Dichloromethane (DCM) / Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
| Product | 4-(4-Fluorophenyl)benzaldehyde |
Workflow for TEMPO-Catalyzed Oxidation
Caption: Workflow for the oxidation of the alcohol to an aldehyde.
Conversion to 4-(Chloromethyl)-4'-fluorobiphenyl
Transforming the alcohol's hydroxyl group into a good leaving group, such as a halide, is essential for enabling a wide array of nucleophilic substitution (Sₙ2) reactions. The Appel reaction provides a mild and efficient method for this conversion using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[5]
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and CCl₄: This pair reacts in situ to form a phosphonium salt intermediate, [Ph₃P-Cl]⁺CCl₃⁻.
-
Activation of Alcohol: The oxygen of the alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion and forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group (-OPPh₃).
-
Sₙ2 Displacement: The chloride ion, now acting as a nucleophile, attacks the benzylic carbon in an Sₙ2 fashion, displacing the triphenylphosphine oxide and yielding the desired alkyl chloride.[5][6] This reaction typically proceeds with high fidelity and yield.
Experimental Protocol: Appel Reaction
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄, approx. 0.3 M) in a flame-dried, inert-atmosphere flask, add triphenylphosphine (1.1-1.2 eq) in one portion.
-
Reaction Conditions: Heat the mixture to reflux (approx. 77 °C) and stir.
-
Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (eluting with hexanes/ethyl acetate) to isolate the 4-(chloromethyl)-4'-fluorobiphenyl.
Data Presentation: Halogenation Reaction
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux (~77 °C) |
| Typical Yield | 85-95% |
| Product | 4-(Chloromethyl)-4'-fluorobiphenyl |
Workflow for Appel Reaction
Sources
- 1. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google Patents [patents.google.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Role of [4-(4-Fluorophenyl)phenyl]methanol as a Pivotal Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Biphenyl Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Among the privileged fluorinated scaffolds, the 4-fluorobiphenyl moiety stands out for its utility. [4-(4-Fluorophenyl)phenyl]methanol, a key exemplar of this structural class, serves not as a therapeutic agent itself, but as a versatile and highly valuable synthetic intermediate, or "building block," for the construction of complex, biologically active molecules.[2][3]
The presence of the 4-fluorophenyl group can significantly alter the electronic properties of the molecule and provide a metabolically stable handle, preventing unwanted oxidative metabolism that can occur on an unsubstituted phenyl ring.[1] The biphenyl framework provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets, while the benzylic alcohol offers a reactive handle for a multitude of synthetic transformations. These notes will provide an in-depth guide to the synthesis and application of this critical building block in medicinal chemistry, highlighting its role in the development of novel therapeutics across various disease areas.
PART 1: Synthesis of this compound and its Derivatives
The utility of any building block is predicated on its accessibility. The following protocols detail robust synthetic routes to this compound and a representative derivatization.
Protocol 1: Synthesis of the Core Building Block: this compound
This protocol describes a common and efficient method for the synthesis of the title compound via the reduction of a commercially available ketone precursor. The causality behind this choice is the high yield and selectivity of hydride reducing agents for ketones, providing a clean conversion to the desired alcohol.
Workflow for the Synthesis of this compound
Caption: A typical laboratory workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-fluorophenyl)benzophenone (1.0 eq). Dissolve the ketone in a suitable solvent system, such as a 1:1 mixture of methanol and tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C using an ice-water bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by 1M hydrochloric acid (HCl) until the solution is neutral to slightly acidic (pH ~6-7). Rationale: The acid neutralizes excess borohydride and hydrolyzes the borate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.
Protocol 2: Representative Derivatization via Williamson Ether Synthesis
The hydroxyl group of this compound is a prime site for modification. This protocol details its conversion to an ether, a common linkage in drug molecules, demonstrating its utility as a versatile intermediate.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0°C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Rationale: Anhydrous conditions are critical as NaH reacts violently with water. The inert atmosphere prevents quenching of the reactive alkoxide.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium alkoxide.
-
Alkylation: Add the desired alkyl halide (e.g., R-Br, 1.1 eq) to the reaction mixture. If the alkyl halide is less reactive, a catalytic amount of sodium iodide can be added to facilitate the reaction via the Finkelstein reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the reactivity of the alkyl halide.
-
Work-up and Purification: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash chromatography as described in Protocol 1.
PART 2: Applications in Medicinal Chemistry - Case Studies
The true value of this compound is demonstrated by the diverse range of advanced drug candidates and clinical agents that incorporate its core structure.
Case Study 1: Antipsychotic Agents
The bis(4-fluorophenyl)methanol scaffold, a close structural relative, is a crucial building block for several diphenylbutylpiperidine antipsychotic drugs, including Fluspirilene, Pimozide, and Penfluridol.[4] These drugs function primarily as dopamine D2 receptor antagonists. The bis(4-fluorophenyl)methyl group is essential for their long duration of action and high potency. While not a direct derivative of this compound, the synthesis and pharmacology of these agents underscore the importance of the fluorinated diphenylmethanol core in designing CNS-active agents.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the D2 receptor by drugs containing the fluorinated diphenyl scaffold.
Case Study 2: Oncology - MET Kinase Inhibitors
The MET kinase, a receptor tyrosine kinase, is a well-validated target in oncology, with its aberrant activation driving the growth and metastasis of various cancers. A potent and selective MET kinase inhibitor, GNE-A, incorporates a complex N-(3-fluorophenyl)-2-(4-fluorophenyl)carboxamide structure.[5] While not a direct methanol derivative, the (4-fluorophenyl)phenyl core is a key feature. The pharmacokinetic profile of such compounds highlights the benefits of the fluorophenyl group.[1][5]
Preclinical Pharmacokinetic Parameters of a Representative MET Kinase Inhibitor (GNE-A)
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | 2.1 | - | 88.0% |
| Rat | 36.6 | 9.0 | 1.67 | 11.2% |
| Dog | 2.44 | - | 16.3 | 55.8% |
| Monkey | 13.9 | - | - | 72.4% |
| Data synthesized from Liederer et al., 2011.[5] |
This data demonstrates that molecules containing the fluorophenyl moiety can achieve excellent oral bioavailability and suitable pharmacokinetic profiles for drug development. The fluorine atom helps to block potential sites of metabolism, contributing to improved drug exposure.[1]
Case Study 3: Anti-Infective Agents - Novel Pleuromutilin Derivatives
The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel anti-infective agents. In a recent study, a novel pleuromutilin derivative was synthesized by introducing a 4-fluorophenyl group, resulting in a compound with potent activity against MRSA.[6] The derivative, PL-W, exhibited a minimum inhibitory concentration (MIC) of 0.03125 µg/mL, significantly lower than the parent compound tiamulin (0.5 µg/mL).[6] This enhancement in activity showcases the impactful role of the 4-fluorophenyl moiety in optimizing ligand-target interactions within the bacterial ribosome's peptidyl transferase center (PTC).[6]
Comparative In Vitro Activity
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (HepG2/HEK293) |
| PL-W (with 4-fluorophenyl) | MRSA (ATCC33591) | 0.03125 | No significant effect at ≤50 µg/mL |
| Tiamulin (reference) | MRSA (ATCC33591) | 0.5 | No significant effect at ≤50 µg/mL |
| Data from Wei et al., 2023.[6] |
The low cytotoxicity of the fluorinated derivative further underscores the potential of this building block to create potent and safe new medicines.[6]
Case Study 4: CNS Disorders - Atypical Dopamine Transporter (DAT) Inhibitors
Atypical dopamine transporter (DAT) inhibitors are being investigated for the treatment of psychostimulant use disorders.[7] A series of compounds based on a 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine scaffold has shown promise. The synthesis of these molecules starts from bis(4-fluorophenyl)methanol, a direct analog of our title compound, highlighting its direct applicability.[7] The bis(4-fluorophenyl)methyl group is crucial for achieving high affinity for DAT and for conferring metabolic stability, a key requirement for developing effective therapeutics.[7]
Conclusion
This compound is a quintessential example of a modern medicinal chemistry building block. Its strategic design, combining the metabolic stability of the fluorophenyl group with the versatile reactivity of a benzylic alcohol on a rigid biphenyl scaffold, makes it an invaluable precursor for a wide array of therapeutic agents. From oncology to infectious diseases and CNS disorders, the incorporation of this moiety has been shown to enhance potency, improve pharmacokinetic profiles, and lead to the discovery of novel drug candidates. The protocols and case studies presented herein provide a comprehensive overview for researchers and drug development professionals on the synthesis and strategic application of this powerful tool in the quest for new medicines.
References
-
Wei, T., et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI. Available from: [Link]
-
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. Available from: [Link]
-
Li, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 138-151. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Ang, J., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]
-
Al-Hourani, B. J., et al. (2016). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Center for Biotechnology Information. Available from: [Link]
-
Naman, C. B., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 285, 117735. Available from: [Link]
-
Caniglia, J. J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.umich.edu [news.umich.edu]
- 4. ossila.com [ossila.com]
- 5. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of [4-(4-Fluorophenyl)phenyl]methanol via Suzuki-Miyaura Coupling
Abstract
This document provides a detailed protocol for the synthesis of [4-(4-Fluorophenyl)phenyl]methanol, a key intermediate in pharmaceutical and materials science research. The methodology leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, chemists, and professionals in drug development, offering a step-by-step procedure grounded in mechanistic principles and supported by practical, field-proven insights. We will elaborate on the rationale behind the selection of reagents, catalysts, and reaction conditions to ensure reproducibility and high yield.
Introduction: The Strategic Importance of Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic compounds. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The reaction's success stems from its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.
In this protocol, we target the synthesis of this compound. This molecule serves as a valuable building block, incorporating the biphenyl moiety, which is a common scaffold in medicinal chemistry, and a fluorophenyl group, which can enhance metabolic stability and binding affinity in drug candidates. The primary alcohol provides a versatile handle for further functionalization.
The core transformation involves the coupling of a boronic acid with an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle, a well-established mechanism, is fundamental to understanding and optimizing the reaction.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the activated boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Materials and Reagents
It is imperative to use high-purity reagents and anhydrous solvents to minimize side reactions and ensure catalyst longevity.
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) | Notes |
| (4-Bromophenyl)methanol | C₇H₇BrO | 187.03 | >98% | Sigma-Aldrich | The starting aryl halide. Ensure it is dry. |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | >97% | Combi-Blocks | Can be hygroscopic; store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | >98% | Strem Chemicals | Air-sensitive catalyst. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Fisher Scientific | Anhydrous, finely ground powder is preferred for better solubility. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Acros Organics | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | H₂O | 18.02 | - | Millipore | Degas thoroughly before use. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Lab-prepared | For extraction work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | J.T. Baker | For drying the organic phase. |
Experimental Protocol: A Step-by-Step Guide
Rationale for Reagent Stoichiometry and Conditions
-
Boronic Acid (1.1 - 1.2 eq.): A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling of the boronic acid, although this is generally minimal under these conditions.
-
Palladium Catalyst (1-3 mol%): The catalyst loading is a critical parameter. For this straightforward coupling, 1 mol% is often sufficient. Higher loadings may be required for less reactive substrates but increase cost and levels of residual palladium in the product.
-
Base (2.0 eq.): The base is crucial for activating the boronic acid to form the more nucleophilic boronate complex, which facilitates the transmetalation step. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.
-
Solvent System (Dioxane/Water): A mixed solvent system is employed. Dioxane solubilizes the organic reagents and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A ratio of approximately 4:1 is a common starting point.
Reaction Setup and Execution
Figure 2: Experimental Workflow. This flowchart outlines the key phases of the synthesis, from inert atmosphere preparation through reaction execution and final product purification.
Procedure:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add (4-bromophenyl)methanol (1.0 g, 5.35 mmol, 1.0 eq.), 4-fluorophenylboronic acid (0.81 g, 5.78 mmol, 1.1 eq.), and anhydrous potassium carbonate (1.48 g, 10.7 mmol, 2.0 eq.).
-
Inerting the Atmosphere: Seal the flask with septa. Evacuate the flask under vacuum and backfill with high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to the oxidation of the phosphine ligands and deactivation of the palladium catalyst.
-
Solvent Addition: Prepare a degassed solvent mixture. To a separate flask, add 1,4-dioxane (20 mL) and deionized water (5 mL). Bubble nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen. Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Catalyst Addition: Under a positive flow of nitrogen, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (62 mg, 0.0535 mmol, 0.01 eq.). The mixture will typically turn a yellow or light brown color.
-
Expert Insight: Pd(PPh₃)₄ is often used as a precatalyst. While convenient, it can be less active than catalysts generated in situ. For more challenging substrates, using a combination of a Pd(II) source like Pd(OAc)₂ and a separate phosphine ligand (e.g., SPhos, XPhos) can provide superior results.
-
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The disappearance of the (4-bromophenyl)methanol spot (visualized under UV light) indicates the reaction is nearing completion. This typically takes 4-12 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add 30 mL of deionized water to the flask. Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Trustworthiness Check: The purpose of the extraction is to move the desired organic product from the aqueous/dioxane mixture into a clean organic solvent (EtOAc) while leaving the inorganic salts (K₂CO₃, KBr) behind in the aqueous phase.
-
-
Washing: Wash the combined organic layers with brine (1 x 30 mL). This helps to break any emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or oil.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective at separating the product from nonpolar impurities (like biphenyl from boronic acid homocoupling) and baseline impurities.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Reagents: Aryl halides and boronic acids can be irritants. Avoid inhalation and skin contact.
-
Inert Atmosphere: Reactions under inert atmosphere should be set up by trained personnel. Ensure proper sealing to prevent leaks.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. URL: [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. Accessed January 14, 2026. URL: [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling in Biphasic Media: A Tribute to the Late, Great Richard Heck. Angewandte Chemie International Edition. 2014 , 53 (14), 3532-3533. URL: [Link]
Application Notes & Protocols: The Strategic Use of [4-(4-Fluorophenyl)phenyl]methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Central Role of Kinase Inhibitors and Key Structural Motifs
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical cascade that governs cell proliferation, differentiation, and survival; its dysregulation is implicated in over 30% of human cancers.[1] This has made enzymes within this pathway, particularly MEK1 and MEK2, highly sought-after targets for drug development.
The design of potent and selective kinase inhibitors is a complex endeavor, relying on the strategic assembly of molecular scaffolds that can effectively interact with the ATP-binding pocket or allosteric sites of the target kinase. One such privileged structural motif is the biphenyl core, which provides a rigid and versatile platform for molecular elaboration.[2][3] This guide focuses on a key building block, [4-(4-fluorophenyl)phenyl]methanol , and its derivatives, illustrating their pivotal role in the synthesis of clinically significant kinase inhibitors, with a particular focus on the MEK1/2 inhibitor, Trametinib. The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability, making this building block particularly valuable.[4]
Part 1: The [4-(4-Fluorophenyl)phenyl] Moiety in Trametinib - A Case Study
Trametinib (Mekinist®) is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, approved for treating metastatic melanoma with BRAF V600E/K mutations and other cancers.[5][6][7] Its molecular architecture prominently features a substituted biphenyl core, which is critical for its inhibitory activity. While various synthetic routes to Trametinib exist, they all converge on the assembly of this key diaryl structure. The synthesis often involves the coupling of key fragments to build the complex pyridopyrimidine core.[6][7][8]
The general synthetic strategy underscores the importance of precursors that establish the 2-fluoro-4-iodophenyl and 3-aminophenyl fragments, which are ultimately linked to form the final structure. The this compound scaffold represents a foundational structure from which key intermediates can be derived through functional group transformations.
Below is a conceptual workflow illustrating how a biphenyl precursor forms the basis for Trametinib's core structure.
Caption: Conceptual workflow for Trametinib synthesis highlighting the role of a biphenyl precursor.
Part 2: General Protocols for Synthetic Transformations
The versatility of this compound stems from its hydroxyl group, which serves as a handle for numerous chemical transformations. Researchers can leverage this functionality to synthesize a diverse library of derivatives for kinase inhibitor screening.
Protocol 1: Oxidation to [4-(4-Fluorophenyl)phenyl]carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a crucial step for subsequent reactions like reductive amination or Wittig reactions. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.
Methodology:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 eq.) to the solution in one portion. The mixture will turn into a brownish slurry.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate/Hexane).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Conversion to 4-(Bromomethyl)-4'-fluorobiphenyl
Converting the alcohol to a benzylic bromide creates a potent electrophile, ideal for ether synthesis or coupling with nucleophiles to build more complex structures.
Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly pouring it into ice-cold water. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromide, which can be used directly or purified by chromatography.
Caption: Key synthetic transformations of the starting material.
Part 3: Structure-Activity Relationship (SAR) Insights
The prevalence of the [4-(4-fluorophenyl)phenyl] moiety in kinase inhibitors is not coincidental; it is rooted in favorable structure-activity relationships.
-
The Biphenyl Scaffold: This rigid core acts as a molecular anchor, correctly orienting other pharmacophoric groups within the kinase binding site. Its planarity and size are well-suited for occupying the hydrophobic regions of the ATP pocket.[2]
-
The Fluorine Atom: The strategic placement of a fluorine atom on the terminal phenyl ring provides several advantages:
-
Enhanced Binding: Fluorine can act as a hydrogen bond acceptor, forming favorable interactions with amino acid residues in the kinase hinge region.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[9]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity/basicity of nearby functional groups, optimizing their interaction with the target protein.
-
The effectiveness of this structural motif is evident across a range of kinase targets.
| Kinase Inhibitor Class/Example | Target Kinase(s) | IC₅₀ Values | Reference |
| Pyrimidine Derivative 15 | p38α MAPK | 250 nM | [10] |
| Pyrimidine Derivative 34 | p38α MAPK | 96 nM | [10] |
| Pyridin-2-one 31 | JAK2 | 62 nM | [10] |
| Trametinib | MEK1 / MEK2 | ~0.9 nM / ~1.8 nM | [5] |
| AS1940477 | p38 MAP Kinase | Potent in vivo activity | [9] |
| Diarylamine Derivative M15 | MEK1 | 10.29 nM | [1] |
Part 4: Mechanism of Action - Targeting the MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression involved in cell growth and proliferation. In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway.
Trametinib functions as a non-ATP-competitive, allosteric inhibitor. It binds to a pocket adjacent to the ATP binding site on MEK1 and MEK2. This binding event locks the kinase in an inactive conformation, preventing it from phosphorylating its only known substrate, ERK. By blocking this critical downstream step, Trametinib effectively halts the aberrant signaling cascade, leading to an anti-proliferative effect.[5]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block that embodies key principles of modern medicinal chemistry. Its rigid biphenyl core and metabolically robust fluorophenyl group make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The clinical success of Trametinib serves as a powerful testament to the value of this structural motif. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to leverage this and related structures in the ongoing quest for novel therapeutics targeting kinase-driven diseases.
References
-
Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3536-3540. Available from: [Link]
-
Carlson, D., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 59(11), 1763-1769. Available from: [Link]
-
Jarab, A. S., et al. (2021). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. ResearchGate. Available from: [Link]
-
Wallace, E. M., et al. (2012). Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. Bioorganic & Medicinal Chemistry Letters, 22(7), 2411-2414. Available from: [Link]
-
Ishida, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(2), 1078-1082. Available from: [Link]
-
Li, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. Chemical Biology & Drug Design. Available from: [Link]
- CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.
-
Zask, A., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Angewandte Chemie. Available from: [Link]
- CN109336884A - A method of synthesis Trimetinib key intermediate. Google Patents.
-
Chemical and Pharmaceutical Bulletin. (2021). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. J-Stage. Available from: [Link]
-
Journal of Medicinal Chemistry. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS Publications. Available from: [Link]
-
Journal of Medicinal Chemistry. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available from: [Link]
-
RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE. RSC Publishing. Available from: [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. Available from: [Link]
-
Molecules. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Publications. Available from: [Link]
-
Pharmaceuticals. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available from: [Link]
-
Molecules. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. Available from: [Link]
-
Chemical Science. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Bioorganic & Medicinal Chemistry. (2010). Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors. PubMed. Available from: [Link]
Sources
- 1. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 7. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in [4-(4-Fluorophenyl)phenyl]methanol
For: Researchers, scientists, and drug development professionals.
Introduction
[4-(4-Fluorophenyl)phenyl]methanol is a biaryl methanol derivative that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents and advanced materials.[1][2][3] The strategic modification of its hydroxyl group unlocks a diverse range of chemical entities with tailored properties. This document provides a comprehensive guide to the key functionalization reactions of the hydroxyl moiety in this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
The benzylic nature of the hydroxyl group in this compound imparts a unique reactivity profile, making it amenable to a variety of transformations under relatively mild conditions. This guide will focus on three principal classes of functionalization:
-
Etherification: Formation of an ether linkage (R-O-R'), a common motif in pharmacologically active compounds.
-
Esterification: Conversion to an ester (R-O-C(=O)R'), which can modulate physicochemical properties such as solubility and bioavailability.
-
Halogenation: Replacement of the hydroxyl group with a halogen, creating a versatile intermediate for subsequent nucleophilic substitution and cross-coupling reactions.
For each transformation, we will present a detailed, step-by-step protocol, an explanation of the underlying reaction mechanism, and a discussion of the critical parameters that ensure successful and reproducible outcomes.
I. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an S(N)2 mechanism, wherein an alkoxide nucleophilically attacks an alkyl halide or other electrophile with a good leaving group.[4] For a secondary benzylic alcohol like this compound, this method is particularly effective due to the relatively high acidity of the hydroxyl proton and the stability of the resulting alkoxide.
Causality of Experimental Choices
The choice of a strong base is critical for the quantitative deprotonation of the alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic, insoluble byproduct (H(2)) that drives the deprotonation to completion.[4] A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the alcohol and the alkyl halide, while also effectively solvating the sodium cation of the alkoxide, thus enhancing its nucleophilicity. The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic deprotonation step and then allowed to proceed at room temperature to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of Methyl [4-(4-Fluorophenyl)phenyl]methyl Ether
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH(_3)I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq.).
-
Dissolve the alcohol in anhydrous THF (approximately 10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ether.
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
II. Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols.[6][7] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[6][8] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[8][9]
Causality of Experimental Choices
The combination of DCC and DMAP is key to the success of the Steglich esterification. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium species, which is readily attacked by the alcohol.[9] This catalytic cycle suppresses the formation of the N-acylurea byproduct that can occur in the absence of DMAP.[9] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and unreactive, allowing for easy workup. The reaction is typically run at room temperature, highlighting the mildness of the conditions.
Experimental Protocol: Synthesis of [4-(4-Fluorophenyl)phenyl]methyl Acetate
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), acetic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (approximately 15 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Workflow Diagram: Steglich Esterification
Caption: Workflow for Steglich Esterification.
III. Halogenation via the Appel Reaction
The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine (PPh(_3)) and a tetrahalomethane (e.g., CCl(_4) or CBr(_4)).[10][11][12] This reaction proceeds with inversion of configuration at a stereocenter and is compatible with a wide range of functional groups.[10][13]
Causality of Experimental Choices
The core of the Appel reaction is the in situ generation of a phosphonium salt from the reaction of triphenylphosphine with the tetrahalomethane.[11][12] This species then reacts with the alcohol to form an alkoxyphosphonium salt, which is an excellent leaving group. The subsequent S(_N)2 displacement by the halide ion yields the alkyl halide and triphenylphosphine oxide.[11][14] The formation of the very strong P=O double bond in triphenylphosphine oxide is a major driving force for the reaction.[11] The reaction is typically performed in an inert solvent like DCM at or below room temperature to maintain mild conditions.
Experimental Protocol: Synthesis of 4-(Bromomethyl)-4'-fluorobiphenyl
Materials:
-
This compound
-
Carbon tetrabromide (CBr(_4))
-
Triphenylphosphine (PPh(_3))
-
Anhydrous dichloromethane (DCM)
-
Hexane
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DCM (approximately 20 mL per mmol of alcohol).
-
Add triphenylphosphine (1.5 eq.) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add carbon tetrabromide (1.5 eq.) portion-wise to the cold, stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using hexane as the eluent) to obtain the desired alkyl bromide.
Workflow Diagram: Appel Reaction
Caption: Workflow for the Appel Reaction.
IV. Summary of Reaction Conditions
| Reaction | Reagents | Solvent | Temperature | Typical Reaction Time |
| Williamson Ether Synthesis | NaH, Alkyl Halide | Anhydrous THF | 0 °C to RT | 4-6 hours |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous DCM | 0 °C to RT | 12-16 hours |
| Appel Reaction | PPh(_3), CX(_4) (X = Cl, Br) | Anhydrous DCM | 0 °C to RT | 2-4 hours |
V. Conclusion
The functionalization of the hydroxyl group in this compound provides a gateway to a vast chemical space with significant potential in drug discovery and materials science. The protocols detailed in this guide for etherification, esterification, and halogenation represent reliable and versatile methods for the targeted modification of this key intermediate. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can confidently and efficiently synthesize a diverse library of derivatives for further investigation.
References
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]
-
Wikipedia contributors. (2023). Appel reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
-
OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]
-
Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Fiveable. Steglich Esterification Definition. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ReactionFlash. Williamson Ether Synthesis. [Link]
-
PubChem. This compound. [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]
-
PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
PubMed. Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. [Link]
-
National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
Springer Nature. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
- Google Patents. US9809524B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
Sources
- 1. ossila.com [ossila.com]
- 2. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. fiveable.me [fiveable.me]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. orgosolver.com [orgosolver.com]
Application Note & Protocol: A Robust and Scalable Synthesis of [4-(4-Fluorophenyl)phenyl]methanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of [4-(4-Fluorophenyl)phenyl]methanol, a key intermediate in the development of various pharmaceuticals and advanced materials. We present a detailed, field-proven protocol centered around a Suzuki-Miyaura cross-coupling reaction followed by a highly selective reduction. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical process considerations to ensure a successful and scalable synthesis. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction: The Significance of this compound
This compound, also known as 4-(4-fluorophenyl)benzyl alcohol, is a biaryl methanol derivative.[1] The biaryl structural motif is a privileged scaffold frequently encountered in medicinal chemistry and materials science.[2] Specifically, the introduction of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. The hydroxymethyl group provides a versatile handle for further chemical transformations. Consequently, this compound serves as a crucial building block for a wide array of target molecules.
The primary challenge in the production of this intermediate lies in developing a synthetic route that is not only high-yielding and pure but also economically viable and scalable for pilot plant and commercial production. This guide addresses these challenges by presenting a robust and well-characterized synthetic pathway.
Synthetic Strategy: A Two-Step Approach
The selected synthetic strategy involves a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Formation of the biaryl core by coupling 4-bromobenzaldehyde with 4-fluorophenylboronic acid.
-
Selective Reduction: Reduction of the resulting 4-(4-fluorophenyl)benzaldehyde to the target alcohol.
This approach is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of starting materials.[3] The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[3] It begins with the oxidative addition of the aryl halide (4-bromobenzaldehyde) to a Pd(0) complex. This is followed by transmetalation with the 4-fluorophenylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst.[3]
The subsequent reduction of the aldehyde to an alcohol is a standard transformation. The choice of reducing agent is critical to ensure high selectivity and avoid side reactions.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-Fluorophenyl)benzaldehyde
This protocol describes the synthesis of the intermediate aldehyde.
Materials and Equipment:
-
4-Bromobenzaldehyde
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzaldehyde (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-fluorophenyl)benzaldehyde.
Step 2: Selective Reduction to this compound
This protocol details the reduction of the intermediate aldehyde to the final product.
Materials and Equipment:
-
4-(4-Fluorophenyl)benzaldehyde (from Step 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 4-(4-fluorophenyl)benzaldehyde in methanol in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Reducing Agent Addition: Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0-5°C until the effervescence ceases.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white to off-white solid.
Process Workflow and Data
Synthesis Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Selective Reduction | Overall |
| Reactant | 4-Bromobenzaldehyde | 4-(4-Fluorophenyl)benzaldehyde | - |
| Yield (Typical) | 85-95% | 90-98% | 76-93% |
| Purity (Crude) | >90% | >95% | - |
| Purity (Final) | - | >99% (after recrystallization) | >99% |
| Key Reagents | Pd(OAc)₂, PPh₃, K₂CO₃ | NaBH₄ | - |
| Solvents | Toluene, Ethanol | Methanol, DCM | - |
| Temperature | 80-90°C | 0°C to Room Temperature | - |
| Reaction Time | 4-6 hours | 1-2 hours | 5-8 hours |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle away from ignition sources and add to the reaction mixture slowly.
-
Toluene and dichloromethane are volatile and flammable organic solvents.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
Caption: Troubleshooting guide for the synthesis of this compound.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. By employing a robust Suzuki-Miyaura coupling followed by a selective reduction, this two-step process offers high yields and operational simplicity, making it well-suited for both academic research and industrial applications. The provided insights into the reaction mechanisms, process parameters, and troubleshooting will enable scientists to confidently implement and adapt this synthesis for their specific needs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PubChem. (1,1'-Biphenyl)-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. [Link]
Sources
Application Note: High-Purity Isolation of [4-(4-Fluorophenyl)phenyl]methanol via Optimized Flash Column Chromatography
Abstract: This comprehensive guide details a robust and reproducible methodology for the purification of [4-(4-Fluorophenyl)phenyl]methanol using normal-phase flash column chromatography. The protocol is designed for researchers in synthetic chemistry and drug development, providing a systematic approach from initial method development with Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The principles behind the selection of stationary and mobile phases are elucidated to empower users to adapt this method for analogous compounds.
Introduction and Mechanistic Overview
This compound is a biphenyl methanol derivative, a structural motif prevalent in medicinal chemistry and materials science. Its synthesis often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent applications, such as biological assays or polymerization reactions, where even trace impurities can have significant confounding effects.
The purification strategy hinges on the molecule's distinct physicochemical properties. The biphenyl core imparts significant non-polar character, while the primary alcohol (-CH₂OH) group provides a site of moderate polarity. This amphiphilic nature makes normal-phase chromatography an ideal purification technique.
Principle of Separation: In normal-phase chromatography, the stationary phase is highly polar (e.g., silica gel), and the mobile phase is a less polar organic solvent system.[1][2] The separation mechanism relies on the differential adsorption and desorption of compounds onto the stationary phase.
-
Polar Analytes: The polar hydroxyl group of this compound forms hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction retards its movement up the column.
-
Non-polar Analytes: Less polar impurities, such as biphenyl or other hydrocarbon byproducts, have minimal interaction with the stationary phase and are rapidly eluted by the non-polar mobile phase.
-
Highly Polar Analytes: Very polar impurities will adsorb even more strongly to the silica and elute much later, or may require a significantly more polar mobile phase for elution.
By carefully selecting the mobile phase composition, a "window" of polarity is created that allows for the selective elution of the target compound, separating it from faster-moving non-polar and slower-moving polar contaminants.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and inexpensive TLC analysis is essential to determine the optimal solvent system. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.2 - 0.4 for the target compound.[3] This Rf range typically translates well to preparative column chromatography, ensuring good separation without excessively long elution times.
Protocol 2.1: TLC Analysis
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). With a pencil, gently draw a starting line approximately 1 cm from the bottom edge.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1-2% solution.
-
Spotting: Using a capillary tube, spot a small, concentrated dot of the crude sample solution onto the starting line.
-
Developing the Plate:
-
Prepare a series of developing chambers (e.g., a beaker covered with a watch glass) with a small amount (~0.5 cm depth) of different solvent systems. A good starting point for a moderately polar compound is a 1:1 mixture of Hexane:Ethyl Acetate.[3]
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Seal the chamber.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp at 254 nm. The aromatic rings in the target compound will make it UV-active.
-
Circle the observed spots with a pencil.
-
Optional: Further visualization can be achieved by staining with a potassium permanganate (KMnO₄) solution, which reacts with the alcohol functional group, or a p-anisaldehyde stain followed by heating.
-
-
Rf Calculation and Optimization:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Adjust the mobile phase polarity to achieve the target Rf of 0.2-0.4.
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
If Rf is too high (>0.4): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).[3]
-
-
Table 1: Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | Boiling Point (°C) | Role in System |
| Hexane | 0.1 | 69 | Non-polar "pushing" solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar eluting solvent |
| Dichloromethane (DCM) | 3.1 | 40 | Intermediate polarity solvent |
| Methanol (MeOH) | 5.1 | 65 | Highly polar solvent, used sparingly |
Data compiled from various chemical supplier resources.
Workflow for Column Chromatography Purification
The following diagram outlines the complete workflow for the purification process, from the crude starting material to the final, isolated product.
Caption: Workflow for the purification of this compound.
Preparative Flash Column Chromatography Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
-
Stationary Phase: Silica gel, 60 Å pore size, 40-63 µm particle size (230-400 mesh).
-
Column: Glass chromatography column (e.g., 40 mm diameter, 30 cm length) with a stopcock.
-
Mobile Phase: Pre-mixed and degassed solvent system determined from TLC analysis (e.g., 20% Ethyl Acetate in Hexane).
-
Sample Adsorbent: Celite or a small amount of silica gel for dry loading.[4]
-
Collection vessels (test tubes or vials).
-
Air pressure or pump for flash chromatography.
Protocol 4.1: Column Packing (Slurry Method)
-
Setup: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
Prepare Slurry: In a beaker, measure approximately 50-100 g of silica gel per gram of crude product. Add the chosen mobile phase to create a free-flowing slurry. Stir gently to release trapped air bubbles.
-
Pack Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse.
-
Pressurize and Settle: Apply gentle air pressure to the top of the column to accelerate solvent flow and pack the silica bed firmly. The goal is a uniform, crack-free stationary phase. Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the silica gel run dry.
-
Add Protective Layer: Gently add a thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
Protocol 4.2: Sample Loading (Dry Method)
-
Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 times the mass of the crude product in Celite or silica gel.
-
Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[4]
-
Loading: Carefully add the powdered sample-adsorbent mixture onto the top layer of sand in the packed column, creating a thin, even layer.
Causality Note: Dry loading is superior to wet loading for this compound as it prevents band broadening at the origin, especially if the compound has moderate solubility in the mobile phase, leading to significantly better resolution.[4]
Protocol 4.3: Elution and Fraction Collection
-
Solvent Addition: Carefully add the mobile phase to the column, taking care not to disturb the top layer. Fill the column with the eluent.
-
Elution: Apply pressure to the column to achieve a flow rate of approximately 2 inches (5 cm) per minute.
-
Fraction Collection: Begin collecting fractions immediately. The size of the fractions can vary (e.g., 10-20 mL), but should be consistent.
-
Monitoring: Systematically spot every few fractions on a TLC plate to monitor the elution of compounds. Develop and visualize the TLC plate as described in Protocol 2.1.
-
Gradient Elution (Optional): If separation between the product and a more polar impurity is challenging, a gradient elution can be employed. After the non-polar impurities have eluted, the polarity of the mobile phase can be gradually increased (e.g., from 20% EtOAc to 30% EtOAc in Hexane) to hasten the elution of the target compound.
Protocol 4.4: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify all fractions that contain only the target compound (single spot at the correct Rf).
-
Combine and Evaporate: Combine the pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the mass and yield of the purified product. Confirm its identity and purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Mobile phase is too polar.- Column was overloaded.- Sample band was too diffuse (improper loading). | - Decrease the polarity of the mobile phase.- Use less crude material for the column size.- Use the dry loading method. |
| Cracked or Channeled Silica Bed | - Column was packed improperly.- Column ran dry during elution. | - Repack the column carefully using the slurry method.- Always maintain solvent level above the silica bed. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking on TLC | - Sample is too concentrated.- Compound is acidic/basic and interacting strongly with silica. | - Dilute the sample for TLC spotting.- Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
References
-
Waters Corporation. (n.d.). Normal-Phase High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Phenomenex Inc. (2024). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Aimé, C., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1394497, this compound. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of [4-(4-Fluorophenyl)phenyl]methanol using Chromatographic Techniques
Introduction: The Analytical Imperative
[4-(4-Fluorophenyl)phenyl]methanol is a biphenyl methanol derivative whose accurate quantification is critical in various stages of pharmaceutical development and chemical manufacturing. It may serve as a key starting material, an intermediate, or exist as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods are essential for quality control, stability testing, and ensuring the safety and efficacy of final products.
This document provides a comprehensive guide to the quantitative analysis of this compound, detailing validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory acceptance.[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₁₃H₁₁FO | PubChem[6] |
| Molecular Weight | 202.22 g/mol | PubChem[6] |
| CAS Number | 147497-56-1 | PubChem[6] |
| Structure | PubChem |
General Analytical Workflow
A systematic approach is fundamental to achieving accurate quantification. The overall process, from sample handling to data reporting, follows a structured path to ensure reproducibility and traceability. This workflow is applicable to both HPLC and GC methodologies described herein.
Caption: High-level overview of the analytical quantification process.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the premier technique for the analysis of non-volatile, polar to moderately non-polar compounds like this compound. Its robustness, precision, and widespread availability make it the method of choice for routine quality control.
Principle and Methodological Rationale
This method employs a reversed-phase C18 column. The non-polar stationary phase retains the analyte, which has significant non-polar character due to its biphenyl structure. Elution is achieved using a polar mobile phase consisting of acetonitrile and water.
-
Column Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention of the aromatic rings. A particle size of 3-5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase: Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds. An isocratic mixture with water provides consistent and reproducible retention times.
-
Detector: A UV detector is used, as the conjugated biphenyl system of the analyte exhibits strong chromophoric activity. The maximum absorbance wavelength (λmax) should be determined using a photodiode array (PDA) detector; a wavelength around 225-235 nm is typically effective for this structural motif.
Detailed Experimental Protocol: HPLC
3.2.1 Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
3.2.2 Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm resistivity.
-
Analyte: this compound reference standard (>99% purity).
-
Diluent: Mobile Phase (Acetonitrile:Water, 65:35 v/v).
3.2.3 Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Stock Standard Solution with the diluent.
3.2.4 Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex for 30 seconds and sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.2.5 System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level working standard (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Construct the analysis sequence: Blank (diluent), calibration standards (lowest to highest concentration), blanks, and then samples.
Method Validation Framework
The described HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][7][8] Validation demonstrates that the analytical procedure is suitable for routine use.[9]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Ensures the signal is solely from the analyte.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and response.[1] |
| Range | 80% to 120% of the test concentration. | The interval providing suitable accuracy and precision.[4] |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. | Measures the closeness of results to the true value.[1][9] |
| Precision (Repeatability) | %RSD ≤ 2.0% for replicate sample preparations. | Assesses variability with repeated measurements under the same conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest amount that can be quantitatively determined with precision. |
| Robustness | %RSD ≤ 2.0% under varied conditions (flow, temp, mobile phase). | Measures the method's capacity to remain unaffected by small variations.[9] |
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For samples where the analyte is present in a volatile matrix or when HPLC is unavailable, GC offers a powerful alternative. This compound is sufficiently thermally stable and volatile for GC analysis.
Principle and Methodological Rationale
The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) provides a sensitive response for carbon-containing compounds.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5), is ideal. This stationary phase separates compounds primarily by boiling point, which is suitable for this analysis.
-
Temperature Program: A temperature gradient is used to ensure the analyte elutes as a sharp, symmetrical peak and to clean the column of higher-boiling contaminants after each run.
-
Detector: FID is chosen for its robustness, wide linear range, and near-universal response to organic analytes.
Detailed Experimental Protocol: GC
Caption: Experimental workflow for the GC quantification method.
4.2.1 Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent with FID |
| Column | HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 270°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 150°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) |
| Detector Temperature | 300°C |
4.2.2 Reagents and Solutions
-
Methanol: GC grade or higher.
-
Analyte: this compound reference standard (>99% purity).
4.2.3 Standard and Sample Preparation
-
Prepare a Stock Standard (1000 µg/mL) and working calibration standards in methanol, following the same dilution scheme as the HPLC method.
-
Prepare samples by dissolving them in methanol to a final concentration within the calibration range.
Method Validation Summary
The GC-FID method should also be validated. The parameters are similar to HPLC, ensuring its suitability for the intended application.[10]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interfering peaks from blank at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy | 97.0% to 103.0% recovery. |
| Precision (Repeatability) | %RSD ≤ 3.0% |
Advanced Methodologies: LC-MS for High Sensitivity
For trace-level quantification, especially in complex matrices like biological fluids, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive technique. An LC-MS/MS method using electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) would provide unparalleled sensitivity and specificity. The protonated molecular ion [M+H]⁺ would be selected as the precursor, and characteristic product ions would be monitored for quantification and confirmation. While a full protocol is instrument-dependent, the HPLC conditions described in Section 3.2 can serve as a starting point for LC method development.
Conclusion
This application note details robust and reliable HPLC-UV and GC-FID methods for the precise quantification of this compound. The HPLC method is recommended as the primary choice for its high precision and applicability to routine quality control environments. The GC-FID method serves as an excellent, validated alternative. Both protocols are grounded in established chromatographic principles and align with global regulatory expectations for analytical procedure validation, ensuring the generation of trustworthy and defensible data for researchers, scientists, and drug development professionals.
References
- Q2(R2) Validation of Analytical Procedures March 2024.
- Highlights from FDA's Analytical Test Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Validation of Analytical Procedures Q2(R2).
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- ICH Guidance Q14 / Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.ICH.
- This compound.
- A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.BenchChem.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: [4-(4-Fluorophenyl)phenyl]methanol in Advanced Polymer Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the use of [4-(4-Fluorophenyl)phenyl]methanol in polymer chemistry.
Introduction: The Strategic Role of Fluorinated Biphenyl Moieties in Polymer Science
The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, low dielectric constant, and specific optical characteristics.[1][2] The monomer, this compound (F-BPM), presents a compelling building block for advanced polymers. Its structure, featuring a rigid biphenyl core, a reactive hydroxymethyl group, and a strategically placed fluorine atom, allows for the synthesis of novel polyesters and polyethers with tailored properties.
The biphenyl unit contributes to thermal stability and mechanical strength, while the fluorine atom can enhance solubility in organic solvents, reduce moisture absorption, and modify the electronic and surface properties of the resulting polymer.[2][3] The primary alcohol functionality of F-BPM is the key reactive site for polymerization, enabling its participation in step-growth polymerization reactions.
This application note provides a comprehensive guide to the utilization of this compound in polymer chemistry, detailing its synthesis and proposing protocols for its polymerization into high-performance polyesters and polyethers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 147497-56-1 | [4] |
| Molecular Formula | C₁₃H₁₁FO | [4] |
| Molecular Weight | 202.22 g/mol | [4] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in common organic solvents like THF, DMF, and chloroform | N/A |
Synthesis of this compound
While commercially available, understanding the synthesis of F-BPM can be crucial for custom modifications or in-house production. A common synthetic route involves the reduction of 4-(4-fluorophenyl)benzoic acid or its corresponding aldehyde.
Protocol 1: Synthesis via Reduction of 4-(4-Fluorophenyl)benzaldehyde
This protocol outlines a standard laboratory-scale synthesis.
Materials:
-
4-(4-Fluorophenyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(4-fluorophenyl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Polymerization Protocols for this compound
The hydroxyl group of F-BPM allows for its incorporation into polymers via several polymerization techniques, most notably to form polyesters and polyethers.
Synthesis of Polyesters via Polycondensation
Polyesters derived from F-BPM are anticipated to exhibit high thermal stability and unique optical properties. This protocol describes a typical polycondensation reaction with a diacid chloride.
dot
Caption: Polyester synthesis from F-BPM.
Materials:
-
This compound (F-BPM)
-
Terephthaloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
Procedure:
-
In the three-neck flask, dissolve F-BPM (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve terephthaloyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred F-BPM solution over 30 minutes.
-
After the addition, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash thoroughly with methanol and deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Synthesis of Polyethers via Williamson Ether Synthesis
The synthesis of polyethers from F-BPM requires its conversion to a more reactive species or reaction with a suitable dielectrophile. A plausible route involves the reaction of the corresponding alkoxide with an activated dihalide.
dot
Caption: Polyether synthesis from F-BPM.
This protocol is based on established methods for synthesizing poly(aryl ether)s.[5]
Materials:
-
This compound (F-BPM)
-
4,4'-Difluorobenzophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen inlet
Procedure:
-
To the reaction flask, add F-BPM (1.0 eq), 4,4'-difluorobenzophenone (1.0 eq), and potassium carbonate (1.5 eq).
-
Add DMF and toluene (as an azeotropic agent) to the flask.
-
Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere, using the Dean-Stark trap to remove water formed in situ.
-
After the complete removal of water (approximately 4-6 hours), remove the Dean-Stark trap and increase the temperature to 160-180 °C.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the increase in viscosity.
-
Cool the reaction mixture to room temperature and dilute with DMF if necessary.
-
Precipitate the polymer by pouring the solution into a mixture of methanol and water.
-
Filter the polymer, wash extensively with hot water and methanol, and dry in a vacuum oven at 80 °C.
Characterization of Polymers Derived from F-BPM
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirmation of functional groups (ester or ether linkages) and disappearance of the hydroxyl group from the monomer. | Appearance of C=O stretch for polyesters (~1720 cm⁻¹) or C-O-C stretch for polyethers (~1240 cm⁻¹). Disappearance of the broad O-H stretch from F-BPM (~3300 cm⁻¹). |
| NMR Spectroscopy (¹H and ¹⁹F) | Structural elucidation of the polymer repeating unit. | Shifts in the aromatic and methylene proton signals consistent with polymer formation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, which can be used to confirm its incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the success of the polymerization in achieving high molecular weight polymers. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Fluorinated aromatic polymers are expected to exhibit high decomposition temperatures, likely above 400 °C.[6] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | The rigid biphenyl structure is expected to result in a high Tg, indicating good dimensional stability at elevated temperatures. |
Potential Applications
Polymers derived from this compound are anticipated to be valuable in several advanced applications:
-
Gas Separation Membranes: The introduction of fluorine and the rigid polymer backbone can lead to materials with high gas permeability and selectivity.[6]
-
Low-Dielectric Materials: The low polarizability of the C-F bond makes these polymers candidates for use as insulators in microelectronics.
-
High-Performance Coatings: Their expected thermal stability and chemical resistance suggest applications as protective coatings in harsh environments.[2]
-
Advanced Composites: As a matrix material for fiber-reinforced composites for aerospace and automotive applications.
Conclusion
This compound is a versatile monomer with significant potential for the development of high-performance fluorinated polymers. The protocols detailed in this application note provide a foundation for the synthesis of novel polyesters and polyethers. The unique combination of a fluorinated biphenyl moiety and a reactive alcohol group makes F-BPM a valuable tool for materials scientists and polymer chemists seeking to create materials with superior thermal, mechanical, and electronic properties.
References
- Real gas mixture study of fluorinated biphenyl aromatic polyimides for gas separation applications. (n.d.). Google Scholar.
- The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026, January 7). Google Scholar.
- Bis(4-fluorophenyl)methanol | CAS 365-24-2. (n.d.). Ossila.
- Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties. (2012, June 14). Nature.
- This compound. (n.d.). PubChem.
- Development of non-reactive fluorine-rich biphenyl molecules and their incorporation into a PDLC system. (n.d.). Taylor & Francis Online.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure–property studies on fluorinated polyimide isomers containing biphenyl moieties | Semantic Scholar [semanticscholar.org]
- 4. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(4-Fluorophenyl)phenyl]methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of [4-(4-Fluorophenyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve reliable, high-yield synthesis of this important biphenyl methanol intermediate.
Synthetic Overview: Strategic Approaches
The synthesis of this compound primarily revolves around the formation of the core biphenyl structure, most commonly achieved via a Palladium-catalyzed cross-coupling reaction. The subsequent installation or unmasking of the hydroxymethyl group is the final key step. Below are two primary, validated routes.
Route A: Direct Coupling of a Benzyl Alcohol Derivative This is an efficient, one-step approach where the C-C bond is formed directly using a functionalized benzyl alcohol.
Route B: Two-Step, Coupling-then-Reduction Strategy This common and robust two-step sequence involves first forming the biphenyl aldehyde, which is then reduced to the target alcohol. This route often provides easier purification of the intermediate and high overall yields.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: I'm observing a significant amount of 4,4'-difluorobiphenyl as a byproduct. How can I minimize this homocoupling?
A2: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is primarily driven by the presence of Pd(II) species and oxygen in the reaction mixture. [1]
-
Cause 1: Oxidative Conditions: If the reaction is not sufficiently deoxygenated, Pd(0) can be oxidized to Pd(II), which can catalyze the homocoupling pathway. [1]* Solution 1: Rigorous degassing of all reagents and solvents is the most critical preventative measure. Ensure a strict inert atmosphere is maintained.
-
Cause 2: Slow Oxidative Addition: If the oxidative addition of your aryl bromide to the Pd(0) center is slow, the concentration of active Pd(0) available to react with oxygen or engage in other side reactions increases.
-
Solution 2: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands accelerate the rate of oxidative addition, which helps the desired catalytic cycle outcompete the homocoupling pathway. [2][3]Furthermore, adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can sometimes suppress boronic acid homocoupling. [4] Q3: My starting 4-bromobenzyl alcohol (or aldehyde) is being converted back to benzyl alcohol (dehalogenation). What is the cause and solution?
A3: Dehalogenation, or more accurately, protodebromination, is a common side reaction where the aryl halide is reduced instead of coupled. [5]This occurs after the oxidative addition step, where the Ar-Pd(II)-Br complex reacts with a hydride source instead of the organoboron reagent.
-
Cause: The source of the hydride can be subtle. It can originate from solvents (especially alcohols or wet THF), the base (if using hydroxides), or impurities in the reagents.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried and free of peroxides. [5] 2. Choose the Right Base: Avoid bases like NaOH or KOH if dehalogenation is a problem. Anhydrous carbonate (K₂CO₃) or phosphate (K₃PO₄) bases are generally safer options.
-
Optimize Reaction Kinetics: A well-chosen, efficient ligand that promotes rapid transmetalation and reductive elimination can help the desired cross-coupling pathway outpace the undesired reduction.
-
Section B: Aldehyde Reduction Issues
Q5: My reduction of 4-(4-fluorophenyl)benzaldehyde to the alcohol is incomplete, even after extended reaction times. How can I drive it to completion?
A5: Incomplete reduction is typically due to insufficient reducing agent, deactivated reagent, or poor reaction conditions.
-
Cause 1: Stoichiometry and Reagent Activity: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. However, it can decompose in acidic or even neutral aqueous solutions. If your solvent (e.g., methanol) has absorbed atmospheric moisture and become slightly acidic, the reagent's potency will decrease over the reaction time.
-
Solution 1: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). Ensure your solvent is of high quality. For sluggish reactions, adding the NaBH₄ portion-wise can maintain a higher effective concentration throughout the reaction. The reaction is also typically faster at room temperature than at 0 °C, though the lower temperature is often used initially to control the exothermic reaction.
-
Cause 2: Poor Solubility: If the aldehyde starting material has limited solubility in the chosen solvent (e.g., pure methanol or ethanol), the reaction rate will be slow.
-
Solution 2: Use a co-solvent system to improve solubility. A mixture of THF and methanol is often very effective, as THF can dissolve the aromatic aldehyde well, while methanol is required to activate the NaBH₄.
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of my 4-fluorophenylboronic acid?
A1: It is arguably the most critical variable for success. Boronic acids can readily undergo protodeboronation or trimerize to form boroxines upon storage, especially if exposed to moisture. [1][6]Using degraded boronic acid is a primary cause of low yields. It is highly recommended to use a fresh bottle from a reputable supplier or to check the purity of older material by NMR before use. If stability is a persistent issue, switching to the corresponding potassium trifluoroborate salt or a pinacol ester is an excellent strategy, as these are significantly more stable on the shelf. [7][8][9] Q2: What is the most reliable method for setting up and degassing a Suzuki-Miyaura reaction?
A2: The "gold standard" for ensuring an inert atmosphere is to use Schlenk line techniques or a glovebox. A reliable benchtop procedure is as follows:
-
Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to a dry round-bottom flask equipped with a stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for several minutes to remove air from the solids.
-
Backfill the flask with a high-purity inert gas (argon is preferred due to its density).
-
Repeat this evacuate/backfill cycle at least three times.
-
Add your degassed solvent via a cannula or syringe, ensuring a positive pressure of inert gas is maintained throughout the addition.
Q3: What are the best methods for purifying the final product, this compound?
A3: The choice of purification depends on the impurities present.
-
Post-Suzuki Workup: After the coupling reaction, the main impurities are palladium residues, phosphine oxides, and inorganic salts. A standard workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with water and brine, and drying over sodium sulfate. [10]To remove palladium, you can wash the organic layer with an aqueous solution of thiourea or pass it through a short plug of silica gel or a specialized palladium scavenger.
-
Crystallization: this compound is a solid. If the crude product is relatively clean after workup, recrystallization is the most efficient and scalable purification method. A mixed solvent system like ethyl acetate/hexanes or toluene/hexanes is a good starting point.
-
Column Chromatography: If crystallization is ineffective or if byproducts have similar polarity to the product, flash column chromatography is necessary. A solvent gradient of ethyl acetate in hexanes on silica gel will typically provide good separation.
Quantitative Data Summary
Table 1: Comparison of Common Phosphine Ligands for Suzuki-Miyaura Couplings
| Ligand Class | Specific Ligand | Key Characteristics | Typical Application | Reference |
| Triarylphosphines | PPh₃ | Inexpensive, air-stable | Simple, unhindered aryl bromides/iodides | [3] |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, high activity | Challenging substrates, aryl chlorides, hindered biaryls | [2] |
| Ferrocenyl Phosphines | dppf | Bidentate, robust | Good for a wide range of substrates | [3] |
| Dialkylphosphines | P(t-Bu)₃ | Very electron-rich, air-sensitive | Highly active, good for difficult couplings | [11] |
Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reagent | Formula | Typical Solvent | Key Features |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, safe, chemoselective for aldehydes/ketones |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Very powerful, less selective (reduces esters, amides), requires anhydrous conditions |
| Diisobutylaluminum Hydride | DIBAL-H | Toluene, Hexanes | Can be selective at low temperatures, useful for partial reductions |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Caption: Experimental workflow for the direct Suzuki coupling protocol.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzyl alcohol (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.0 equiv). [10]2. Inerting: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%). Seal the flask, and then evacuate and backfill with high-purity argon three times.
-
Reaction: Through the septum, add degassed solvents (e.g., a 4:1 mixture of Toluene and water) via cannula. [10]Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. [10]4. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-bromobenzyl alcohol is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.
Protocol 2: Two-Step Synthesis via Aldehyde Intermediate
This protocol assumes the successful synthesis of 4-(4-fluorophenyl)benzaldehyde via a similar Suzuki coupling to Protocol 1, but starting with 4-bromobenzaldehyde.
-
Setup: Dissolve 4-(4-fluorophenyl)benzaldehyde (1.0 equiv) in a mixture of THF and methanol (e.g., 3:1 ratio) in a round-bottom flask with a stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv) slowly in small portions to control the initial effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the aldehyde starting material by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.
-
Extraction: Remove most of the organic solvents on a rotary evaporator. Extract the remaining aqueous slurry three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. This product is often of high purity, but can be further purified by recrystallization if necessary.
References
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Molander, G. A., & Vantourout, J. C. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Vantourout, J. C. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Gimeno, A., & De-Gea, A. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Results of the biphasic reduction of 4-fluorobenzaldehyde with various hydrophobic ionic liquids. [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Rem, E. (2017). Experiment 9: Grignard Reagents. Preparation of triphenylmethanol. [Link]
-
Shiue, C. Y., et al. (1991). The synthesis of no-carrier-added DL-4-[18F]fluorodeprenyl via the nucleophilic aromatic substitution reaction. PubMed. [Link]
- CN105198707A - 4-biphenyl methanol synthetic method.
-
N.A. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
CHE 242 Lab. (2020). Grignard Reaction. YouTube. [Link]
- CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol.
-
Chegg. (2021). Draw and label the full catalytic cycle for the Suzuki Cross-Coupling of 4-bromobenzyl alcohol with phenylboronic acid. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of [4-(4-Fluorophenyl)phenyl]methanol
Welcome to the technical support guide for the synthesis of [4-(4-Fluorophenyl)phenyl]methanol (CAS 147497-56-1)[1]. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable biaryl alcohol intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds via two primary and highly effective routes. The choice between them often depends on the availability of starting materials, scalability, and tolerance to specific functional groups.
-
The Suzuki Coupling-Reduction Pathway: This is a robust two-step sequence. It begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl aldehyde skeleton, followed by a selective reduction of the aldehyde to the desired primary alcohol.[2] This route is often favored for its high functional group tolerance and the wide availability of boronic acids.[2]
-
The Grignard Reaction Pathway: This route involves the nucleophilic addition of a Grignard reagent to an appropriate aldehyde. It is a powerful method for C-C bond formation but requires stringent anhydrous conditions due to the high reactivity and basicity of the organomagnesium reagent.[3][4]
Below is a diagram illustrating these two primary synthetic approaches.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct Q&A format.
Part A: The Suzuki Coupling-Reduction Pathway
Troubleshooting the Suzuki Coupling Step
Question: My Suzuki coupling reaction is stalled or showing very low conversion. What are the likely causes?
Answer: A stalled Suzuki reaction can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced. Incomplete reduction or decomposition of the catalyst (often seen as the formation of palladium black) can halt the reaction.[5] Ensure your phosphine ligand is not oxidized and is used in the correct ratio to the palladium source.
-
Ineffective Base or Solvent System: The base is critical for activating the boronic acid to facilitate transmetalation.[6] If an inadequate or weak base is used, this step becomes rate-limiting. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and sufficiently strong. The solvent system, often a biphasic mixture like Toluene/Water or THF/Water, is crucial for dissolving both the organic and inorganic reagents.[2][7]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, rendering them inactive. It is imperative to thoroughly degas your solvent and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction.
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[5] Use fresh, high-purity boronic acid for best results.
Question: I'm observing significant amounts of homocoupling byproducts (e.g., 4,4'-difluorobiphenyl or biphenyl-4,4'-dicarbaldehyde). How can I minimize these?
Answer: Homocoupling is a common side reaction in Suzuki couplings.[5] It arises from the coupling of two identical molecules (two boronic acids or two aryl halides).
-
Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed preferentially in the cross-coupling reaction.
-
Temperature Management: High temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[8]
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Bulky electron-rich ligands often favor the desired reductive elimination step.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Section 3: FAQs (Frequently Asked Questions)
Q1: Which synthetic route generally gives a higher yield?
A1: Both routes are capable of producing high yields (>80-90%). The Suzuki coupling-reduction pathway is often considered more reliable and reproducible, especially on a larger scale, due to its tolerance of trace moisture and wider functional group compatibility. [2][8]The Grignard reaction can be equally high-yielding but is less forgiving and requires more stringent control over experimental conditions. [9] Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
A2: Yes, LiAlH₄ will effectively reduce the aldehyde. However, it is a much more powerful and less selective reducing agent than NaBH₄. [10][11]It reacts violently with water and alcohols, requiring the reaction to be run in anhydrous ether or THF, followed by a careful quenching procedure. [10]For this specific transformation, NaBH₄ is the safer and more convenient choice. [12][13] Q3: How do I purify the final this compound product?
A3: The primary purification methods are recrystallization and flash column chromatography.
-
Recrystallization: This is often effective for removing minor impurities, especially if the crude product is already relatively clean. A mixed solvent system, such as hexanes/ethyl acetate or methanol/water, may be effective. [14][15]* Flash Chromatography: If the crude product contains significant amounts of byproducts (like homocoupled species or unreacted starting materials), purification on silica gel is recommended. A solvent gradient of ethyl acetate in hexanes is a common choice.
Section 4: Data Summary & Protocols
Comparative Table of Synthetic Routes
| Feature | Suzuki Coupling-Reduction Pathway | Grignard Reaction Pathway |
| Starting Materials | 4-Bromobenzaldehyde, 4-Fluorophenylboronic acid | 4-Fluorobenzaldehyde, 4-Bromobenzene, Mg |
| Key Reagents | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., K₂CO₃), NaBH₄ | Mg turnings, I₂ (activator) |
| Typical Yield | 80-95% (over two steps) [8][14] | 75-90% [9] |
| Key Advantage | High functional group tolerance; less sensitive to moisture. | Direct C-C bond formation in one pot. |
| Key Disadvantage | Two separate reaction steps; cost of palladium catalyst. | Requires strict anhydrous conditions; sensitive to protic groups. [3][4] |
Protocol 1: Suzuki Coupling-Reduction Pathway
Step A: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
-
To a round-bottomed flask, add 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC until the 4-bromobenzaldehyde is consumed. [2]6. Cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography or used directly in the next step if sufficiently pure. [14] Step B: Reduction to this compound
-
Dissolve the crude 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde from Step A in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purify by recrystallization or chromatography as needed. [9]
References
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
- Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- BenchChem. (2025). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes.
- ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions...
- ChemicalBook. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis.
- Grignard Reaction.
- Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
- Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- PubChem. This compound.
- BenchChem. (2025). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
- YouTube. (2020). Suzuki Coupling.
- ChemicalBook. (4-AMINO-3-FLUORO-PHENYL)-METHANOL synthesis.
- Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
- Grignard Reaction: Synthesis of Triphenylmethanol.
- ResearchGate. (2019). How to reduce aromatic aldehyde to alcohol in a compound containing phenolic ester?
- Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Chemguide. reduction of aldehydes and ketones.
- Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Chem 355 Jasperse. Grignard Synthesis of Triphenylmethanol.
- Frontier Specialty Chemicals. (4-Fluorophenyl)methanol.
- Chemguide. reduction of carboxylic acids.
- YouTube. (2022). Preparation of Alcohols via Reduction.
- Sigma-Aldrich. 4-fluorophenyl)methanol.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies.
- Journal of Medicinal Chemistry - ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
- ResearchGate. Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1.
- BLD Pharm. 459-56-3|(4-Fluorophenyl)methanol.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
stability issues of [4-(4-Fluorophenyl)phenyl]methanol under acidic conditions
Welcome to the technical support guide for [4-(4-Fluorophenyl)phenyl]methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and reactivity of this compound, particularly its stability challenges under acidic conditions. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental stability concerns of this compound.
Q1: My solution of this compound turned yellow/brown and showed multiple new spots on TLC after adding a protic acid. What is happening?
A1: You are observing acid-catalyzed degradation. This compound, being a diarylmethanol (a type of benzylic alcohol), is highly susceptible to acid-catalyzed reactions. The hydroxyl group (-OH) is protonated by the acid, forming a good leaving group (water). Its departure generates a highly stabilized secondary benzylic carbocation. This carbocation is the central intermediate responsible for the formation of various byproducts, leading to the discoloration and complex reaction mixture you're observing. The stability of this carbocation is enhanced by resonance delocalization across both phenyl rings.
Q2: What are the most likely degradation products under acidic conditions?
A2: The primary degradation pathways stem from the reactivity of the diarylmethyl carbocation intermediate. The main products you might encounter are:
-
Bis([4-(4-fluorophenyl)phenyl]methyl) ether: The carbocation can be attacked by the hydroxyl group of another molecule of the starting alcohol. This is a common dimerization product, especially in concentrated solutions or with non-nucleophilic acids.
-
Deoxygenation Product (4-fluoro-4'-methyl-1,1'-biphenyl): In the presence of a reducing agent or under certain acidic conditions (e.g., catalytic hydrochloric acid in ethanol at reflux), the alcohol can be fully deoxygenated to the corresponding diarylmethane.[1][2][3]
-
Alkylation Products: If other nucleophiles are present in the reaction medium (including the solvent or other reagents), they can be attacked by the carbocation. For example, using HCl might lead to the formation of the corresponding chloride.
-
Polymeric Materials: In strongly acidic or high-temperature conditions, the carbocation can undergo Friedel-Crafts-type reactions with other aromatic rings, leading to oligomers or intractable polymeric material, which often presents as a dark, insoluble tar.
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides direct answers to common experimental issues.
Q3: I am attempting an acid-catalyzed reaction on another part of my molecule, but the this compound moiety is degrading. How can I prevent this?
A3: This is a classic chemoselectivity problem. The most robust solution is to protect the benzylic hydroxyl group before introducing acidic reagents.[4][5] The choice of protecting group is critical and depends on the overall reaction scheme.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are excellent choices as they are stable to a wide range of non-acidic conditions but are readily cleaved by fluoride sources (like TBAF) or under specific acidic conditions that can be milder than those causing degradation of the parent alcohol.[4]
-
Benzyl (Bn) Ethers: While seemingly counterintuitive, protecting an alcohol as a benzyl ether can sometimes be effective if the subsequent deprotection method (e.g., catalytic hydrogenation) is compatible with your molecule.[4][6][7] However, strong acids will also cleave benzyl ethers.[6]
-
Acetals (e.g., THP): Tetrahydropyranyl (THP) ethers are stable to basic conditions but are cleaved by acid.[4] This makes them less suitable if your subsequent step requires strong acidity, but they can be useful if only very mild acidic conditions are needed for deprotection.
Recommended Action: Protect the hydroxyl group as a TBDMS ether. It offers a good balance of stability and mild deprotection conditions. See the protocol in Section 4 .
Q4: My HPLC analysis shows a broad peak and a diminishing peak for my starting material after acidic workup. How can I improve my workup procedure?
A4: An acidic workup is likely causing on-column or in-solution degradation. The stationary phase of some HPLC columns (especially silica-based ones) can have acidic sites that catalyze the degradation of sensitive compounds like yours.
Troubleshooting Steps:
-
Neutralize Immediately: After your reaction is complete, quench it with a cold, dilute basic solution (e.g., saturated NaHCO₃ solution) before extraction. Ensure the aqueous layer is basic (pH > 8) before proceeding.
-
Minimize Contact Time: Perform extractions and subsequent handling steps quickly and at low temperatures to minimize exposure to any residual acid.
-
Use a Buffered Mobile Phase: For HPLC analysis, use a mobile phase buffered to a neutral or slightly basic pH, if compatible with your column and detection method.
-
Consider Alternative Chromatography: If problems persist, consider using a less acidic stationary phase, such as an end-capped C18 column or even neutral alumina for flash chromatography instead of silica gel.
Q5: I need to use an acid catalyst. Which one is the "safest" for my compound?
A5: The "safest" acid is one that is strong enough to catalyze your desired reaction but weak enough to minimize the formation of the diarylmethyl carbocation.
-
Avoid Strong Mineral Acids: Protic acids like concentrated HCl, H₂SO₄, and strong sulfonic acids (e.g., TsOH) are generally too harsh.
-
Consider Weaker Brønsted Acids: Chiral phosphoric acids have been used for asymmetric substitutions of diarylmethanols, indicating they can protonate the alcohol under controlled conditions.[8] While you may not need a chiral acid, this suggests that weaker phosphoric acid derivatives could be an option.
-
Lewis Acids: In some cases, a Lewis acid might coordinate to your target functional group without aggressively protonating the hydroxyl group. This is highly substrate-dependent and requires careful screening.
-
Solid-Supported Acids: Using a solid-supported acid catalyst (e.g., Amberlyst-15) can sometimes help. The reaction occurs on the surface of the resin, which can be filtered off, immediately stopping the reaction and preventing contamination of the workup.
Data Summary: Acid Strength vs. Stability
The following table provides a conceptual guide to the expected stability of this compound in the presence of various acids.
| Acid Type | Example(s) | pKa (approx.) | Expected Stability of this compound | Key Considerations |
| Strong Mineral Acids | HCl, H₂SO₄ | < 0 | Very Low: Rapid degradation expected. | Avoid for all but forced degradation studies. |
| Sulfonic Acids | TsOH, TfOH | < 0 | Very Low: Prone to causing rapid decomposition. | Often used for strong dehydration reactions.[6] |
| Carboxylic Acids | Acetic Acid, TFA | 0.5 - 4.8 | Moderate to Low: Degradation is slower but likely. | TFA is much stronger and will cause significant degradation. Acetic acid is milder. |
| Phosphoric Acids | H₃PO₄ | 2.1 | Moderate: Can be used cautiously, often at low temperatures.[8] | Offers a potential middle ground for catalysis. |
| Solid-Supported Acids | Amberlyst-15 | - | Substrate Dependent: Can offer better control. | Reaction is heterogeneous; catalyst is easily removed. |
Section 3: Key Diagrams and Workflows
Visual aids to understand the core chemical processes.
Degradation Pathway
Caption: Acid-catalyzed degradation of this compound via a carbocation intermediate.
Experimental Workflow: Troubleshooting Degradation
Caption: A logical workflow for diagnosing and solving stability issues.
Section 4: Experimental Protocols
Detailed, step-by-step methodologies for key procedures.
Protocol 4.1: Controlled Acidic Stability Test (Forced Degradation)
This protocol allows you to quantify the stability of your compound under controlled acidic conditions.
Objective: To determine the rate and extent of degradation of this compound in a standardized acidic solution.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
Stress Sample Preparation:
-
Label a vial "Acid Stress."
-
Pipette 1.0 mL of the stock solution into the vial.
-
Add 9.0 mL of 0.1 M HCl to the vial. This yields a final concentration of 100 µg/mL.
-
-
Control Sample Preparation:
-
Label a vial "Control."
-
Pipette 1.0 mL of the stock solution into the vial.
-
Add 9.0 mL of purified water.
-
-
Incubation: Place both vials in a water bath set to 60°C.
-
Time-Point Analysis:
-
At T=0, 1, 2, 4, and 8 hours, withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately neutralize the aliquot from the "Acid Stress" vial with an equal volume of 0.1 M NaOH to halt the degradation. Dilute the "Control" aliquot with an equal volume of water.
-
Analyze the samples by HPLC. Monitor the peak area of the parent compound.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to T=0. Plot the percentage remaining versus time to visualize the degradation kinetics.
Protocol 4.2: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol provides a reliable method for protecting the sensitive hydroxyl group.
Objective: To convert the hydroxyl group of this compound to a tert-butyldimethylsilyl (TBDMS) ether, enhancing its stability to acidic conditions.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add imidazole, followed by TBDMSCl to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is Hexanes/Ethyl Acetate, starting with 100% hexanes and gradually increasing the polarity) to yield the pure TBDMS-protected alcohol.
-
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Gauthier, D. R., & Zandi, K. S. (2010). Deoxygenation of diarylmethanols with dilute mineral acid. Canadian Journal of Chemistry. Retrieved from [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from a course material PDF. A direct, stable link is not available, but the content discusses the stability of benzyl ethers to acid.
-
ResearchGate. (2010). Deoxygenation of diarylmethanols with dilute mineral acid | Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Semantic Scholar. (2010). Deoxygenation of diarylmethanols with dilute mineral acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rueping, M., et al. (2016). Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Deoxygenation of diarylmethanols with dilute mineral acid | Semantic Scholar [semanticscholar.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Asymmetric Brønsted Acid Catalyzed Substitution of Diaryl Methanols with Thiols and Alcohols for the Synthesis of Chiral Thioethers and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for [4-(4-Fluorophenyl)phenyl]methanol Synthesis
Welcome to the Technical Support Center for the synthesis of [4-(4--Fluorophenyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and structurally related biaryl methanol compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the nuances of the synthesis, focusing on troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
Introduction
[4-(4-Fluorophenyl)phenyl]methanol, also known as 4-(4-fluorophenyl)benzyl alcohol, is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its synthesis typically involves the formation of a carbon-carbon bond between two aromatic rings, followed by the reduction of a carbonyl group or the introduction of a hydroxymethyl group. The most common synthetic strategies involve Suzuki-Miyaura cross-coupling, Grignard reactions, or the reduction of a corresponding benzaldehyde or benzophenone derivative. Each of these methods presents a unique set of challenges that can impact reaction efficiency and product quality. This guide provides a structured approach to identifying and resolving these challenges.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
Part 1: Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between aryl halides and arylboronic acids.[2][3][4][5] A common route to this compound involves the coupling of (4-bromophenyl)methanol with 4-fluorophenylboronic acid.[6]
Question 1: My Suzuki-Miyaura coupling reaction is showing low yield of the desired biaryl methanol. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity, the stability of the boronic acid, and side reactions.[2][7]
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation, often manifesting as the formation of palladium black, can halt the catalytic cycle.[7]
-
Cause: This can be due to high temperatures, incorrect ligand choice, or the presence of impurities.
-
Solution:
-
Optimize Catalyst and Ligand: For coupling aryl bromides, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) is often effective.[6] If you are starting with a less reactive aryl chloride, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary to facilitate the oxidative addition step.[3][4]
-
Control Temperature: Run the reaction at the lowest effective temperature. While heating is often required, excessive temperatures can accelerate catalyst decomposition.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst.[6]
-
-
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form boroxines (cyclic trimers).[2][7]
-
Cause: This is often promoted by acidic conditions or the presence of water, especially at elevated temperatures.
-
Solution:
-
Use a Stoichiometric Excess: Employing a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some degradation.
-
Optimize the Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[6][8] The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to side reactions, though they may require slightly different activation conditions.
-
-
-
Side Reactions: The most common side reactions are homocoupling of the starting materials and dehalogenation of the aryl halide.[2][7][9]
-
Cause: Homocoupling can occur if the transmetalation step is slow, while dehalogenation can be promoted by certain solvents or bases.[2]
-
Solution:
-
Careful Selection of Reaction Conditions: Fine-tuning the catalyst, ligand, base, and solvent system can minimize these side reactions.[7] A thorough literature search for similar substrates is highly recommended.
-
-
Part 2: Grignard Reaction Route
A Grignard reaction offers an alternative C-C bond formation strategy. For instance, reacting 4-bromophenylmagnesium bromide with 4-fluorobenzaldehyde, followed by an aqueous workup, will yield the target molecule.
Question 2: My Grignard reagent formation is not initiating, or the subsequent reaction with the aldehyde/ketone is giving a poor yield. What should I check?
Answer: Grignard reactions are notoriously sensitive to moisture and air.[10][11] Troubleshooting should focus on ensuring strictly anhydrous and inert conditions.
-
Initiation Failure: The reaction between magnesium metal and the aryl halide fails to start.[12][13]
-
Cause: The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[12] Traces of water in the glassware or solvent will also quench the reaction.[13][14]
-
Solution:
-
Glassware and Solvent Preparation: All glassware must be rigorously dried, for example, by flame-drying under vacuum or oven-drying overnight.[15] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which can be obtained from a solvent purification system or by distillation from a suitable drying agent.[11][15][16]
-
Magnesium Activation: The MgO layer must be disrupted.[12] Common methods include:
-
-
-
Low Yield in the Addition Step: The Grignard reagent forms but the subsequent reaction with the electrophile (e.g., 4-fluorobenzaldehyde) is inefficient.
-
Cause:
-
Inaccurate Grignard Concentration: The actual concentration of the prepared Grignard reagent may be lower than theoretical due to incomplete formation or partial degradation.[13]
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide, can be a significant side reaction, especially at higher temperatures.[17]
-
Protic Functional Groups: The presence of any acidic protons (e.g., -OH, -NH, -SH) on the electrophile will quench the Grignard reagent. While the target synthesis involves an aldehyde, this is a critical consideration for more complex substrates.
-
-
Solution:
-
Titration of the Grignard Reagent: Before adding the electrophile, it is best practice to determine the exact concentration of the Grignard reagent by titration.[13]
-
Controlled Addition: Add the electrophile solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[16]
-
Reverse Addition: In some cases, adding the Grignard reagent to the electrophile solution can be beneficial.
-
-
Part 3: Reduction Route
If starting from 4-(4-fluorophenyl)benzaldehyde, a selective reduction of the aldehyde group is required.
Question 3: I am trying to reduce 4-(4-fluorophenyl)benzaldehyde to the corresponding alcohol, but I am getting over-reduction or other side products. How can I achieve a clean reduction?
Answer: The key to a successful reduction is choosing the right reducing agent and controlling the reaction conditions to avoid unwanted side reactions.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes and ketones and is often the first choice for this transformation.[18] It is generally used in alcoholic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LAH): LAH is a much stronger reducing agent and will readily reduce aldehydes. However, it will also reduce other functional groups like esters and carboxylic acids, so it may not be suitable for more complex molecules. It must be used in anhydrous ethereal solvents like diethyl ether or THF.
-
Catalytic Hydrogenation: Hydrogenation over a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another effective method. This can be a very clean reaction, but care must be taken as some catalysts can also reduce other functional groups or cause dehalogenation.
-
-
Common Issues and Solutions:
-
Over-reduction: This is more of a concern with stronger reducing agents like LAH. Using a milder reagent like NaBH₄ at low temperatures (0 °C to room temperature) should prevent this.
-
Incomplete Reaction: If the reaction is sluggish, ensure the reducing agent is fresh and has been stored properly. Gentle heating may be required for less reactive substrates, but this should be done with caution to avoid side reactions.
-
Work-up Issues: The work-up procedure is crucial for isolating the product. For NaBH₄ reductions, quenching with a weak acid (e.g., dilute HCl or NH₄Cl solution) is typical. For LAH reductions, a Fieser work-up (sequential addition of water, then NaOH solution) is a standard and effective method.
-
Optimized Reaction Protocols
Below are representative step-by-step protocols for the synthesis of this compound via the Suzuki-Miyaura and Grignard routes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
(4-Bromophenyl)methanol
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add (4-bromophenyl)methanol (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).[6]
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[6]
-
Seal the flask with a rubber septum, and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[6]
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 3:1 to 4:1 ratio).[6]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[6]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal) or 1,2-dibromoethane
-
4-Bromobenzyl bromide
-
4-Fluorobenzaldehyde
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equiv.) to the flask.
-
Add a small crystal of iodine to activate the magnesium.[12][15]
-
In the dropping funnel, prepare a solution of 4-bromobenzyl bromide (1.0 equiv.) in anhydrous ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color.[12]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has been consumed.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 4-fluorobenzaldehyde (1.0 equiv.) in anhydrous ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it into a beaker containing a cold, saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary Table
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction | Reduction of Aldehyde |
| Key Reagents | Aryl halide, Arylboronic acid, Pd catalyst, Base | Aryl halide, Mg, Aldehyde/Ketone | Aldehyde, Reducing agent (e.g., NaBH₄) |
| Solvent | Dioxane/Water, Toluene, DMF | Anhydrous Ether or THF | Methanol, Ethanol |
| Temperature | 80-110 °C | 0 °C to reflux | 0 °C to RT |
| Atmosphere | Inert (Ar or N₂) | Inert (Ar or N₂) | Air (typically) |
| Common Issues | Catalyst deactivation, Boronic acid decomposition, Homocoupling | Failure to initiate, Low yield due to moisture, Wurtz coupling | Incomplete reaction, Over-reduction |
| Key Advantages | High functional group tolerance, Commercially available reagents | Strong C-C bond formation, Readily available starting materials | High yielding, Simple procedure |
| Key Disadvantages | Expensive catalyst, Potential for side reactions | Strict anhydrous/inert conditions required, Low functional group tolerance | Requires the pre-synthesized aldehyde |
Conclusion
The synthesis of this compound can be approached through several reliable synthetic routes. Success in achieving high yields and purity is contingent upon a thorough understanding of the underlying reaction mechanisms and potential pitfalls. The Suzuki-Miyaura coupling offers excellent functional group tolerance, while the Grignard reaction provides a powerful, albeit sensitive, method for carbon-carbon bond formation. For researchers starting with the corresponding aldehyde, a simple reduction is often the most straightforward approach. By carefully selecting the synthetic route and applying the troubleshooting strategies outlined in this guide, researchers can effectively optimize their reaction conditions and achieve their desired synthetic outcomes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit. Troubleshooting my grignard reactions : r/chemistry. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
-
ResearchGate. Results of the biphasic reduction of 4-fluorobenzaldehyde with various hydrophobic ionic liquids. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. The synthesis of no-carrier-added DL-4-[18F]fluorodeprenyl via the nucleophilic aromatic substitution reaction. [Link]
-
Quora. What is the role of halides in the reactivity of Grignard reagent?. [Link]
-
American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]
-
Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
-
MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]
-
TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. (PDF) Optimization of a methanol synthesis reactor. [Link]
-
SciSpace. Optimizing reaction paths for methanol synthesis from CO 2 hydrogenation via metal-ligand cooperativity. [Link]
-
MPG.PuRe. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]
Sources
- 1. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amherst.edu [amherst.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude [4-(4-Fluorophenyl)phenyl]methanol
Welcome to the technical support center for the purification of [4-(4-Fluorophenyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. We will delve into the common impurities generated during its synthesis, provide robust troubleshooting strategies, and offer detailed, field-proven purification protocols.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of what you are trying to remove. The impurities present in crude this compound are intrinsically linked to its synthetic route. The two most common industrial and laboratory-scale syntheses are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on your synthetic method. Below is a summary of the most probable byproducts.
-
If using a Grignard Reaction (e.g., 4-bromobenzaldehyde reacting with 4-fluorophenylmagnesium bromide, or 4-bromo-4'-fluorobiphenyl with a formylating agent):
-
Homocoupling Byproduct (Biphenyls): This is often the most significant impurity. It arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide.[1][2] The specific structure depends on the reactants used. For example, using 4-fluorophenylmagnesium bromide with unreacted 4-fluorobromobenzene will yield 4,4'-difluorobiphenyl. This side reaction is exacerbated by higher temperatures and high concentrations of the aryl halide.[1][3]
-
Unreacted Starting Materials: Residual benzaldehyde derivative or aryl halide will be present if the reaction does not go to completion.[4]
-
Protonated Grignard Reagent: If the reaction conditions are not strictly anhydrous, the highly reactive Grignard reagent will react with water to form fluorobenzene.[4]
-
-
If using a Suzuki-Miyaura Cross-Coupling Reaction (e.g., 4-bromobenzyl alcohol with 4-fluorophenylboronic acid):
-
Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a symmetric biphenyl byproduct (e.g., 4,4'-difluorobiphenyl).[5]
-
Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, resulting in byproducts like fluorobenzene.[6]
-
Catalyst Residues: Residual palladium and phosphine ligand-related impurities can contaminate the product, often giving it a dark coloration.
-
Unreacted Starting Materials: Unreacted aryl halide and boronic acid are common impurities.
-
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Probable Synthetic Origin | Key Distinguishing Property |
| 4,4'-Difluorobiphenyl | F-C₆H₄-C₆H₄-F | Grignard or Suzuki Homocoupling | Non-polar, highly soluble in hexanes |
| Biphenyl | C₆H₅-C₆H₅ | Grignard Homocoupling (if phenylmagnesium bromide is used) | Non-polar, highly soluble in hexanes |
| Unreacted Aryl Halide | e.g., 4-Fluorobromobenzene | Grignard or Suzuki | Volatile, non-polar |
| Unreacted Boronic Acid | e.g., 4-Fluorophenylboronic acid | Suzuki | More polar than product, can be tricky to remove |
| Fluorobenzene | F-C₆H₅ | Grignard or Suzuki (Protodeboronation) | Highly volatile, non-polar |
Section 2: Troubleshooting Guide for Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| My crude product is an oily residue and will not solidify. | 1. High concentration of non-polar impurities (e.g., biphenyls) acting as a eutectic solvent. 2. Presence of residual organic solvent (e.g., THF, Toluene). | 1. Triturate the oil: Add a minimal amount of a cold, non-polar solvent like hexanes or petroleum ether. The desired polar product should precipitate as a solid, while the non-polar impurities remain dissolved.[1][7] Stir vigorously, then filter. 2. Dry under high vacuum: Ensure all solvents are removed by drying the crude material under high vacuum for several hours, possibly with gentle heating. |
| TLC/NMR analysis shows a significant, non-polar spot that is not the product. | This is almost certainly a biphenyl homocoupling impurity. | 1. Column Chromatography: This is the most effective method. The biphenyl impurity will elute much faster than the desired polar alcohol. Use a hexane/ethyl acetate gradient. 2. Recrystallization: Choose a solvent system where the biphenyl is highly soluble, but the product alcohol has limited solubility, especially when cold (e.g., Toluene, or a mixed solvent like Ethanol/Hexane). |
| My final product has a low melting point and a broad melting range after recrystallization. | The recrystallization solvent was not optimal, leading to co-precipitation of impurities. | 1. Re-recrystallize: Perform a second recrystallization using a different solvent system. 2. Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration before allowing the solution to cool. 3. Slow Cooling: Ensure the solution cools slowly to room temperature before moving to an ice bath to promote the formation of pure crystals.[8] |
| My product (from Suzuki coupling) is dark grey or black, even after initial purification. | Residual palladium catalyst is present. | 1. Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite®. 2. Silica Plug: Dissolve the product in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. The palladium will often adsorb strongly to the silica. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which purification method is better: recrystallization or flash column chromatography? A1: The choice depends on the impurity profile and desired purity level.
-
Recrystallization is fast, economical, and excellent for removing small amounts of impurities or when the primary impurity has very different solubility characteristics (like a non-polar biphenyl from a polar alcohol).
-
Flash Column Chromatography is more powerful and versatile, capable of separating multiple components with similar polarities.[9] It is the preferred method when high purity (>99%) is essential or when recrystallization fails to remove all byproducts.
Q2: How do I choose the right solvent system for recrystallization? A2: The ideal solvent is one in which your product, this compound, is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. Good starting points for this molecule include ethanol, methanol/water mixtures, or ethyl acetate/hexane systems.[8][10]
Q3: How do I select a solvent system for flash column chromatography on silica gel? A3: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.25-0.35. For this compound, start with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increase the polarity. The non-polar biphenyl impurities should have a much higher Rf in this system.
Q4: My column separation is poor; the spots are too close on the TLC. What can I do? A4: To improve separation (increase the ΔRf), you can either decrease the polarity of the mobile phase (e.g., move from 20% to 10% ethyl acetate in hexanes) or switch to a different solvent system. Sometimes, adding a small amount of a different solvent (e.g., dichloromethane) can alter the selectivity of the separation. Using a column with a higher surface area (finer mesh silica) or a longer column length can also improve resolution.
Q5: How can I minimize the formation of the biphenyl homocoupling impurity during my Grignard reaction? A5: The most effective strategy is to add the aryl halide slowly to the magnesium turnings in ether.[3][7] This ensures the aryl halide reacts promptly to form the Grignard reagent and is not present in high concentration to couple with the reagent that has already formed. Maintaining a gentle reflux and avoiding excessive heating also helps.[1]
Section 4: Experimental Protocols
Protocol 1: Purification by Trituration and Recrystallization
This protocol is highly effective for crude material contaminated primarily with non-polar biphenyl impurities.
-
Trituration:
-
Place the crude solid or oil in an Erlenmeyer flask.
-
Add cold hexanes (or petroleum ether) in a volume just sufficient to create a slurry (approx. 2-3 mL per gram of crude material).
-
Stir the slurry vigorously with a spatula or magnetic stirrer for 15-20 minutes. The desired product should remain a solid, while non-polar impurities dissolve.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of additional cold hexanes.
-
Self-Validation: Analyze a small sample of the filtrate by TLC. It should contain the non-polar impurity spot. The solid on the filter should be significantly enriched in the desired product.
-
-
Recrystallization:
-
Transfer the triturated solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to a gentle boil until all the solid dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Reheat to boiling for 2 minutes.
-
Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for complex mixtures or when very high purity is required.
-
Sample Preparation:
-
Dissolve ~1g of the crude this compound in a minimal amount of dichloromethane.
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally provides better separation.[9]
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40mm diameter for 1g of crude material).
-
Pack the column with silica gel (e.g., 50g of silica) as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.[9]
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the low-polarity solvent (5% EtOAc/Hexanes), collecting fractions. The non-polar biphenyl impurities will elute first.
-
Monitor the fractions by TLC.
-
Once the impurities have eluted, gradually increase the solvent polarity (e.g., to 15-20% EtOAc/Hexanes) to elute the desired product, this compound.
-
Self-Validation: Use TLC to analyze each fraction. Combine only the fractions that contain the pure product (single spot at the correct Rf).
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent by rotary evaporation.
-
Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.
-
Section 5: Visual Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for flash column chromatography.
References
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Homework.Study.com. [Link]
-
GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Rombach, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12434–12449. [Link]
-
Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Solved The primary impurity in the synthesis of | Chegg.com. (2018). Chegg.com. [Link]
-
Force FluoroPhenyl, 3 µm, 150 x 4.6 mm LC Column. Restek. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. [Link]
-
This compound. PubChem. [Link]
-
Naidu, A., & Sharma, M. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 314-322. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
Raptor FluoroPhenyl LC Columns Brochure. Chromservis. [Link]
-
Chromatography Products. Chromtech. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health (NIH). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solved The primary impurity in the synthesis of | Chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation of [4-(4-Fluorophenyl)phenyl]methanol
Welcome to the technical support guide for [4-(4-Fluorophenyl)phenyl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical guidance for studying the degradation pathways of this molecule. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Degradation Profile
This section addresses fundamental questions about the chemical stability and expected breakdown patterns of this compound.
Q1: What are the primary expected degradation pathways for this compound under typical stress conditions?
A1: Based on its chemical structure—a biphenyl system with a primary benzylic alcohol and a fluorine substituent—this compound is susceptible to several degradation pathways. The most prominent anticipated routes are:
-
Oxidation of the Alcohol Moiety: The primary benzylic alcohol group (-CH₂OH) is the most chemically active site and is highly susceptible to oxidation. This is a common pathway observed for aryl-alcohols.[1] The degradation is expected to proceed sequentially, first to the corresponding aldehyde, [4-(4-Fluorophenyl)phenyl]carbaldehyde , and upon further oxidation, to the carboxylic acid, 4-(4-Fluorophenyl)benzoic acid . This pathway is prevalent under oxidative stress (e.g., H₂O₂) and can also occur under thermal and photolytic conditions.
-
Aromatic Hydroxylation: In biological systems or under specific oxidative conditions, enzymatic (e.g., Cytochrome P450) or chemical hydroxylation of the aromatic rings can occur. This is a well-documented metabolic pathway for related biphenyl structures like flurbiprofen, where hydroxylation is a primary transformation step.[2][3][4][5] This could result in various mono- or di-hydroxylated isomers of the parent compound or its oxidized degradants.
-
Conjugation (Phase II Metabolism): In metabolic studies, if hydroxylated metabolites are formed, they are likely to undergo subsequent conjugation reactions. Studies on analogous compounds have shown the formation of sulfate or glucuronide conjugates, which increases their water solubility for excretion.[2][6]
-
Biphenyl Bond Cleavage: Under harsh forced degradation conditions (e.g., high heat, strong oxidizing agents, or high-intensity UV light), the C-C bond linking the two phenyl rings may cleave, leading to simpler aromatic fragments like 4-fluorobenzoic acid or p-hydroxybenzoic acid.
Q2: What are the most likely degradation products I should be looking for during my analysis?
A2: The primary degradation products you should target for identification are:
-
[4-(4-Fluorophenyl)phenyl]carbaldehyde: The initial oxidation product.
-
4-(4-Fluorophenyl)benzoic acid: The final product of the alcohol oxidation pathway.
-
Hydroxylated derivatives: Look for an increase in mass corresponding to the addition of one or more oxygen atoms (+16 or +32 Da) to the parent molecule or its primary degradants.
Q3: Is this compound expected to be stable in acidic or basic solutions?
A3: The ether linkage is absent, and there are no readily hydrolyzable functional groups like esters or amides. Therefore, the molecule is expected to be relatively stable under mild acidic and basic hydrolytic conditions at moderate temperatures. Significant degradation under these conditions would be unexpected unless very harsh temperatures or concentrations are used, which might promote slower, less common reactions. Standard forced degradation protocols should be run to confirm this intrinsic stability.[7][8]
Part 2: Troubleshooting Guide for Experimental Studies
This section provides solutions to common problems encountered during the forced degradation analysis of this compound.
Q4: I am performing a forced degradation study, but I'm observing little to no degradation of the parent compound. What steps should I take?
A4: This indicates your stress conditions are too mild. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[8]
Troubleshooting Steps:
-
Increase Stressor Concentration: If using acid, base, or an oxidizing agent (e.g., H₂O₂), incrementally increase the concentration. For example, move from 0.1 M HCl to 1 M HCl.
-
Increase Temperature: Temperature is a critical accelerator. If you are running the experiment at 60°C, try increasing it to 80°C.
-
Extend Exposure Time: Increase the duration of the stress condition from 24 hours to 48 or 72 hours.
-
Combine Stressors (for photostability): If testing photostability in solution, ensure the solvent is appropriate (e.g., acetonitrile/water). Poor solubility can shield the molecule from light.
Q5: My analysis shows that the parent compound has degraded completely, and I cannot identify any intermediates. How can I resolve this?
A5: This is a common issue where the stress conditions are too harsh, driving the degradation past stable intermediates to final products or even to complete fragmentation.
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the molarity of the acid/base or the percentage of the oxidizing agent.
-
Lower the Temperature: Perform the degradation at a lower temperature (e.g., reduce from 80°C to 40°C or room temperature).
-
Shorten Exposure Time: Sample at earlier time points. Instead of a single 24-hour point, take samples at 2, 6, 12, and 24 hours to track the appearance and disappearance of intermediate degradants.
-
Use a Milder Oxidizing Agent: If using a very strong oxidizer, consider a milder alternative or simply reduce its concentration.
Q6: My mass balance in the stability study is poor (significantly less than 95%). What are the potential causes and solutions?
A6: Poor mass balance suggests that not all degradation products are being accounted for by your analytical method.[8]
Common Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products, particularly after ring cleavage, may lack a chromophore and will be invisible to a UV detector.
-
Solution: Use a universal detector in parallel with UV, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), to detect all non-volatile compounds.
-
-
Formation of Volatile Products: Small fragments from bond cleavage could be volatile and lost during sample preparation.
-
Solution: While difficult to quantify, using headspace GC-MS can help identify volatile degradants if their presence is suspected.
-
-
Degradants Retained on Column: Some degradation products might be highly polar or non-polar and irreversibly adsorb to the HPLC column.
-
Solution: Implement a gradient elution method that includes a strong final solvent (e.g., 100% acetonitrile or methanol) and a column wash step after each run. Test different column chemistries (e.g., C18, Phenyl-Hexyl).
-
-
Different Response Factors: Degradation products may have different UV absorption characteristics than the parent compound.
-
Solution: If possible, isolate and purify major degradants to determine their individual response factors relative to the parent drug. If this is not feasible, using a universal detector like an MS can provide a more accurate relative quantification.
-
Part 3: Visualizations & Protocols
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Troubleshooting Workflow for Forced Degradation
Caption: Troubleshooting decision tree for forced degradation experiments.
Part 4: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines initial conditions for subjecting this compound to stress, aiming for 5-20% degradation. All solutions should be prepared fresh. A control solution (drug in solvent, no stressor) should be stored under normal conditions and analyzed alongside the stressed samples.
Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
| Stress Condition | Procedure | Recommended Starting Conditions |
| Acidic Hydrolysis | Mix 5 mL of stock solution with 5 mL of 0.2 M HCl (final is 0.5 mg/mL in 0.1 M HCl). | 60°C for 24 hours |
| Basic Hydrolysis | Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH (final is 0.5 mg/mL in 0.1 M NaOH). | 60°C for 24 hours |
| Oxidative Degradation | Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ (final is 0.5 mg/mL in 3% H₂O₂). | Room Temperature for 24 hours |
| Thermal Degradation | Store the solid compound in a calibrated oven. Periodically dissolve and analyze. | 80°C for 48 hours |
| Photolytic Degradation | Expose the solid compound or a solution (in a quartz cuvette) to a light source compliant with ICH Q1B guidelines. | Total illumination of 1.2 million lux hours and 200 watt hours/square meter |
After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 2: HPLC-UV Analytical Method
This is a generic stability-indicating HPLC method suitable for separating the parent compound from its primary degradation products. Method validation is required for specific applications.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for separating the parent and its less polar aldehyde and more polar acid degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent peak shape for the carboxylic acid degradant. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30-35 min: return to 40% B | A gradient is crucial to separate compounds with a range of polarities, from potential polar hydroxylated species to the non-polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection Wavelength | 254 nm | Biphenyl systems typically have strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components. |
References
-
Amadio, J., Gordon, K., & Murphy, C. D. (2010). Biotransformation of flurbiprofen by Cunninghamella species. Applied and Environmental Microbiology, 76(18), 6299–6303. [Link][2][3]
-
ResearchGate. (n.d.). Biotransformation of flurbiprofen and formation of its metabolite...[Link][4][5]
-
ResearchGate. (2010). Biotransformation of Flurbiprofen by Cunninghamella Species. [Link][6]
-
Harde, M. T., et al. (2020). Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol in. Advances in Bioresearch, 11(5). [Link][9]
-
Pérez, C., et al. (2007). Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1. ResearchGate. [Link][10][11]
-
Abdel-Ghany, M. F., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link][7]
-
Ferreira, A. S., et al. (2007). Aryl-alcohol oxidase involved in lignin degradation. A mechanistic study based on steady and pre-steady state kinetics and primary and solvent isotope effects with two alcohol substrates. The Journal of Biological Chemistry, 282(25), 18364-18371. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of flurbiprofen by Cunninghamella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of Flurbiprofen by Cunninghamella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. soeagra.com [soeagra.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: [4-(4-Fluorophenyl)phenyl]methanol
This technical support guide is designed for researchers, scientists, and drug development professionals working with [4-(4-Fluorophenyl)phenyl]methanol. It provides in-depth troubleshooting advice and frequently asked questions to address challenges related to its stability, with a primary focus on preventing unwanted oxidation.
Introduction
This compound is a key intermediate in various synthetic pathways. As a benzylic alcohol, its hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid impurities. This degradation can compromise the yield and purity of downstream products, making proper handling and storage critical for experimental success. This guide offers practical, evidence-based solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation pathway for this compound is oxidation. The benzylic alcohol can be oxidized to form 4-(4-fluorophenyl)benzaldehyde and subsequently to 4-(4-fluorophenyl)benzoic acid. The presence of these impurities can often be detected by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Q2: How does the fluorine substituent affect the stability of the molecule?
The fluorine atom on the phenyl ring is an electron-withdrawing group. This electronic effect can influence the rate of oxidation. Studies on substituted benzyl alcohols have shown that electron-withdrawing groups can be detrimental to catalytic oxidation and generally reduce the rate of oxidation compared to electron-donating groups.[1][2] Therefore, while this compound is still susceptible to oxidation, it may be slightly more stable than unsubstituted benzyl alcohol under certain oxidative conditions.
Q3: Can I store this compound at room temperature?
For short-term storage, refrigeration is recommended to minimize the rate of potential degradation. For long-term storage, it is best practice to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (e.g., in a freezer). This minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidation.
Q4: What are the visible signs of degradation?
While visual inspection is not a definitive method for determining purity, any change in the physical appearance of the solid, such as discoloration (e.g., yellowing) or a change in consistency, could indicate degradation. However, the absence of visual changes does not guarantee purity. Analytical testing is necessary for confirmation.
Troubleshooting Guide: Preventing Oxidation
This section provides a systematic approach to identifying and resolving issues related to the oxidation of this compound during storage and in reaction setups.
Issue 1: Compound shows signs of oxidation upon receipt or after short-term storage.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Improper Storage Conditions | Store the compound in a cool, dry, and dark place. For optimal stability, store under an inert atmosphere (e.g., in a desiccator with an inert gas purge or in a glove box). | Lower temperatures slow down the rate of chemical reactions, including oxidation. Light can also promote oxidative processes. An inert atmosphere displaces oxygen, a key reactant in oxidation.[2] |
| Leaky Container Seal | Ensure the container is tightly sealed. For sensitive applications, consider transferring the compound to a vial with a PTFE-lined cap or a Sure/Seal™ bottle. | A poor seal allows for the ingress of atmospheric oxygen and moisture, which can initiate and propagate oxidation. |
| Initial Purity | Verify the purity of the newly received compound using an appropriate analytical method (e.g., NMR, HPLC). | The compound may have been partially oxidized during manufacturing, packaging, or shipping. Establishing a baseline purity is crucial. |
Issue 2: Oxidation occurs during a chemical reaction.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Atmospheric Oxygen in the Reaction | Conduct the reaction under an inert atmosphere of nitrogen or argon. Use Schlenk line techniques or a glove box for highly sensitive reactions.[3][4] | Oxygen from the air is a primary oxidizing agent for many organic compounds, including benzylic alcohols.[2] |
| Use of Oxidizing Reagents or Catalysts | Carefully review all reagents and catalysts in the reaction mixture for their oxidizing potential. Common oxidants for benzylic alcohols include permanganates, chromates, and even some metal catalysts in the presence of an oxidant.[1] | Unintended side reactions with oxidizing species will lead to the degradation of the starting material. |
| Solvent Purity | Use anhydrous and deoxygenated solvents. Solvents can be dried over molecular sieves and deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method. | Solvents can contain dissolved oxygen and peroxides, which can initiate oxidation. |
| Reaction Temperature and Duration | Optimize the reaction temperature and time. Avoid unnecessarily high temperatures or prolonged reaction times. | Higher temperatures and longer reaction times can increase the likelihood of side reactions, including oxidation. |
Experimental Protocols
Protocol 1: Storage of this compound
-
Short-Term Storage: Place the compound in a well-sealed amber glass vial. Store in a refrigerator at 2-8 °C.
-
Long-Term Storage:
-
Place the compound in a vial suitable for low temperatures.
-
Place the vial inside a larger container with a desiccant.
-
Purge the container with a gentle stream of nitrogen or argon for several minutes.
-
Seal the container tightly and store it in a freezer at -20 °C or below.
-
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This protocol describes a basic setup for running a reaction with this compound while minimizing exposure to air.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at 120 °C for at least 4 hours to remove adsorbed moisture. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Gas Setup: Connect the reaction flask to a source of inert gas (nitrogen or argon) via a manifold or a balloon. Use a bubbler to maintain a slight positive pressure of the inert gas.
-
Reagent Addition:
-
Add this compound and any other solid reagents to the reaction flask under a positive flow of inert gas.
-
Add anhydrous, deoxygenated solvents and liquid reagents via a syringe through a rubber septum.
-
-
Running the Reaction: Maintain a gentle flow of inert gas throughout the duration of the reaction. Monitor the reaction progress by TLC or another suitable method.
Visualizing the Workflow
Below is a diagram illustrating the decision-making process for troubleshooting the oxidation of this compound.
Caption: Decision tree for troubleshooting oxidation issues.
References
-
Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The coordination of the fluorine atom with the alcohol group. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Inert atmosphere methods. (n.d.). Biocyclopedia. Retrieved January 14, 2026, from [Link]
-
What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). KINTEK SOLUTION. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Large-Scale Purification of [4-(4-Fluorophenyl)phenyl]methanol
Welcome to the technical support center for the large-scale purification of [4-(4-Fluorophenyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical intermediate in pharmaceutical synthesis.
I. Understanding the Molecule and Purification Challenges
This compound is a biaryl methanol derivative. Its purification on a large scale can present unique challenges due to its physical and chemical properties. Potential impurities may include starting materials, by-products from the synthesis (such as over-oxidized or reduced species), and residual solvents. The primary goal of any purification strategy is to effectively remove these impurities while maximizing the yield and ensuring the final product meets stringent purity specifications.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials (e.g., 4-bromobenzyl alcohol and 4-fluorophenylboronic acid in a Suzuki coupling), catalysts (e.g., palladium residues), and reagents.
-
Product-Related Impurities: Structurally similar molecules formed during the reaction, such as the corresponding ketone (4-(4-fluorophenyl)benzophenone) from over-oxidation, or the debrominated starting material.
-
Residual Solvents: Solvents used in the reaction or initial purification steps (e.g., toluene, tetrahydrofuran, methanol).
Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
A2: A combination of techniques is ideal for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis and detection of related substance impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and fraction analysis during column chromatography.[1]
-
Gas Chromatography (GC): Used to quantify residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities if present in sufficient quantities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q3: What are the primary large-scale purification techniques for this compound?
A3: The most common industrial-scale purification methods are crystallization and column chromatography. The choice depends on the impurity profile and the required final purity. Often, a combination of these techniques is employed.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the large-scale purification of this compound.
A. Crystallization Issues
Crystallization is often the most efficient and scalable method for purifying solid compounds like this compound.[2]
Problem 1: Product Oiling Out Instead of Crystallizing
-
Causality: The compound's solubility in the chosen solvent system is too high at the crystallization temperature, or the cooling rate is too rapid. Impurities can also inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Optimization:
-
If using a single solvent, try adding an anti-solvent (a solvent in which the product is poorly soluble) dropwise to the warm solution until slight turbidity is observed, then reheat to dissolve and cool slowly.
-
Experiment with different solvent/anti-solvent combinations. A good starting point for biaryl methanols can be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like heptane or water).
-
-
Controlled Cooling: Employ a slower, programmed cooling ramp. Rapid cooling can lead to supersaturation and oiling out.
-
Seeding: Introduce a small amount of pure crystalline this compound to the supersaturated solution to induce crystallization.
-
Initial Purification: If significant impurities are present, consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug to remove baseline impurities that may be hindering crystallization.
-
Problem 2: Poor Yield After Crystallization
-
Causality: The product has significant solubility in the mother liquor at the final filtration temperature. The incorrect solvent system may have been chosen.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and very low solubility at lower temperatures.
-
Optimize Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) before filtration to minimize the amount of product remaining in the solution.
-
Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of lost product. If significant, consider a second crop crystallization or recycling the mother liquor in a subsequent batch.
-
Washing: Minimize the volume of cold solvent used to wash the filter cake to prevent redissolving the product. Ensure the wash solvent is pre-chilled.
-
Problem 3: Inadequate Purity After a Single Crystallization
-
Causality: The impurities have similar solubility profiles to the product in the chosen solvent system and are co-crystallizing.
-
Troubleshooting Steps:
-
Recrystallization: Perform a second crystallization using the same or a different solvent system.
-
Solvent System Re-evaluation: Screen for a solvent system that provides better discrimination between the product and the key impurities.
-
Pre-treatment: Consider a pre-purification step, such as flash chromatography on a small portion of the material to isolate the main impurities and understand their properties, which can inform a better crystallization strategy.
-
B. Large-Scale Column Chromatography Issues
For challenging separations where crystallization is ineffective, large-scale column chromatography is the method of choice.[3][4]
Problem 1: Poor Separation of Closely Eluting Impurities
-
Causality: The selectivity of the stationary phase and mobile phase system is insufficient to resolve the product from a structurally similar impurity.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust the solvent polarity. For normal phase silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent like heptane or toluene and a more polar solvent like ethyl acetate or isopropanol. Fine-tuning the ratio can improve resolution.
-
Consider adding a modifier. For example, a small amount of a more polar solvent can sometimes sharpen peaks and improve separation.
-
-
Stationary Phase Selection:
-
If standard silica gel is not providing adequate separation, consider alternative stationary phases such as alumina or chemically modified silicas (e.g., diol, cyano).
-
For biaryl compounds, chiral stationary phases can be effective for separating atropisomers if they are present.[5]
-
-
Loading and Flow Rate:
-
Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and improves resolution, but at the cost of longer run times.
-
-
Problem 2: Product Tailing on the Column
-
Causality: This can be caused by interactions between the hydroxyl group of the methanol and active sites on the silica gel, or by overloading.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase to block the active sites on the silica gel. For a neutral compound like this compound, this is less likely to be the primary solution but can be attempted.
-
Reduce Loading: As with poor separation, reduce the amount of material loaded onto the column.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Problem 3: High Backpressure During the Run
-
Causality: This can be due to fines (small particles) in the stationary phase, precipitation of the sample at the top of the column, or a blockage in the system.
-
Troubleshooting Steps:
-
Check for Precipitation: Ensure the crude material is fully dissolved in the loading solvent and is soluble in the initial mobile phase.
-
Column Packing: Ensure the column is packed uniformly. Voids or channels in the packing can lead to issues.
-
System Flush: Before loading the sample, flush the system to ensure there are no blockages.
-
IV. Experimental Protocols and Data
Protocol 1: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 3-5 mL per gram of crude material) with stirring.
-
Once fully dissolved, slowly add heptane dropwise until the solution becomes slightly turbid.
-
Heat the mixture gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by filtration, washing with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
Table 1: Example Solvent Ratios for Recrystallization
| Solvent System | Ratio (v/v) | Typical Recovery | Typical Purity (HPLC) |
| Isopropanol/Heptane | 1:2 to 1:4 | 85-95% | >99.5% |
| Toluene/Heptane | 1:3 to 1:5 | 80-90% | >99.0% |
| Ethyl Acetate/Hexane | 1:4 to 1:6 | 88-96% | >99.5% |
Protocol 2: Large-Scale Flash Chromatography
-
Prepare a column with silica gel (60 Å, 40-63 µm).
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in heptane (e.g., from 5% to 30% ethyl acetate).
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
V. Visual Workflow and Logic Diagrams
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shyzchem.com [shyzchem.com]
- 3. Multimodal Chromatography for Purification of Biotherapeutics - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of [4-(4-Fluorophenyl)phenyl]methanol and its Non-fluorinated Analog
Introduction: The Strategic Role of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance therapeutic efficacy.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile.[2][3] Fluorination can modulate key parameters such as metabolic stability, lipophilicity, pKa, and binding affinity for target proteins, ultimately impacting the pharmacokinetics and pharmacodynamics of a drug.[4][5]
This guide provides a comparative analysis of [4-(4-Fluorophenyl)phenyl]methanol and its non-fluorinated counterpart, phenylmethanol. While direct comparative biological data for this compound is limited in publicly available literature[6], this guide will leverage established principles of medicinal chemistry and data from structurally related compounds to hypothesize and explore potential differences in their biological activities. We will delve into proposed experimental workflows to rigorously evaluate these differences, providing researchers with a framework for their own investigations.
Compound Profiles
| Feature | This compound | Phenylmethanol (Benzyl Alcohol) |
| Structure | ||
| Molecular Formula | C₁₃H₁₁FO | C₇H₈O |
| Molecular Weight | 202.22 g/mol | 108.14 g/mol |
| Known Biological Activities | Limited data available. Potential activities inferred from related fluorinated biphenyls include antimicrobial and cytotoxic effects. | Antimicrobial, local anesthetic, and inhibitor of P450 enzymes.[6][7] |
The Hypothetical Impact of Fluorination: A Mechanistic Perspective
The introduction of a fluorine atom onto the terminal phenyl ring of the biphenylmethanol scaffold is anticipated to induce several key changes in its biological behavior:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This "metabolic blocking" can lead to a longer biological half-life and increased bioavailability of the fluorinated compound.[9]
-
Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2] This could lead to improved cellular uptake and greater access to intracellular targets.
-
Target Binding Interactions: The highly electronegative fluorine atom can alter the electronic distribution of the molecule, potentially leading to new or enhanced interactions with biological targets through hydrogen bonds or dipole-dipole interactions.[4]
-
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect ionization at physiological pH and subsequent interactions with receptors or enzymes.[2]
Proposed Experimental Workflows for Comparative Analysis
To empirically validate the hypothesized differences in biological activity, a series of in vitro assays are proposed. These assays are foundational in early-stage drug discovery for determining a compound's potency, mechanism of action, and potential toxicity.[10][11]
Assessment of Metabolic Stability
A crucial first step is to compare the metabolic stability of the two compounds. A longer half-life for the fluorinated analog would provide a strong rationale for its potentially enhanced in vivo efficacy.
Caption: Workflow for an in vitro microsomal stability assay.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Suspend pooled human liver microsomes in a phosphate buffer.
-
Incubation: Add this compound or phenylmethanol to the microsome suspension. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent compound.
-
Data Analysis: Plot the natural log of the remaining parent compound concentration against time to determine the half-life (t½).
Evaluation of Cytotoxic Activity
Given that many biphenyl compounds exhibit cytotoxic effects, it is pertinent to assess and compare the potential anticancer activity of both analogs.
Caption: Workflow for a typical MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and phenylmethanol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
The known antimicrobial properties of benzyl alcohol provide a direct basis for comparison.[6] It is hypothesized that the increased lipophilicity of the fluorinated analog may enhance its antibacterial activity.
Experimental Protocol: Broth Microdilution Assay
-
Preparation: Prepare serial dilutions of this compound and phenylmethanol in a 96-well plate with a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.
Comparative Data Summary (Hypothetical)
| Biological Assay | Parameter | This compound | Phenylmethanol | Rationale for Expected Difference |
| Metabolic Stability | t½ (min) in HLM | > 60 (predicted) | < 30 (predicted) | C-F bond strength resists metabolic oxidation.[8] |
| Cytotoxicity (MCF-7) | IC₅₀ (µM) | Lower (predicted) | Higher (predicted) | Increased lipophilicity may enhance cellular uptake.[2] |
| Antimicrobial (S. aureus) | MIC (µg/mL) | Lower (predicted) | Higher (predicted) | Enhanced membrane permeability due to fluorination. |
Conclusion
While direct experimental data on the biological activity of this compound is not extensively documented, a comparative analysis based on the principles of medicinal chemistry strongly suggests that it will exhibit a distinct and potentially more favorable biological profile than its non-fluorinated analog, phenylmethanol. The strategic introduction of fluorine is hypothesized to enhance metabolic stability and may lead to increased potency in cytotoxic and antimicrobial assays. The experimental workflows detailed in this guide provide a robust framework for researchers to empirically test these hypotheses and to elucidate the structure-activity relationships within this class of compounds. Such studies are essential for the rational design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
References
- Hampton, D., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach.
- Noman, M. A. A., et al. (2020). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin.
- Murphy, C. D., et al. (2008). Biotransformation of fluorobiphenyl by Cunninghamella elegans.
- PubChem. 4-Fluorobiphenyl.
- BenchChem. (2025).
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals (Basel).
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Chemsrc. (2025). 4-Fluorobiphenyl.
- MDPI. (2021). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.
-
BindingDB. (R)-2-(4-Fluoro-phenyl)-2-{1-[2-fluoro-3-(5-[10][12][13]triazol-4-yl-1H-indol-3-yl)-propyl]-piperidin-4-ylamino}-ethanol::CHEMBL88893.
- ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- NIH National Center for Biotechnology Information. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
- NIH National Center for Biotechnology Information. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
- Brieflands. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)
- PubChem. This compound.
- Sigma-Aldrich. 4-Fluorobiphenyl.
- NIH National Center for Biotechnology Information. (2019). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
- PubMed. (2006). Fluorinated molecules as drugs and imaging agents in the CNS.
- PubMed. (2016). Cytotoxicity of Methanol Extracts of 10 Cameroonian Medicinal Plants Towards Multi-Factorial Drug-Resistant Cancer Cell Lines.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Evaluation and Anti-bacterial Activity of phenyl-2-acetyl- pentafluorobenzoate as Chromones Deriv
- NIH National Center for Biotechnology Information. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model.
- ResearchGate. (2025).
- NIH National Center for Biotechnology Information. (2017). Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria.
- PubMed. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)
- Green Science Policy Institute. (2017).
- MDPI. (2021).
- ACS Publications. (2019). Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor [4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)
- DailyMed. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BindingDB BDBM50065422 (R)-2-(4-Fluoro-phenyl)-2-{1-[2-fluoro-3-(5-[1,2,4]triazol-4-yl-1H-indol-3-yl)-propyl]-piperidin-4-ylamino}-ethanol::CHEMBL88893 [bindingdb.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of [4-(4-Fluorophenyl)phenyl]methanol by HPLC and NMR
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like [4-(4-Fluorophenyl)phenyl]methanol, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological or pharmacological activities.[1]
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory alignment and data integrity.[2][3]
The Orthogonal Approach: Why HPLC and NMR?
Relying on a single analytical technique can lead to a skewed understanding of a compound's purity profile. A co-eluting impurity in HPLC, for instance, would remain invisible. Orthogonal validation, using methods based on different physicochemical principles, provides a more complete and trustworthy picture.
-
HPLC is a separative technique. It physically separates the analyte from impurities based on their differential partitioning between a stationary and a mobile phase.[4] Its strength lies in resolving and quantifying even trace-level impurities.
-
¹H qNMR is a spectroscopic technique. It provides an absolute measure of purity based on the direct proportionality between the integral of a specific NMR signal and the number of nuclei it represents.[5][6] It is considered a primary analytical method and is mechanistically distinct from chromatography, making it an ideal orthogonal partner.[7][8]
Caption: Logic of Orthogonal Validation for Purity.
Section 1: Purity by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the predominant mode for analyzing moderately polar to non-polar pharmaceutical compounds.[9] Given the hydrophobic biphenyl core and the polar methanol group of this compound, RP-HPLC offers excellent resolving power.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the industry workhorse for RP-HPLC.[10][11] Its long alkyl chains provide strong hydrophobic interactions with the biphenyl moiety of the analyte, ensuring adequate retention and separation from more polar impurities.
-
Mobile Phase: A gradient of water and a water-miscible organic solvent is employed. We select acetonitrile over methanol as it typically provides lower backpressure, a lower UV cutoff wavelength, and can offer different selectivity.[12][13] A gradient elution (as opposed to isocratic) is chosen to ensure that impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species, are effectively separated and detected within a reasonable runtime.[14]
-
Detection: The aromatic rings in the analyte provide strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for peak purity analysis and detection at the wavelength of maximum absorbance (~250 nm for the biphenyl system), enhancing sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Test Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the diluent in a 10 mL volumetric flask to achieve a concentration of ~1.0 mg/mL.
-
Blank: Use the diluent.
-
-
Analysis and Calculation:
-
Inject the blank to ensure no system peaks interfere.
-
Inject the test sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: A Self-Validating HPLC System
The protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[15] This involves demonstrating specificity (resolving the main peak from potential impurities), linearity, accuracy, and precision.[2] System suitability tests (e.g., tailing factor, plate count) must be run before each sequence to verify the performance of the chromatographic system.
Caption: Standard workflow for HPLC purity analysis.
Section 2: Purity by Quantitative ¹H NMR (qNMR)
¹H qNMR determines purity by relating the integrated signal of the analyte to that of a certified internal standard of known purity and mass.[16] This technique is non-destructive and provides a direct measure of the molar quantity of the analyte, making it a powerful tool for absolute purity assignment.[8][17]
Causality Behind Experimental Choices
-
Internal Standard (IS): The choice of IS is critical. It must be of high, certified purity, stable, non-reactive with the analyte, and possess signals in a region of the ¹H NMR spectrum free from analyte or impurity signals.[5] Maleic acid is an excellent choice as it is non-volatile, highly pure, and its vinylic protons appear as a singlet around 6.3 ppm, a region typically clear for aromatic compounds.
-
Deuterated Solvent: The solvent must fully dissolve both the analyte and the internal standard without reacting with either.[18] DMSO-d6 is selected for its excellent solvating power for a broad range of compounds, including aromatic alcohols and carboxylic acids like maleic acid.[19][20]
-
Acquisition Parameters: For accurate quantification, full relaxation of all protons between scans is essential. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated. A D1 of 30 seconds is a conservative and robust choice for ensuring accurate integration.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation & Parameters:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d6.
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16 (or as needed for good signal-to-noise).
-
-
Sample Preparation (Critical Step):
-
Using an analytical balance, accurately weigh ~15 mg of the this compound sample into a clean vial. Record the mass (m_analyte).
-
Accurately weigh ~5 mg of the certified Maleic Acid internal standard into the same vial. Record the mass (m_IS).
-
Add ~0.7 mL of DMSO-d6 to the vial and ensure complete dissolution of both components.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Analysis and Calculation:
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Process the spectrum (phasing, baseline correction).
-
Carefully integrate a well-resolved signal for the analyte (e.g., the benzylic CH₂ protons, ~4.5 ppm, 2H) and the signal for the internal standard (vinylic protons, ~6.3 ppm, 2H). Record the integrals (Int_analyte and Int_IS).
-
Calculate the purity using the following formula:[5][7]
Purity_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
Int: Integral value
-
N: Number of protons for the integrated signal (2 for analyte's CH₂, 2 for IS)
-
MW: Molecular Weight (this compound = 202.22 g/mol ; Maleic Acid = 116.07 g/mol )[21]
-
m: Mass
-
Purity_IS: Purity of the internal standard from its certificate.
-
-
Caption: Key steps in the quantitative NMR (qNMR) workflow.
Section 3: Comparative Analysis and Data Summary
Neither method is inherently superior; they are complementary tools that, when used together, provide a highly validated and defensible purity value. HPLC excels at impurity profiling, while qNMR provides a robust, absolute assay of the main component.
| Feature | HPLC (Reversed-Phase) | ¹H qNMR (Internal Standard Method) |
| Principle | Chromatographic separation based on polarity.[11] | Nuclear resonance spectroscopy based on molecular structure.[6] |
| Quantitation | Relative (Area Percent). Assumes all components have similar detector response. | Absolute (Molar Ratio).[7] Independent of detector response factors. |
| Reference Standard | Requires a reference standard of the analyte for peak identification and retention time confirmation. | Requires a certified internal standard of a different, known compound.[5] |
| Sensitivity | High sensitivity (ppm level) for detecting and quantifying trace impurities. | Lower sensitivity for trace impurities, but highly accurate for the main component. |
| Specificity | Excellent at separating isomers and closely related compounds. Specificity must be validated.[22] | Highly specific due to unique chemical shifts. Provides structural confirmation.[17] |
| Sample Integrity | Destructive; the sample is consumed. | Non-destructive; the sample can be fully recovered.[17] |
| Throughput | Moderate; typical run times are 20-30 minutes per sample. | Lower; requires careful sample preparation and longer acquisition times for accuracy. |
| Primary Use Case | Impurity profiling, stability studies, detection of degradation products.[23] | Absolute purity assignment of APIs, reference standard qualification.[24] |
Supporting Experimental Data (Hypothetical)
A batch of this compound was analyzed using the described protocols.
Table 1: HPLC Purity Results
| Peak | Retention Time (min) | Area (%) | Identification |
|---|---|---|---|
| 1 | 4.2 | 0.08 | Unknown Impurity |
| 2 | 8.9 | 99.75 | This compound |
| 3 | 11.5 | 0.12 | Unknown Impurity |
| 4 | 13.1 | 0.05 | Unknown Impurity |
| Total | | 100.00 | Purity by Area % = 99.75% |
Table 2: qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Acid) |
|---|---|---|
| Mass (m) | 15.052 mg | 5.120 mg |
| Molecular Wt. (MW) | 202.22 g/mol | 116.07 g/mol |
| Integrated Signal | CH₂ (~4.5 ppm) | CH=CH (~6.3 ppm) |
| Number of Protons (N) | 2 | 2 |
| Integral (Int) | 1.00 | 0.38 |
| Purity (P) | To be calculated | 99.9% |
| Calculated Purity | 99.6% | |
The HPLC result (99.75%) indicates very low levels of process-related or degradation impurities. The qNMR result (99.6%) provides a highly accurate, absolute purity value. The strong agreement between these two orthogonal methods gives a high degree of confidence that the true purity of the batch is approximately 99.6-99.8%. The qNMR value accounts for any non-proton-containing impurities (e.g., inorganic salts) to which HPLC with UV detection would be blind, often making it a more accurate reflection of the true mass purity.
Conclusion
The validation of this compound's purity is most reliably achieved through a dual, orthogonal approach. HPLC provides an unparalleled view of the impurity profile, ensuring that even minor components are detected and quantified. Complementing this, ¹H qNMR delivers a robust, absolute purity value for the bulk material, free from the assumptions inherent in chromatographic response factors. By integrating both methodologies, researchers and drug developers can establish a scientifically sound, comprehensive, and defensible purity assessment that meets the highest standards of scientific integrity and regulatory expectation.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Website. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs Website. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Blog. [Link]
-
Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. JEOL Application Notes. [Link]
-
Alliance Pharma. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
LCGC International. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek Website. [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato Blog. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Blog. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials Blog. [Link]
-
Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Mastelf Blog. [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Dr. Puspendra Classes. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. YouTube. [Link]
-
Quora. How do you choose a mobile phase in HPLC?. Quora. [Link]
-
University of Wisconsin-Madison. How to select NMR solvent. UW-Madison Chemistry Department. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci Blog. [Link]
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]
-
NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL Reading Scientific Services Ltd. [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Organic Communications. [Link]
-
SpectraBase. Biphenyl - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
PubChem. This compound. PubChem Database. [Link]
-
ResearchGate. (2025). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). HMDB. [Link]
-
Organic Chemistry: An Indian Journal. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Trade Science Inc. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. NADLE. [Link]
-
Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Application Note. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. emerypharma.com [emerypharma.com]
- 6. rssl.com [rssl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. welch-us.com [welch-us.com]
- 13. phenomenex.com [phenomenex.com]
- 14. quora.com [quora.com]
- 15. database.ich.org [database.ich.org]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. m.youtube.com [m.youtube.com]
A Spectroscopic Guide to the Synthesis of [4-(4-Fluorophenyl)phenyl]methanol: From Precursors to Product
In the landscape of modern drug discovery and materials science, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. This guide provides an in-depth spectroscopic comparison of [4-(4-Fluorophenyl)phenyl]methanol, a biphenyl methanol derivative of interest, and its key synthetic precursors. By examining the distinct spectral signatures of each molecule using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we illuminate the chemical transformations that govern its synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental data and the underlying scientific principles for robust chemical analysis.
Introduction: The Role of Spectroscopy in Synthetic Chemistry
Spectroscopic techniques are the cornerstone of synthetic chemistry, providing the essential tools to monitor reaction progress, identify intermediate species, and confirm the structure and purity of the final product. Each technique probes different aspects of a molecule's constitution:
-
FTIR Spectroscopy measures the vibrations of molecular bonds, revealing the presence of specific functional groups.
-
NMR Spectroscopy elucidates the chemical environment of atomic nuclei (primarily ¹H and ¹³C), offering a detailed map of the carbon-hydrogen framework.
-
Mass Spectrometry determines the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing clues to its structure.
By comparing the spectra of starting materials, intermediates, and the final product, a chemist can confidently track the conversion of functional groups and the formation of new chemical bonds, ensuring the success of the synthetic route.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through several routes. A common and efficient method involves a Suzuki coupling reaction to form the biaryl skeleton, followed by reduction of a carbonyl group. This guide will focus on the spectroscopic characteristics of the final product and three key precursors involved in such a pathway: 4-Bromobiphenyl, 4-Bromo-4'-fluorobiphenyl, and 4-Biphenylcarboxaldehyde.
Caption: A plausible synthetic route to this compound.
Spectroscopic Data Comparison
This section provides a detailed comparison of the key spectroscopic features of this compound and its precursors. The data presented is compiled from various reputable sources and is intended to serve as a reference for reaction monitoring and product characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The transformation from a bromo-functionalized biphenyl to an aldehyde and finally to an alcohol is clearly observable through the appearance and disappearance of characteristic vibrational bands.
Table 1: Key FTIR Data (cm⁻¹)
| Compound | C-H (Aromatic) | C=O (Aldehyde) | O-H (Alcohol) | C-Br | C-F |
| 4-Bromobiphenyl | ~3030-3100 | - | - | ~500-600 | - |
| 4-Bromo-4'-fluorobiphenyl | ~3030-3100 | - | - | ~500-600 | ~1220 |
| 4-Biphenylcarboxaldehyde | ~3030-3100 | ~1700 | - | - | - |
| This compound | ~3030-3100 | - | ~3200-3600 (broad) | - | ~1220 |
Analysis:
-
4-Bromobiphenyl and 4-Bromo-4'-fluorobiphenyl exhibit the characteristic C-H stretching vibrations of the aromatic rings in the 3030-3100 cm⁻¹ region. The key distinguishing feature is the presence of a C-Br stretch at lower wavenumbers for both, and a strong C-F stretching vibration around 1220 cm⁻¹ for the fluorinated precursor.
-
The spectrum of 4-Biphenylcarboxaldehyde is dominated by the strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹, a clear indicator of the aldehyde functional group. The C-H stretch of the aldehyde proton is also typically observed as a pair of weak bands around 2720 and 2820 cm⁻¹.
-
In the final product, This compound , the most prominent new feature is a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. Concurrently, the strong carbonyl peak from the aldehyde precursor disappears, confirming the reduction of the aldehyde to an alcohol. The C-F stretch from the fluorophenyl ring is retained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis of this compound.
Table 2: Key ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Aldehyde Proton (-CHO) | Methylene Protons (-CH₂OH) | Hydroxyl Proton (-OH) |
| 4-Bromobiphenyl | ~7.2-7.6 (m) | - | - | - |
| 4-Bromo-4'-fluorobiphenyl | ~7.0-7.6 (m) | - | - | - |
| 4-Biphenylcarboxaldehyde | ~7.4-8.0 (m) | ~10.0 (s) | - | - |
| This compound | ~7.1-7.6 (m) | - | ~4.7 (s) | Variable (broad s) |
Analysis:
-
The aromatic regions of all compounds show complex multiplets due to the coupling of the biphenyl protons.
-
The most diagnostic signal for 4-Biphenylcarboxaldehyde is the singlet for the aldehyde proton, which appears significantly downfield around 10.0 ppm.
-
Upon reduction to This compound , this aldehyde proton signal vanishes and is replaced by a singlet around 4.7 ppm, corresponding to the two protons of the newly formed methylene (-CH₂OH) group. A broad singlet for the hydroxyl proton is also typically observed, though its chemical shift can vary depending on concentration and solvent.
Table 3: Key ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons | Carbonyl Carbon (-CHO) | Methylene Carbon (-CH₂OH) |
| 4-Bromobiphenyl | ~121-141 | - | - |
| 4-Bromo-4'-fluorobiphenyl | ~115-163 (C-F coupling observed) | - | - |
| 4-Biphenylcarboxaldehyde | ~127-147 | ~192 | - |
| This compound | ~115-163 (C-F coupling observed) | - | ~65 |
Analysis:
-
The ¹³C NMR spectrum of 4-Biphenylcarboxaldehyde is characterized by the downfield resonance of the carbonyl carbon at approximately 192 ppm.
-
In the spectrum of This compound , this carbonyl signal is absent. A new signal appears upfield around 65 ppm, which is assigned to the methylene carbon of the alcohol.
-
The presence of fluorine in 4-Bromo-4'-fluorobiphenyl and the final product results in splitting of the signals for the carbons in the fluorinated ring due to C-F coupling, which can be a useful diagnostic tool.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Bromobiphenyl | 232/234 (approx. 1:1 ratio) | 153 [M-Br]⁺ |
| 4-Bromo-4'-fluorobiphenyl | 250/252 (approx. 1:1 ratio) | 171 [M-Br]⁺ |
| 4-Biphenylcarboxaldehyde | 182 | 181 [M-H]⁺, 153 [M-CHO]⁺ |
| This compound | 202 | 183 [M-OH]⁺, 173 [M-CH₂OH]⁺ |
Analysis:
-
The mass spectra of the brominated precursors, 4-Bromobiphenyl and 4-Bromo-4'-fluorobiphenyl , show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. A prominent fragment is observed corresponding to the loss of the bromine atom.
-
4-Biphenylcarboxaldehyde shows a strong molecular ion peak at m/z 182. Common fragments include the loss of a hydrogen atom (m/z 181) and the loss of the formyl group (m/z 153).
-
For This compound , the molecular ion peak is expected at m/z 202. Key fragmentation pathways would involve the loss of the hydroxyl group (m/z 183) or the entire hydroxymethyl group (m/z 173).
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols should be followed.
FTIR Spectroscopy Protocol (ATR)
Caption: Workflow for FTIR analysis using an ATR accessory.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Background Spectrum: Record a background spectrum to account for atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
¹H and ¹³C NMR Spectroscopy Protocol
Caption: General workflow for acquiring an NMR spectrum.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Spectrum Acquisition: Acquire the ¹H or ¹³C NMR spectrum using standard pulse programs. For ¹H NMR, a single scan may be sufficient for a concentrated sample, while for ¹³C NMR, multiple scans are typically required.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, correcting the baseline, and integrating the signals.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
This guide has provided a comparative spectroscopic analysis of this compound and its key precursors. By understanding the characteristic spectral features of each compound in FTIR, NMR, and Mass Spectrometry, researchers can effectively monitor the synthesis, confirm the identity of intermediates, and verify the structure and purity of the final product. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. The successful application of these spectroscopic techniques is fundamental to advancing research and development in the chemical sciences.
References
-
University of California, Davis. NMR Spectroscopy. [Link]
-
PubChem. 4-Bromobiphenyl. [Link]
-
PubChem. 4-Bromo-4'-fluorobiphenyl. [Link]
-
PubChem. 4-Biphenylcarboxaldehyde. [Link]
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
A Senior Scientist's Guide to In Vitro Assay Validation: A Case Study Using [4-(4-Fluorophenyl)phenyl]methanol as a Novel Tool Compound
We will journey through the validation of a common cytotoxicity assay, using [4-(4-Fluorophenyl)phenyl]methanol as our case study. While not a conventional reference compound, its use here illustrates a common and critical challenge in drug discovery: how to validate an assay for a novel chemical entity whose biological activities are yet to be fully characterized. We will compare its performance profile against a well-established cytotoxic agent, Doxorubicin, to provide a clear benchmark.
Part 1: The Bedrock of Reliability — Understanding Assay Validation Principles
Before we step into the laboratory, we must grasp the foundational principles that govern assay validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] This isn't merely about following a checklist; it's about building a self-validating system that ensures data integrity. International guidelines, such as the ICH Q2(R1) and the OECD's Guidance Document on Good In Vitro Method Practices (GIVIMP), provide the framework for this process.[2][3]
The core characteristics we must evaluate are summarized below:
| Validation Parameter | Definition & Purpose |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In a cell-based assay, this means ensuring the test compound isn't interfering with the assay's detection technology. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It demonstrates how close your measured value is to the real value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is crucial for establishing a reliable dose-response relationship. |
| Range | The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. |
The validation process follows a logical progression, ensuring that each parameter is built upon a solid foundation established by the previous one.
Part 2: Characterizing the Tool Compound: this compound
Our test compound, this compound, is a biphenyl methanol derivative.[4] Before its use in any biological assay, understanding its fundamental physicochemical properties is non-negotiable. These properties dictate how the compound will behave in an aqueous, buffered cell culture environment.
| Property | Value | Causality & Implication for In Vitro Assays |
| Molecular Formula | C₁₃H₁₁FO | Provides the basis for calculating molar concentrations. |
| Molecular Weight | 202.22 g/mol [4] | Essential for preparing stock solutions of a known molarity. |
| Appearance | Solid | Dictates initial handling and solvent selection. |
| Solubility | Predicted to be poorly soluble in water. Likely soluble in organic solvents like DMSO or Ethanol. | This is the most critical parameter. A compound must be fully solubilized in a stock solution (typically DMSO) and must not precipitate when diluted into the aqueous cell culture medium. Compound precipitation is a common source of assay artifacts and irreproducibility. |
For this guide, we will proceed with the assumption that a 10 mM stock solution of this compound in 100% DMSO is prepared and serially diluted, ensuring the final DMSO concentration in the assay wells remains below 0.5% to avoid solvent-induced cytotoxicity.
Part 3: Case Study — Validating the MTT Cell Viability Assay
We will validate the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound. This colorimetric assay measures the metabolic activity of viable cells, providing an indirect count of cell number.[5][6]
Comparative Framework:
-
Test Article: this compound
-
Reference Standard: Doxorubicin (a well-characterized chemotherapy agent and potent cytotoxic compound)
-
Cell Line: A549 Human Lung Carcinoma cell line
-
Endpoint: IC₅₀ (the concentration of compound that inhibits 50% of cell viability)
A. Experimental Workflow: MTT Assay
The workflow involves treating cells with the compound, adding the MTT reagent which is converted by mitochondrial enzymes in living cells into a purple formazan product, solubilizing this product, and measuring its absorbance.
B. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 8,000 cells per 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and Doxorubicin in culture medium, starting from 100 µM down to 0.01 µM. A vehicle control containing the same final concentration of DMSO (e.g., 0.5%) must be included.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
C. Validation Parameter Evaluation (Hypothetical Data)
1. Specificity & Interference
-
Causality: We must first confirm that our test compound does not interfere with the assay readout. For example, a colored compound could artificially inflate the absorbance reading, or a reducing agent could convert MTT without cellular metabolism.
-
Experiment: Run the full assay protocol in a cell-free system. Add compound dilutions to medium, incubate, add MTT, solubilize, and read absorbance.
-
Result: Both compounds showed no significant absorbance at 570 nm in the cell-free system, confirming no direct interference.
2. Linearity & Range
-
Causality: To calculate a reliable IC₅₀, the assay response must be linear with respect to the number of viable cells. This also helps define the range of cell numbers for which the assay is valid.
-
Experiment: Seed a range of cell densities (e.g., 2,000 to 32,000 cells/well), perform the MTT assay, and plot absorbance vs. cell number.
-
Result: A linear relationship (R² > 0.99) was observed between 2,000 and 25,000 cells/well. All subsequent experiments were performed using a seeding density of 8,000 cells/well, which falls comfortably within this linear range.
3. Precision (Repeatability & Intermediate)
-
Causality: Precision measures the variability of the assay. High precision (low % Coefficient of Variation, %CV) is essential for distinguishing real biological effects from random assay noise.
-
Experiment:
-
Repeatability (Intra-assay): One analyst performs the assay with 6 replicates of the IC₅₀ concentration for each compound on a single day.
-
Intermediate (Inter-assay): The assay is repeated on three different days by two different analysts.
-
-
Data Summary:
| Compound | Parameter | Mean IC₅₀ (µM) | Standard Deviation | %CV | Acceptance Criteria |
| [4-(4-F-phenyl)phenyl]methanol | Repeatability | 22.5 | 1.8 | 8.0% | < 15% |
| Intermediate | 24.1 | 2.9 | 12.0% | < 20% | |
| Doxorubicin (Reference) | Repeatability | 0.85 | 0.05 | 5.9% | < 15% |
| Intermediate | 0.89 | 0.08 | 9.0% | < 20% |
-
Analysis: Both compounds meet the acceptance criteria for precision. The higher %CV for this compound is not unusual for a less potent compound and may reflect subtle differences in its mechanism of action or stability compared to the highly potent Doxorubicin.
4. Accuracy
-
Causality: Accuracy is challenging to determine for cell-based assays as a true "standard" is often unavailable. Here, we define it by comparing the experimentally determined IC₅₀ of our reference standard (Doxorubicin) to a well-established literature value.
-
Experiment: The mean IC₅₀ from the intermediate precision study is used.
-
Result: Our experimental mean IC₅₀ for Doxorubicin in A549 cells after 48h was 0.89 µM. This aligns well with reported literature values (typically in the 0.5-1.5 µM range for this cell line and exposure time), confirming the assay's accuracy.
Part 4: Comparative Analysis and Conclusion
This validation exercise demonstrates that the MTT assay is a specific, precise, accurate, and reliable method for quantifying the cytotoxicity of both the reference standard, Doxorubicin, and our novel test compound, this compound.
Key Comparative Insights:
-
Potency: Doxorubicin is significantly more potent (IC₅₀ ~0.89 µM) than this compound (IC₅₀ ~24.1 µM). This is expected and highlights the assay's ability to discriminate between compounds with vastly different activities.
-
Precision: While both compounds yielded acceptable precision, the reference standard showed lower variability. This reinforces the value of using well-characterized, potent positive controls to anchor an assay's performance.
-
Fitness-for-Purpose: The assay is fit for its intended purpose: to rank compounds based on their cytotoxic potential and to reliably determine their IC₅₀ values.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][8]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][9]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1394497, this compound. PubChem. [Link][4]
-
The National Academies Press. (2017). Model and Assay Validation and Acceptance. In Using 21st Century Science to Improve Risk-Related Evaluations. [Link][10]
-
National Toxicology Program. (n.d.). Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. [Link][11]
-
OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link][3]
- O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (This reference provides background on cytotoxicity assays similar to MTT).
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link][12]
- Niles, A. L., et al. (2009). A comparison of three methods for measuring cellular cytotoxicity. Analytical Biochemistry, 392(2), 113-118.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
- Kumar, P., et al. (2018). The MTT assay and its applications in drug discovery. In Drug Discovery and Development. Elsevier.
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. oecd.org [oecd.org]
- 4. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. nationalacademies.org [nationalacademies.org]
- 11. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with [4-(4-Fluorophenyl)phenyl]methanol Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the success of immunoassays and antibody-based therapeutics. When developing antibodies against small molecules, or haptens, such as [4-(4-orophenyl)phenyl]methanol and its derivatives, a critical and often challenging step is ensuring that these antibodies do not bind to unintended, structurally similar molecules—a phenomenon known as cross-reactivity.[1]
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies with [4-(4-Fluorophenyl)phenyl]methanol derivatives. While public domain data on antibodies specifically generated against this compound is limited, the principles and methodologies for assessing antibody cross-reactivity are universal. This document will, therefore, serve as an in-depth technical guide, explaining the causality behind experimental choices and providing field-proven insights to empower your research.
The Challenge of Small Molecule Immunogenicity and Cross-Reactivity
Small molecules like this compound are generally not immunogenic on their own.[2] To elicit an immune response and generate antibodies, they must be covalently linked, or conjugated, to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3] This hapten-carrier conjugate is then used to immunize an animal.
The resulting antibodies will recognize the hapten, but their specificity can vary. Cross-reactivity arises when these antibodies bind to molecules that are structurally similar to the target hapten.[4] In the context of this compound, potential cross-reactants could include its own metabolites, precursors, or other structurally related biphenyl or fluorophenyl compounds. In diagnostics, a cross-reactive antibody can lead to false-positive results, while in therapeutic applications, it could cause off-target effects.[1]
Monoclonal vs. Polyclonal Antibodies: A Critical Choice
The initial choice between monoclonal and polyclonal antibodies will significantly impact the characteristics of your immunoassay.
| Feature | Monoclonal Antibodies | Polyclonal Antibodies |
| Source | Single B-cell clone | Multiple B-cell clones |
| Specificity | High, recognize a single epitope | Lower, recognize multiple epitopes |
| Consistency | High batch-to-batch consistency | Potential for batch-to-batch variability |
| Cross-Reactivity | Generally lower | Can be higher, but may also be more tolerant to minor variations in the hapten |
| Production Time | Longer | Shorter |
| Cost | Higher | Lower |
For quantitative assays requiring high specificity and reproducibility, monoclonal antibodies are generally the preferred choice. Their single-epitope specificity reduces the likelihood of cross-reactivity with closely related but distinct molecules. However, polyclonal antibodies can be advantageous in initial screening assays due to their ability to recognize multiple epitopes, potentially leading to a more robust signal.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential to characterize the cross-reactivity profile of a novel antibody. This involves screening the antibody against a panel of structurally related compounds.
Caption: Workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocols
The two most common and powerful techniques for quantifying antibody cross-reactivity with small molecules are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Protocol 1: Competitive ELISA
Competitive ELISA is a robust method for determining the relative affinity of an antibody for the target hapten versus potential cross-reactants. The principle lies in the competition between a labeled hapten-conjugate and the free analyte in the sample for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Primary antibody (monoclonal or polyclonal) against this compound
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standard
-
Potential cross-reactant compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, mix a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant. Incubate for 1 hour at room temperature.
-
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The data is used to calculate the half-maximal inhibitory concentration (IC50) for the target antigen and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100[1]
A lower IC50 value indicates a higher binding affinity. A high percent cross-reactivity suggests that the antibody binds significantly to that analog.
Hypothetical Data Table:
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| [4-(Phenyl)phenyl]methanol | 50 | 20% |
| 4-Fluorobenzophenone | 200 | 5% |
| Biphenyl | >1000 | <1% |
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to an antigen.[5]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
This compound-protein conjugate
-
Primary antibody
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
-
This compound standard and potential cross-reactants
Procedure:
-
Ligand Immobilization: Immobilize the this compound-protein conjugate onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the primary antibody over the sensor surface to determine the optimal concentration for kinetic analysis.
-
Kinetic Analysis:
-
Inject a series of concentrations of the this compound standard over the immobilized ligand surface and measure the binding response.
-
Regenerate the sensor surface between each injection.
-
Repeat the process for each potential cross-reactant.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Interpretation:
The KD value represents the affinity of the antibody for the analyte, with a lower KD indicating a higher affinity. By comparing the KD values for the target molecule and the potential cross-reactants, a quantitative measure of cross-reactivity can be obtained.
Hypothetical Data Table:
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| [4-(Phenyl)phenyl]methanol | 8.0 x 10⁴ | 1.2 x 10⁻³ | 1.5 x 10⁻⁸ |
| 4-Fluorobenzophenone | 2.5 x 10⁴ | 5.0 x 10⁻³ | 2.0 x 10⁻⁷ |
| Biphenyl | No significant binding | - | - |
Visualizing the Methodologies
Sources
The [4-(4-Fluorophenyl)phenyl]methanol Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Efficacy of [4-(4-Fluorophenyl)phenyl]methanol-Based Compounds in Drug Discovery
This guide provides an in-depth technical analysis of this compound-based compounds, focusing on their therapeutic potential and the methodologies used to evaluate their efficacy. Rather than a direct comparison of a non-existent product line, we delve into the core scaffold's role in medicinal chemistry, using a potent antibacterial derivative as a case study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the design, evaluation, and application of this chemical moiety.
The this compound scaffold, with the chemical formula C₁₃H₁₁FO, is a biphenyl methanol structure featuring a fluorine atom on one of the phenyl rings.[1] This structural motif is of significant interest in drug design for several key reasons:
-
Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial factor in improving a drug candidate's pharmacokinetic profile.
-
Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, potentially increasing binding affinity and selectivity.
-
Lipophilicity and Permeability: The introduction of a fluorophenyl group can modulate a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and overall "drug-like" properties.[2]
These characteristics make the this compound core a valuable starting point for the synthesis of novel therapeutic agents across various disease areas.
Case Study: A Novel Pleuromutilin Derivative Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)
A prime example of the successful application of this scaffold is in the development of novel antibiotics. Researchers have synthesized a pleuromutilin derivative, PL-W, by introducing a 4-fluorophenyl group.[3] This modification led to a compound with potent activity against MRSA, a notoriously difficult-to-treat pathogen.
Comparative Efficacy Data
The efficacy of PL-W was evaluated against MRSA and compared to the existing antibiotic, tiamulin. The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| PL-W | MRSA | 0.03125 µg/mL |
| Tiamulin | MRSA | 0.5 µg/mL |
Table 1: Comparative in vitro efficacy of PL-W and Tiamulin against MRSA.[3]
As the data clearly indicates, PL-W is significantly more potent than tiamulin against MRSA in vitro.
Further in vivo studies in a Galleria mellonella infection model demonstrated that treatment with PL-W increased the survival rate from 20% to 90% and significantly reduced the bacterial load.[3] In a mouse model of MRSA pneumonia, a 10 mg/kg dose of PL-W resulted in a 70% survival rate, decreased lung bacterial load, and alleviated inflammatory damage.[3]
Mechanism of Action
Molecular docking studies suggest that PL-W, like other pleuromutilin antibiotics, targets the peptidyl transferase center (PTC) of the bacterial ribosome. The 4-fluorophenyl group contributes to a binding affinity comparable to that of the approved drug lefamulin, engaging in crucial hydrogen bond interactions within the PTC.[3] This inhibition of protein synthesis ultimately leads to bacterial cell death.
Experimental Protocols for Efficacy Evaluation
The trustworthiness of any efficacy claim rests on robust and reproducible experimental protocols. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial compound, a foundational assay in this field.
Broth Microdilution MIC Assay
This protocol is a self-validating system for determining the in vitro antibacterial efficacy of a test compound.
Objective: To determine the lowest concentration of a this compound-based compound (e.g., PL-W) that inhibits the visible growth of a target bacterium (e.g., MRSA).
Materials:
-
Test compound (e.g., PL-W)
-
Positive control antibiotic (e.g., Tiamulin, Vancomycin)
-
Target bacterial strain (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in CAMHB across a 96-well plate to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the MRSA strain overnight. Adjust the bacterial suspension in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (wells with bacteria and no compound) to ensure bacterial growth and a negative/sterility control (wells with broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).
General Structure-Activity Relationship (SAR) and Future Directions
While a comprehensive SAR for a broad class of this compound compounds is not available, we can infer logical design principles for future drug discovery efforts.
Logical Flow for Derivative Design and Testing:
Caption: Logical workflow for the discovery of novel therapeutic agents.
The causality behind this workflow is rooted in established medicinal chemistry principles:
-
Diversification (A to B): The initial scaffold provides a foundation. Modifications are introduced to explore the chemical space and identify interactions with a biological target. For instance, replacing the hydroxyl group of the methanol with other functionalities (amines, ethers, etc.) can drastically alter the compound's properties and biological activity.
-
High-Throughput Screening (D): To efficiently evaluate a library of new compounds, a rapid and reliable primary assay is essential. This allows for the quick identification of promising candidates.
-
Hit-to-Lead (E to G): A "hit" from a primary screen is rarely a perfect drug. The subsequent steps of secondary screening and lead optimization are crucial for developing a compound with a suitable therapeutic window (high efficacy, low toxicity) and favorable pharmacokinetic properties for in vivo testing.
By applying this systematic approach, the this compound scaffold can be further exploited to develop new medicines for a range of therapeutic applications.
References
-
The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI. [Link]
-
This compound | C13H11FO | CID 1394497. PubChem. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
A Comparative Guide to the Analytical Standard of [4-(4-Fluorophenyl)phenyl]methanol for Researchers and Drug Development Professionals
Introduction: The Analytical Significance of [4-(4-Fluorophenyl)phenyl]methanol
This compound, with a molecular formula of C13H11FO, is a biphenyl methanol derivative.[1] Its structural motif is prevalent in numerous pharmacologically active compounds and functional materials. The analytical relevance of this compound stems from two primary areas:
-
Synthetic Intermediate and Impurity: It can be a key intermediate in multi-step organic syntheses. Consequently, its purity and the profile of any related substances are critical quality attributes that can influence the safety and efficacy of a final drug product.
-
Potential Metabolite: The 4-fluorobiphenyl core is present in various xenobiotics. Mammalian metabolic pathways, particularly those mediated by cytochrome P450 enzymes, frequently involve hydroxylation of aromatic rings.[2] Studies on the biotransformation of 4-fluorobiphenyl have shown that hydroxylation is a principal metabolic route, often occurring at the 4'-position.[3][4][5] This makes this compound a probable metabolite of any drug containing the 4-(4-fluorophenyl)phenyl moiety, necessitating its synthesis and characterization as a reference standard for pharmacokinetic and toxicological studies.
Part 1: Qualification of an In-House Analytical Standard
The foundation of any quantitative analytical method is a well-characterized reference standard. When a CRM from a national metrology institute is unavailable, an "in-house" or secondary standard must be meticulously qualified. The objective is to confirm its identity and determine its purity with a high degree of confidence. This qualification process itself is a self-validating system, employing orthogonal analytical techniques.
Proposed Synthesis and Potential Impurities
A plausible and efficient route for the synthesis of this compound is a two-step process involving a Suzuki-Miyaura coupling followed by reduction.
-
Step 1: Suzuki-Miyaura Coupling: Coupling of 4-bromobenzaldehyde with 4-fluorophenylboronic acid.[6][7][8][9]
-
Step 2: Reduction: Reduction of the resulting 4-(4-fluorophenyl)benzaldehyde to the corresponding alcohol.
Based on this synthetic route, potential process-related impurities that the analytical method must be able to separate and quantify include:
-
Starting Materials: 4-bromobenzaldehyde, 4-fluorophenylboronic acid.
-
Intermediates: 4-(4-fluorophenyl)benzaldehyde.
-
Coupling By-products: Biphenyl (from homo-coupling of the boronic acid) and poly-aromatic species.[10]
-
Reduction-related Impurities: Unreacted aldehyde intermediate.
Another potential synthetic route is the Grignard reaction between phenylmagnesium bromide and 4-fluorobenzaldehyde, which could introduce biphenyl as a significant byproduct from the coupling of the Grignard reagent with unreacted aryl halide.[11][12][13][14][15]
Workflow for Standard Qualification
The following diagram illustrates a comprehensive workflow for the qualification of an analytical standard for this compound.
Sources
- 1. This compound | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated organics in the biosphere [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. cerritos.edu [cerritos.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. theochem.mercer.edu [theochem.mercer.edu]
A Comparative Benchmarking Guide: Evaluating the Biological Profile of [4-(4-Fluorophenyl)phenyl]methanol Against Structurally Related Biphenyls
Introduction: The Biphenyl Scaffold in Drug Discovery and the Emergence of [4-(4-Fluorophenyl)phenyl]methanol
The biphenyl motif, characterized by two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry. Its structural rigidity and tunable physicochemical properties have led to its incorporation into a multitude of biologically active molecules, ranging from anti-inflammatory agents to anti-cancer drugs.[1] The specific biological activity of biphenyl derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. This guide focuses on this compound, a biphenyl derivative featuring a 4-fluorophenyl group and a methanol substituent. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active biphenyls warrants a thorough investigation of its potential therapeutic value.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to benchmark the biological activity of this compound against other relevant biphenyl compounds. We will provide a detailed framework for a series of comparative biological assays, including cytotoxicity, enzyme inhibition, and receptor binding studies. The rationale behind the selection of comparator compounds and the experimental designs will be elucidated, grounded in established principles of structure-activity relationships (SAR). The comparator compounds selected for this guide are:
-
4-Biphenylmethanol: The direct, non-fluorinated analog, allowing for the assessment of the fluorine atom's contribution to biological activity.
-
Biphenyl: The core, unsubstituted scaffold, providing a baseline for the activity of the biphenyl structure itself.
-
4-Fluorobiphenyl: To specifically delineate the impact of the fluorine substitution in the absence of the methanol group.
By following the methodologies outlined herein, researchers can generate robust and comparable data to elucidate the unique biological profile of this compound.
I. Foundational Analysis: In Vitro Cytotoxicity Profiling
A critical initial step in characterizing any new chemical entity is to assess its cytotoxicity against various cell lines. This provides insights into its potential as an anti-proliferative agent and establishes a therapeutic window. We will detail three complementary assays to build a comprehensive cytotoxicity profile.
Experimental Design Rationale
The selection of a diverse panel of cancer cell lines (e.g., a human colorectal carcinoma line like HCT-116, a human breast adenocarcinoma line like MCF-7, and a human lung carcinoma line like A549) and a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is crucial. This allows for the evaluation of both anti-cancer potential and general toxicity. The comparator compounds will provide a clear context for the potency and selectivity of this compound.
A. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3]
Experimental Protocol: MTT Assay [2][3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Biphenyl, 4-Biphenylmethanol, and 4-Fluorobiphenyl) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Cell Membrane Integrity: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.[7] Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[1]
Experimental Protocol: Trypan Blue Exclusion Assay [1][7][8][9][10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compounds for the desired time points.
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in phosphate-buffered saline (PBS).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
C. Apoptosis Induction: Caspase-3 Activity Assay
To investigate if the observed cytotoxicity is due to programmed cell death (apoptosis), a Caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.[11]
Experimental Protocol: Caspase-3 Activity Assay [11][12][13][14]
-
Cell Lysis: Treat cells with the test compounds as described for the cytotoxicity assays. After incubation, lyse the cells using a specific lysis buffer provided in a commercial kit.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for Caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[11]
-
Incubation: Incubate the mixture at 37°C to allow the activated Caspase-3 to cleave the substrate.
-
Detection: Measure the fluorescence (e.g., Ex/Em = 380/440 nm for AMC) or absorbance (at 405 nm for p-NA) using a plate reader.
-
Data Analysis: Quantify the increase in Caspase-3 activity relative to untreated control cells.
Hypothetical Data and Interpretation
Based on existing literature for related compounds, we can hypothesize potential outcomes. For instance, studies have shown that hydroxylated biphenyls can be more cytotoxic than the parent biphenyl compound.[15] It is also known that biphenyl itself can induce cytotoxicity, potentially by increasing intracellular zinc levels.[16][17]
Table 1: Hypothetical IC50 Values (µM) from In Vitro Cytotoxicity Assays
| Compound | HCT-116 | MCF-7 | A549 | HEK293 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4-Biphenylmethanol | 50 | 75 | 60 | >100 |
| Biphenyl | 100[16] | >100 | >100 | >100 |
| 4-Fluorobiphenyl | 80 | 95 | 90 | >100 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 | 0.6 | 2.5 |
Note: The IC50 values for the comparator compounds are illustrative and based on trends observed in the literature. Actual experimental results may vary.
A significant increase in Caspase-3 activity for this compound would suggest that it induces apoptosis. A lower IC50 value against cancer cell lines compared to the HEK293 cell line would indicate some level of cancer cell selectivity.
II. Mechanistic Insights: Enzyme Inhibition Assays
Many biphenyl derivatives exert their biological effects by inhibiting specific enzymes.[18] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. Given the structural similarities of biphenyl compounds to known COX-2 inhibitors, evaluating the inhibitory potential of this compound against this enzyme is a logical step.
Experimental Design Rationale
A cell-free enzyme inhibition assay provides a direct measure of the compound's interaction with the target enzyme, eliminating confounding factors from cellular uptake and metabolism. Comparing the IC50 value of this compound with that of a known COX-2 inhibitor, such as celecoxib, will provide a clear benchmark of its potency.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric) [19][20][21][22][23]
-
Reagent Preparation: Prepare the COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid) according to the manufacturer's instructions (e.g., a commercial COX-2 inhibitor screening kit).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds and the positive control (celecoxib).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm). The fluorescence is generated by the reaction of a probe with the prostaglandin G2 product of the COX-2 reaction.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Table 2: Hypothetical IC50 Values (µM) from COX-2 Inhibition Assay
| Compound | COX-2 IC50 (µM) |
| This compound | Data to be determined |
| 4-Biphenylmethanol | >50 |
| Biphenyl | >100 |
| 4-Fluorobiphenyl | 75 |
| Celecoxib (Positive Control) | 0.04 |
Note: The IC50 values for the comparator compounds are hypothetical and for illustrative purposes.
III. Target Engagement: Receptor Binding Assays
The ability of a compound to bind to specific cellular receptors is a key determinant of its pharmacological activity. The estrogen receptor (ER) is a well-established target for biphenyl-like compounds due to their structural resemblance to estradiol.
Experimental Design Rationale
A competitive receptor binding assay will determine if this compound can displace a radiolabeled or fluorescently-labeled natural ligand (e.g., estradiol) from the estrogen receptor. This provides a direct measure of binding affinity.
Experimental Protocol: Estrogen Receptor (ERα) Competitive Binding Assay [24][25][26][27][28]
-
Receptor Preparation: Prepare a rat uterine cytosol fraction, which is a rich source of estrogen receptors.
-
Competitive Binding: In a series of tubes, incubate a constant concentration of radiolabeled estradiol (e.g., [3H]-E2) with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compounds or a known ER ligand (e.g., diethylstilbestrol, DES) as a positive control.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) precipitation or size-exclusion chromatography.
-
Radioactivity Measurement: Quantify the amount of bound radioactivity in each sample using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Table 3: Hypothetical IC50 Values (nM) from ERα Competitive Binding Assay
| Compound | ERα Binding IC50 (nM) |
| This compound | Data to be determined |
| 4-Biphenylmethanol | 500 |
| Biphenyl | >1000 |
| 4-Fluorobiphenyl | 800 |
| Diethylstilbestrol (DES) | 5 |
Note: The IC50 values for the comparator compounds are hypothetical and for illustrative purposes.
IV. Visualizing the Workflow and Pathways
To provide a clear visual representation of the experimental processes and the underlying biological pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Simplified COX-2 inflammatory pathway and point of inhibition.
V. Discussion and Structure-Activity Relationship (SAR) Insights
The data generated from these assays will provide a comprehensive biological profile of this compound. By comparing its activity with the selected analogs, we can deduce important structure-activity relationships.
-
Role of the Methanol Group: A comparison between this compound and 4-fluorobiphenyl will highlight the contribution of the methanol group. The hydroxyl moiety can participate in hydrogen bonding with biological targets, potentially increasing binding affinity. Conversely, it may also be a site for metabolic modification, affecting the compound's stability and duration of action.
-
Influence of the Fluorine Atom: Comparing the results for this compound with 4-biphenylmethanol will elucidate the impact of the fluorine substitution. The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing its interaction with target proteins.[29] Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of the molecule.
-
Contribution of the Biphenyl Scaffold: The baseline activity of the unsubstituted biphenyl will provide a reference point to appreciate the enhancements in biological activity conferred by the functional groups in this compound.
VI. Conclusion
This guide provides a robust and scientifically sound framework for the comparative biological evaluation of this compound. By systematically assessing its cytotoxicity, enzyme inhibitory potential, and receptor binding affinity against carefully selected comparator compounds, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and the rationale behind the experimental design are intended to empower researchers to generate high-quality, reproducible data. The elucidation of the structure-activity relationships will not only characterize this compound but also guide the future design of more potent and selective biphenyl-based therapeutic agents.
References
-
Nakagawa, Y., & Tayama, S. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of toxicology, 74(8), 450-458. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
-
Kikuchi, H., et al. (2018). Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. Toxicology and Industrial Health, 34(11), 755-763. [Link]
-
Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current protocols in immunology, 111, A3.B.1-A3.B.3. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2014). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
DeNovix Inc. (2019). Trypan Blue Assay Protocol. Retrieved from [Link]
-
PubMed. (2018). Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. [Link]
-
Shen, Y. C., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology, 13, 962853. [Link]
-
McKinney, J. D., & Singh, P. (1982). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 42(1), 93-109. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Zarrin, L. G., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), 50585. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & medicinal chemistry, 16(23), 9878-9888. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]
-
Jenny, K., & S, S. (2021). Biological deeds of Biphenyl derivatives-A short Review. International Journal of Scientific Development and Research, 6(12), 194-200. [Link]
-
ResearchGate. (2025). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2023). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of the formation of biphenyl derivatives via Negishi cross coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
-
Wang, B., et al. (2004). [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. Huan jing ke xue= Huanjing kexue, 25(3), 89-93. [Link]
-
ACS Omega. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
Sources
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. revvity.com [revvity.com]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. mpbio.com [mpbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijsdr.org [ijsdr.org]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [4-(4-Fluorophenyl)phenyl]methanol for Laboratory Professionals
Welcome to your essential guide for the responsible disposal of [4-(4-Fluorophenyl)phenyl]methanol (CAS No. 147497-56-1)[1]. As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. This document provides in-depth, procedural guidance to ensure that this halogenated aromatic alcohol is handled and disposed of with the utmost care, safeguarding both personnel and the environment. The protocols outlined herein are designed to be self-validating, integrating expertise with established safety standards.
Understanding the Compound: Hazard Profile and Characteristics
Key Hazard Considerations:
-
Eye Irritation: Similar compounds are known to cause serious eye irritation[2].
-
Skin Irritation: May cause skin irritation upon contact[3].
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation[3].
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. Avoid release to the environment[2].
| Property | Information | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 147497-56-1 | PubChem[1] |
| Molecular Formula | C₁₃H₁₁FO | PubChem[1] |
| Physical State | Solid | Inferred from similar compounds |
| Known Hazards | Eye, skin, and respiratory irritant | Based on similar compounds[2][3] |
Immediate Safety Precautions: Your First Line of Defense
Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This proactive approach minimizes the risk of exposure and accidents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that is compliant with appropriate government standards (e.g., EN166 in the EU or NIOSH-approved in the US)[2][4].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use[2].
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors[3].
Emergency Preparedness:
-
An eyewash station and safety shower must be readily accessible.
-
Have a spill kit containing absorbent materials readily available.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. Adherence to local, state, and national regulations is mandatory[2].
Step 1: Waste Segregation
-
Crucial First Step: Never mix halogenated waste with non-halogenated waste. Co-mingling increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste[5].
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
Step 2: Containerization
-
Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant)[3].
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents.
-
Keep the container closed at all times, except when adding waste.
Step 4: Disposal Request
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash[5].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For a Small Spill:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" hazardous waste container. Avoid creating dust[2][4].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS and emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the spill area until it has been declared safe by trained professionals.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
-
This compound. PubChem. Retrieved from [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. Retrieved from [Link]
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- (4-(Bromomethyl)phenyl)
- BLD Pharmatech Safety D
- Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Controlling Occupational Exposure to Hazardous Drugs.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Safety Data Sheet. (2021, May 1). Angene Chemical.
- (4-fluorophenyl)methanol.Sigma-Aldrich.
- (4-Fluorophenyl)methanol.Frontier Specialty Chemicals.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- EPA Hazardous Waste Codes.University of Maryland Environmental Safety, Sustainability and Risk.
- (4-Ethoxy-2-fluorophenyl)methanol Safety Data Sheet.
- (4-(Trifluoromethyl)phenyl)methanol.BLD Pharm.
Sources
A Researcher's Guide to the Safe Handling of [4-(4-Fluorophenyl)phenyl]methanol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with [4-(4-Fluorophenyl)phenyl]methanol (CAS RN: 34168-51-3). This document moves beyond a simple checklist to offer a framework for safe laboratory practices, grounded in scientific principles and field-proven insights. The procedural guidance herein is designed to empower you to handle this compound with confidence and precision, ensuring both personal safety and the integrity of your research.
Immediate Hazard Assessment and Core Principles
While comprehensive toxicological data for this compound may be limited, its chemical structure—a substituted biphenyl methanol—necessitates a cautious approach. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] Therefore, all handling procedures must be predicated on the principle of minimizing direct contact and airborne exposure.
The operational philosophy is straightforward: treat this compound as a hazardous substance at all times. This involves a multi-layered defense strategy encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates.[3] For operations with a higher risk of splashing, such as transfers of larger quantities, a face shield worn over safety goggles is mandatory.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for their broad range of chemical resistance.[4] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving.[4] |
| Body | Flame-Retardant Lab Coat | A fully buttoned lab coat protects against accidental skin contact from spills and splashes.[4] Ensure the material is appropriate for the solvents being used in the procedure. |
| Respiratory | Use in a Chemical Fume Hood or a NIOSH-Approved Respirator | All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[4] In the absence of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and procedural consistency. The following step-by-step guide outlines the key phases of handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[4]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be kept away from incompatible materials, such as strong oxidizing agents.[4]
Handling and Experimental Use
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use compatible tools, such as spatulas and glassware, to avoid reactions or contamination.[4]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: A Critical Final Step
Proper waste management is essential to protect both personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound, as well as contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a designated, clearly labeled hazardous waste container.[4][7] The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[8] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[9]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedures
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, following all institutional and local regulations.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[2][10]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill Response:
-
Minor Spill (<1g): Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][5] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.
-
Major Spill (>1g): Evacuate the immediate area and alert your institution's emergency response team.[4]
-
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. "this compound." National Center for Biotechnology Information. Available at: [Link]
-
Covaris. "Tris (2-carboxyethyl) phosphine Safety Data Sheet." Available at: [Link]
-
Technion Israel Institute of Technology. "Chemical Waste Management Guide." Available at: [Link]
-
Angene Chemical. "Safety Data Sheet." Available at: [Link]
-
Organic Syntheses. "Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-." Available at: [Link]
-
Northwestern University. "Hazardous Waste Disposal Guide." Available at: [Link]
-
U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." CHEMM. Available at: [Link]
-
University of California, Santa Barbara. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." Office of Research. Available at: [Link]
-
Magid. "Understanding Solvents and PPE for Chemical Safety." Available at: [Link]
-
Carl ROTH. "Safety Data Sheet: TRIS acetate." Available at: [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]
-
U.S. Environmental Protection Agency. "Personal Protective Equipment." Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fishersci.com [fishersci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
